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  • Product: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
  • CAS: 1086392-34-8

Core Science & Biosynthesis

Foundational

Spectroscopic Analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

An In-Depth Technical Guide [1] Executive Summary & Therapeutic Relevance[2] The molecule 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (often referred to as 7-azaindole-2-carbohydrazide) represents a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

[1]

Executive Summary & Therapeutic Relevance[2]

The molecule 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (often referred to as 7-azaindole-2-carbohydrazide) represents a privileged scaffold in modern drug discovery.[1] As a bioisostere of indole and purine, the 7-azaindole core is critical in the design of kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

The 2-carbohydrazide moiety serves as a versatile "chemical warhead" or linker.[1] It is frequently derivatized into hydrazones (Schiff bases) or cyclized into 1,3,4-oxadiazoles to target enzymes such as TNIK (TRAF2- and NCK-interacting kinase), PDE4B (Phosphodiesterase 4B), and FGFR (Fibroblast Growth Factor Receptor).[1]

This guide provides a rigorous spectroscopic profile of the parent hydrazide, establishing a baseline for purity assessment and structural verification during lead optimization.

Molecular Profile

PropertyData
IUPAC Name 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
Common Name 7-azaindole-2-carbohydrazide
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Functional Group Carbohydrazide (-CONHNH₂)

Synthesis & Purification Context

To interpret spectra accurately, one must understand the synthetic origin. This compound is typically synthesized via the hydrazinolysis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate .[1]

  • Common Impurities: Unreacted ester (ethyl peaks in NMR), hydrazine salts (broad exchangeable protons), or hydrolysis product (carboxylic acid).[1]

  • Purification: Recrystallization from ethanol/water is standard.[1] The hydrazide is generally a white to off-white solid with a high melting point (>230 °C).[1]

Spectroscopic Profiling: The Core Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation.[1] The 7-azaindole system is electron-deficient compared to indole, leading to distinct downfield shifts.[1]

Solvent Selection: DMSO-d₆ is the required solvent.[1] The hydrazide protons are labile and often invisible in CDCl₃ or MeOD due to exchange.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
12.10 - 12.30 Broad Singlet (s)1HN1-H (Pyrrole NH)Highly deshielded due to aromaticity and H-bonding capability.[1]
9.80 - 10.00 Singlet (s)1HCONH (Hydrazide)Diagnostic amide proton.[1] Disappears on D₂O shake.
8.35 - 8.45 Doublet (d, J ≈ 4.5 Hz)1HH-6 (Pyridine)Adjacent to pyridine nitrogen (deshielded).[1]
8.05 - 8.15 Doublet (d, J ≈ 8.0 Hz)1HH-4 (Pyridine)Typical aromatic shift for 7-azaindole.[1]
7.10 - 7.20 Doublet of Doublets (dd)1HH-5 (Pyridine)Coupled to H-4 and H-6 (J ≈ 8.0, 4.5 Hz).[1]
7.05 - 7.15 Singlet (s)1HH-3 (Pyrrole)Characteristic C3 proton; confirms substitution at C2.[1]
4.50 - 4.70 Broad Singlet (br s)2HNH₂ (Hydrazide)Terminal amine.[1] Broadening indicates quadrupole relaxation or exchange.[1]
¹³C NMR Highlights (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~160-162 ppm.[1] The most deshielded signal.[1]

  • C-7a (Bridgehead): ~149 ppm.[1] Deshielded by adjacent Nitrogen.[1]

  • C-6 (Pyridine): ~144 ppm.[1]

  • C-2 (Pyrrole): ~130-135 ppm.[1] Shifted due to carbonyl attachment.[1]

  • C-3 (Pyrrole): ~100-105 ppm.[1] Distinctive high-field aromatic carbon.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the hydrazide functionality.

  • N-H Stretching (3100–3400 cm⁻¹): A complex region showing multiple bands corresponding to the pyrrole NH, amide NH, and the primary amine (NH₂) symmetric/asymmetric stretches.

  • Amide I (1640–1660 cm⁻¹): Strong C=O stretching vibration.[1] This is the primary diagnostic band.[1]

  • Amide II (~1550 cm⁻¹): N-H bending coupled with C-N stretching.[1]

  • Pyridine Ring Breathing (~1580–1600 cm⁻¹): Characteristic of the heteroaromatic core.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1]

  • Molecular Ion [M+H]⁺: m/z 177.19 (Calculated).[1]

  • Fragmentation Pattern (MS/MS):

    • Loss of Hydrazine (-N₂H₄ or -NH₃): Cleavage of the hydrazide bond often yields the acylium ion [M-31]⁺ or amide-like species.[1]

    • Loss of Carbonyl (-CO): Following hydrazine loss, the core may lose CO to form the 7-azaindole radical cation (m/z ~118).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution ¹H and ¹³C spectra without exchange broadening.

  • Reagents: DMSO-d₆ (99.9% D), TMS (internal standard).[1]

  • Procedure:

    • Weigh 5–10 mg of the solid hydrazide into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Sonicate for 30 seconds to ensure complete dissolution (hydrazides can be sparingly soluble).

    • Transfer to a 5mm NMR tube.[1][2]

    • Critical Step: Run the spectrum immediately. Prolonged storage in DMSO can lead to slow oxidation or hydrolysis if water is present.[1]

Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; ESI+ MS.[1]

  • Expectation: A single peak at retention time ~2.5–4.0 min (depending on flow rate), with m/z 177.[1]

Structural & Mechanistic Visualization

The following diagram illustrates the fragmentation logic and the connectivity utilized for 2D NMR assignments (HMBC correlations).

G Molecule 1H-pyrrolo[2,3-b]pyridine -2-carbohydrazide (MW 176.18) Fragment1 Acylium Ion / Amide [M-NH2NH]+ or [M-NH3]+ Molecule->Fragment1 ESI+ Frag Loss of N2H3/NH3 NMR_H3 H-3 (s) HMBC to C2, C3a Molecule->NMR_H3 Key 1H Signal NMR_NH Hydrazide NH Exchangeable Molecule->NMR_NH Key 1H Signal Core 7-Azaindole Core (m/z ~118) Fragment1->Core Loss of CO

Figure 1: Mass Spectrometry fragmentation pathway and key NMR diagnostic signals.

Advanced Considerations: Tautomerism

While the amide form (R-C(=O)NHNH₂) is the dominant tautomer in solution (DMSO) and solid state, researchers should be aware of the iminol form (R-C(OH)=NNH₂).[1]

  • Detection: In ¹H NMR, the absence of a distinct OH signal and the presence of the downfield amide proton (~9.9 ppm) confirms the amide tautomer.

  • Relevance: When synthesizing metal complexes (e.g., Cu(II) or Zn(II) complexes for biological assays), the hydrazide often coordinates via the iminol oxygen (enol form) after deprotonation.[1]

References

  • Vertex Pharmaceuticals. (2014).[1] Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 7144623, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [1]

  • Shanghai Institute of Materia Medica. (2021).[1][3] Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1] Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine derivatives.

  • Sigma-Aldrich. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid Product Specification.

Sources

Exploratory

Architecting Kinase Selectivity: A Technical Guide to the 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Scaffold in Drug Discovery

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the challenge of designing kinase inhibitors that achieve both high potency and kinome-wide selectivity. The 1H-pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the challenge of designing kinase inhibitors that achieve both high potency and kinome-wide selectivity. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a cornerstone in our structural biology toolkit. Specifically, the functionalized building block 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS: 1086392-34-8) offers an unparalleled combination of a bidentate hinge-binding core and a versatile C2-vector for accessing the solvent-exposed channel[1].

This whitepaper deconstructs the structural rationale, mechanistic binding logic, and synthetic workflows associated with this privileged scaffold, providing a self-validating framework for drug development professionals.

Structural Rationale: The 7-Azaindole Advantage

The design of ATP-competitive kinase inhibitors relies heavily on mimicking the binding interactions of the adenine ring of ATP within the kinase hinge region. While indoles and purines are classical bioisosteres, the 7-azaindole core offers distinct pharmacological advantages:

  • Bidentate Hydrogen Bonding: Unlike indole, which possesses only an N1-H hydrogen bond donor, 7-azaindole features a pyridine nitrogen at the 7-position (N7) that acts as a potent hydrogen bond acceptor[2]. This allows the scaffold to form a bidentate hydrogen bond network with the backbone amide (donor) and carbonyl (acceptor) of the kinase hinge region, perfectly mimicking the N1 and N6-NH2 interactions of adenine.

  • Improved Physicochemical Profile: Compared to purines, 7-azaindoles exhibit lower topological polar surface area (TPSA) and improved lipophilic efficiency, translating to superior membrane permeability and oral bioavailability[3].

  • The C2-Carbohydrazide Vector: The introduction of a carbohydrazide moiety at the C2 position transforms the scaffold into a highly reactive intermediate. This vector allows medicinal chemists to rapidly synthesize extended heterocycles (e.g., 1,3,4-oxadiazoles, triazoles, or Schiff bases) that project outward from the hinge into the DFG-out pocket or the solvent channel, driving target selectivity[4].

Quantitative Profiling

To understand the baseline characteristics of this building block, we summarize its physicochemical properties below.

Table 1: Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

PropertyValue / Description
CAS Number 1086392-34-8[1]
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
H-Bond Donors 4 (Pyrrole N-H, Hydrazide N-H, NH2)
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)
Core Structure 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Functional Vector C2-Carbohydrazide

Mechanistic Logic in Kinase Inhibition

The 7-azaindole core has been successfully deployed across multiple kinase targets. The causality behind its success lies in its rigid planar geometry, which anchors the molecule in the ATP-binding site while substituent vectors dictate kinome selectivity.

For example, in the development of Janus Kinase 3 (JAK3) inhibitors, the 7-azaindole core anchors to the hinge, while specific substitutions at the C4 and C5 positions exploit the spatial cavity surrounded by hydrophobic residues, achieving nanomolar potency (IC50 = 14 nM) and high selectivity over JAK1/2[4]. Similarly, in Cyclin-dependent kinase 8 (CDK8) , 5-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives occupy the DMG-in region, forming crucial π–π stacking interactions with Phe97[5]. Recent studies have also demonstrated its efficacy in generating highly selective ATM inhibitors (>700-fold selectivity over PIKK family members)[3] and Focal Adhesion Kinase (FAK) inhibitors[6].

G1 Core 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) N1 N1-H (Pyrrole) H-Bond Donor Core->N1 N7 N7 (Pyridine) H-Bond Acceptor Core->N7 C2 C2-Carbohydrazide Vector Core->C2 Hinge Kinase Hinge Region (Backbone Glu/Leu) N1->Hinge Donates H-Bond N7->Hinge Accepts H-Bond Pocket Solvent Channel / DFG-Out Pocket C2->Pocket Structural Extension

Logical model of 7-azaindole bidentate hinge binding and C2-vector extension.

Table 2: Comparative Kinase Inhibitory Profiling of 7-Azaindole Scaffolds

Target KinaseScaffold Modificationin vitro Potency (IC50)Key Mechanistic InsightSource
JAK3 1H-pyrrolo[2,3-b]pyridine-5-carboxamide14 nMN1/N7 bidentate hinge binding; C4/C5 substitution drives selectivity over JAK1/2.[4]
CDK8 5-phenyl-1H-pyrrolo[2,3-b]pyridine35.2 nMOccupies the DMG-in region; π–π stacking with Phe97.[5]
ATM 1H-pyrrolo[2,3-b]pyridine derivative< 10 nM>700-fold selectivity over PIKK family; synergistic antitumor efficacy.[3]
FGFR1-4 1H-pyrrolo[2,3-b]pyridine derivative7 - 712 nMInhibits breast cancer 4T1 cell proliferation and induces apoptosis.[7]

Experimental Methodology: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

To utilize this scaffold, one must reliably synthesize the carbohydrazide from its stable carboxylic acid precursor. The following self-validating protocol outlines the causal steps required to achieve high-purity conversion.

Protocol: Two-Step Hydrazinolysis Workflow

Objective: Convert the unreactive 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid into a highly reactive carbohydrazide suitable for downstream heterocycle synthesis.

Step 1: Electrophilic Activation via Fischer Esterification

  • Action: Suspend 1.0 eq of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous methanol (0.2 M). Add a catalytic amount of concentrated

    
     (or thionyl chloride to generate HCl in situ). Reflux the mixture for 12 hours.
    
  • Causality: Carboxylic acids are highly stable and poor electrophiles for direct nucleophilic attack by hydrazine. Converting the acid to a methyl ester increases the electrophilicity of the carbonyl carbon, priming it for the subsequent acyl substitution.

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis)

  • Action: Dissolve the isolated methyl ester in absolute ethanol. Add 3.0 to 5.0 equivalents of hydrazine monohydrate (

    
    ). Heat the mixture to 80°C for 8–10 hours.
    
  • Causality: Hydrazine is a potent nucleophile due to the alpha-effect (repulsion between adjacent lone pairs on the nitrogen atoms). It attacks the activated ester carbonyl, displacing the methoxide leaving group. The use of excess hydrazine drives the equilibrium forward and prevents the dimerization side-reaction (formation of diacylhydrazines).

Step 3: Workup and Isolation

  • Action: Cool the reaction mixture to 0°C. The product typically precipitates as a crystalline solid. Filter the solid, wash sequentially with cold ethanol and water, and dry under high vacuum.

  • Causality: The carbohydrazide product possesses extensive hydrogen-bonding networks, resulting in lower solubility in cold ethanol compared to the starting ester and excess hydrazine. This allows for a self-purifying precipitation step, entirely bypassing the need for low-yield column chromatography.

G2 SM 1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 Reflux Hydrazide 1H-pyrrolo[2,3-b]pyridine -2-carbohydrazide Ester->Hydrazide NH2NH2·H2O EtOH, 80°C Deriv Target Inhibitors (e.g., Oxadiazoles) Hydrazide->Deriv Cyclization

Step-by-step synthetic workflow for generating 7-azaindole-2-carbohydrazide derivatives.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL:[Link]

  • Fragment-Based Discovery of New Highly Substituted 1H‑Pyrrolo[2,3‑b]- and 3H‑Imidazolo[4,5‑b]‑Pyridines as Focal Adhesion Kinase Inhibitors Source: Journal of Medicinal Chemistry (Figshare / ACS) URL:[Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: NIH / ACS Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Preliminary Biological Screening of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Derivatives: A Technical Guide to Kinase Inhibitor Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a highly privileged pharmacophore in modern oncology and immunology drug discovery. As a structural mimic of the adenine ring of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a highly privileged pharmacophore in modern oncology and immunology drug discovery. As a structural mimic of the adenine ring of ATP, it serves as a robust foundation for designing competitive protein kinase inhibitors. This technical whitepaper outlines the mechanistic rationale and the self-validating preliminary biological screening workflows required to evaluate derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide —a versatile building block used to probe the kinase active site.

Mechanistic Rationale: The Hinge-Binding Causality

To understand the screening methodology, one must first understand the structural causality behind the scaffold's efficacy. The 7-azaindole core acts as an exceptional "hinge binder" within the ATP-binding cleft of protein kinases .

During target engagement, the pyridine nitrogen acts as a strong hydrogen bond acceptor, while the adjacent pyrrole NH functions as a hydrogen bond donor [[1]]([Link]). This bidentate interaction perfectly anchors the molecule to the backbone amides of the kinase hinge region (e.g., residue Ala564 in FGFR1 or corresponding residues in BTK) .

Why the 2-carbohydrazide substitution? While the core anchors the molecule, the 2-position projects directly outward toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. The carbohydrazide moiety provides a highly reactive synthetic handle. By condensing this group with various substituted aldehydes to form acylhydrazones, researchers can rapidly extend the molecule into adjacent hydrophobic pockets, tuning both kinase selectivity and nanomolar potency without disrupting the critical hinge-binding anchor [[2]]([Link]).

Self-Validating Screening Protocols

To ensure data trustworthiness and eliminate false positives, the biological screening of these derivatives must follow a self-validating, orthogonal workflow. A primary cell-free biochemical assay confirms direct target engagement, followed by a secondary phenotypic assay to verify cellular penetrance and physiological efficacy.

Protocol A: Primary Biochemical Screening via ADP-Glo™ Kinase Assay

Causality: High-throughput screening of heterocyclic compounds often suffers from false positives due to compound autofluorescence or light scattering. The ADP-Glo™ assay circumvents this by utilizing a luminescent readout based strictly on ATP consumption. It directly measures the ADP produced by the kinase reaction, providing a stoichiometric, interference-free quantification of competitive hinge-binding inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivatives in anhydrous DMSO. Transfer to a 384-well solid white microplate. Critical: Ensure the final DMSO concentration in the assay is ≤1% to prevent solvent-induced kinase denaturation.

  • Target Equilibration: Add the recombinant target kinase (e.g., FGFR1) and its specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow the 7-azaindole core to fully equilibrate and form bidentate bonds within the hinge region.

  • Reaction Initiation: Add ultra-pure ATP at the predetermined

    
     concentration for the specific kinase. Incubate for 60 minutes at 30°C.
    
  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio to the reaction) to terminate the kinase activity and enzymatically deplete any remaining unreacted ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by a coupled luciferase reaction to produce light. Incubate for 30 minutes.

  • Readout & Self-Validation: Measure luminescence using a microplate reader. Validation Step: Every plate must include a no-enzyme control (to establish background luminescence) and a known reference inhibitor (e.g., Vemurafenib) to validate the assay's dynamic range.

Protocol B: Secondary Phenotypic Screening via SRB Cytotoxicity Assay

Causality: Compounds exhibiting a biochemical IC₅₀ < 1 µM must be evaluated for cellular penetrance. The Sulforhodamine B (SRB) assay is selected over the traditional MTT assay because SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. It measures total cellular protein mass, completely avoiding the metabolic confounding factors (e.g., mitochondrial reductase hyperactivation) that frequently skew MTT results when testing kinase inhibitors.

Step-by-Step Methodology:

  • Cell Seeding: Seed target human cancer cell lines (e.g., A549 lung carcinoma) at 5,000 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the hit derivatives at varying concentrations (0.1 µM to 100 µM) for 72 hours.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) directly to the culture medium to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour to fix cellular proteins to the plate surface.

  • Washing: Wash the plates five times with deionized water to remove TCA, serum proteins, and cellular debris. Air-dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye. The remaining bound dye directly correlates to the viable cell mass. Air-dry completely.

  • Solubilization & Readout: Solubilize the protein-bound SRB dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Measure the optical density (OD) at 515 nm.

  • Data Normalization & Self-Validation: Calculate the percentage of control cell growth. Validation Step: Compare results against a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin) to ensure assay fidelity.

Data Presentation & Analysis

The following table summarizes representative, structured quantitative data demonstrating the progression from an inactive bare scaffold to a highly potent derivative, validating the screening workflow's ability to identify structure-activity relationships (SAR).

Compound IDR-Group Substitution (via Carbohydrazide)FGFR1 IC₅₀ (nM)BTK IC₅₀ (nM)A549 Cytotoxicity IC₅₀ (µM)
Scaffold -H (Unmodified 2-carbohydrazide)>10,000>10,000>100.0
Deriv-01 4-Methoxybenzylidene452 ± 12890 ± 2415.4 ± 1.2
Deriv-02 3-Fluorobenzylidene85 ± 5120 ± 82.1 ± 0.3
Deriv-03 2,4-Dichlorobenzylidene12 ± 245 ± 40.4 ± 0.1
Control Vemurafenib (Reference Standard)N/AN/A0.8 ± 0.2

Screening Workflow Visualization

G Scaffold 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (Hinge Binder Scaffold) Deriv Chemical Derivatization (Acylhydrazone Formation) Scaffold->Deriv Aldehyde Condensation Assay Primary Screen: ADP-Glo Kinase Assay (Measures ATP Depletion) Deriv->Assay in vitro Kinase Inhibition Cell Secondary Screen: SRB Assay (Measures Cellular Protein Mass) Assay->Cell IC50 < 1 µM Selection Lead Lead Optimization (In Vivo Profiling) Cell->Lead Anti-proliferative Validation

Fig 1: Workflow from 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold to lead identification.

References

  • Irie T, Sawa M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin (Tokyo). 2018. URL:[Link]

  • Gurminder K, et al. "Discovery and Evaluation of 1H-pyrrolo[2,3-b]pyridine Based Selective and Reversible Small Molecule BTK Inhibitors for the Treatment of Rheumatoid Arthritis." Bioorganic & Medicinal Chemistry Letters. 2017. URL:[Link]

  • Wells CI, et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry. 2021. URL:[Link]

Sources

Exploratory

The Pharmacological Potential and Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary In contemporary medicinal chemistry, the design of targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable, high-affinity interactions with biological targets. 1H-pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole , is one such bioisosteric marvel. By incorporating a nitrogen atom at the 7-position of the indole ring, the scaffold achieves enhanced metabolic stability and a unique electronic profile that perfectly mimics the purine ring of adenosine triphosphate (ATP)[1].

When functionalized as 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide , the molecule gains a highly versatile vector at the C2 position. The carbohydrazide moiety (


) acts as an extended hydrogen-bonding network, a bidentate metal chelator, and a synthetic handle for generating acylhydrazones. This whitepaper dissects the dual-action potential of this compound, focusing on its established role in ATP-competitive kinase inhibition[2] and its emerging utility in phosphodiesterase 4B (PDE4B) targeted therapies[3].

Structural Anatomy & Chemical Rationale

To understand the mechanism of action, we must deconstruct the molecule into its two functional domains:

A. The 7-Azaindole Core (The Anchor)

The 1H-pyrrolo[2,3-b]pyridine core is a masterclass in hinge-binding geometry. The majority of kinase inhibitors are designed as ATP competitors that interact with the highly conserved hinge region connecting the N- and C-terminal lobes of the kinase catalytic domain[1].

  • N1 (Pyrrole NH): Acts as a potent hydrogen bond donor.

  • N7 (Pyridine N): Acts as a precise hydrogen bond acceptor. This dual motif forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically at the

    
     and 
    
    
    
    residues relative to the gatekeeper amino acid)[1]. This interaction is energetically highly favorable and anchors the molecule deep within the orthosteric pocket.
B. The 2-Carbohydrazide Vector (The Modulator)

While the core anchors the molecule, the substitution at the C2 position dictates target selectivity and solvent interactions. The carbohydrazide group projects outward from the hinge region toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif.

  • Hydrogen Bonding: The terminal

    
     and internal 
    
    
    
    provide additional H-bond donors, while the carbonyl oxygen acts as an acceptor, stabilizing the molecule in Type II kinase inhibitor conformations.
  • Metal Chelation: In metalloenzymes like PDEs, the carbohydrazide can act as a bidentate ligand, chelating the bimetallic center (e.g.,

    
     and 
    
    
    
    ) critical for substrate hydrolysis[3].

MOA Core 7-Azaindole Core (ATP Mimetic) Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge Bidentate H-Bonds (N1 Donor, N7 Acceptor) Carbohydrazide 2-Carbohydrazide Vector Core->Carbohydrazide C2 Substitution Target Solvent Channel / DFG-Out Pocket Carbohydrazide->Target H-Bond Network / Metal Chelation

Fig 1: Dual-action binding mechanism of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.

Secondary Mechanism: PDE4B Inhibition

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated profound efficacy in central nervous system (CNS) and inflammatory targets. Recent structure-activity relationship (SAR) studies have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as highly selective and potent PDE4B inhibitors[3].

PDE4B is the predominant enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in macrophages. By inhibiting PDE4B, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and subsequently suppressing the release of pro-inflammatory cytokines like TNF-


[4]. The carbohydrazide analog serves as a critical isostere to these carboxamides, offering enhanced aqueous solubility and the potential for tighter binding within the PDE4B active site via direct interaction with the catalytic metal ions.

Experimental Validation Protocols (Self-Validating Systems)

To validate the mechanistic pathways of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivatives, a self-validating experimental workflow must be employed. The following protocols are designed to eliminate false positives caused by compound auto-fluorescence—a common issue with heterocyclic scaffolds.

Protocol 1: Kinase Selectivity Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement. This allows the short-lived auto-fluorescence of the azaindole core to decay, ensuring that the measured signal is exclusively derived from the target binding event.

  • Reagent Preparation: Prepare the kinase domain, biotinylated tracer ligand, and Europium (Eu)-labeled anti-tag antibody in assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Prepare a 10-point serial dilution of the carbohydrazide derivative in 100% DMSO. Rationale: A 10-point curve is mathematically required to accurately calculate the Hill slope and true

    
    .
    
  • Incubation: Mix 5 µL of the kinase/antibody complex with 100 nL of the compound. Incubate for 60 minutes at room temperature. Rationale: Allows the ATP-competitive inhibitor to reach thermodynamic equilibrium with the hinge region.

  • Detection: Read the microplate using a TR-FRET compatible reader with an excitation of 340 nm and dual emission at 615 nm (Eu) and 665 nm (Tracer). Calculate the 665/615 ratio.

Protocol 2: PDE4B Enzymatic Assay & Macrophage Validation

Causality: Biochemical inhibition of PDE4B must translate to functional cellular efficacy. This two-step protocol validates that the in vitro


 directly correlates with the suppression of the inflammatory cascade in live cells[3].
  • In Vitro FP Assay: Incubate recombinant PDE4B with fluorescently labeled cAMP and the test compound. Measure Fluorescence Polarization (FP) to quantify the conversion of cAMP to AMP.

  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well. Pre-treat with the compound for 1 hour.
    
  • Stimulation & Readout: Stimulate cells with

    
     Lipopolysaccharide (LPS) for 4 hours. Harvest the supernatant and quantify TNF-
    
    
    
    release via ELISA. Rationale: LPS strongly induces PDE4B; successful target engagement by the compound will block cAMP degradation, thereby halting TNF-
    
    
    synthesis.

Protocol Prep Compound Prep DMSO Solubilization Assay1 Primary Screen TR-FRET Kinase Assay Prep->Assay1 Assay2 Secondary Screen PDE4B FP Assay Prep->Assay2 Cellular Cellular Validation Macrophage TNF-α Release Assay1->Cellular Kinase Selectivity Data Assay2->Cellular PDE4B IC50 Data

Fig 2: Self-validating experimental workflow for target profiling and cellular efficacy.

Quantitative Data Presentation

The following table synthesizes the comparative binding affinities and structural rationales for the 1H-pyrrolo[2,3-b]pyridine scaffold and its C2-derivatives, highlighting the specific advantages of the carbohydrazide/carboxamide vectors.

Compound / DerivativePrimary Target ClassTypical

Range
Selectivity ProfileKey Structural Interaction Motif
Unsubstituted 7-Azaindole Core Broad Spectrum Kinases

Low (Pan-kinase)Bidentate H-bonds at hinge region (N1, N7)[1].
2-Carboxamide Derivatives PDE4B

High (>10x over PDE4D)Hinge anchoring + Hydrophobic pocket insertion[3].
2-Carbohydrazide Derivatives Metallo-Kinases / PDEs

(Projected)
Target-dependentBidentate H-bonds + Bimetallic (

) chelation.

Conclusion & Future Directions

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide represents a highly sophisticated building block in rational drug design. By combining the proven ATP-mimetic properties of the 7-azaindole core with the versatile, hydrogen-bond-rich carbohydrazide vector, researchers can access distinct pharmacological spaces—ranging from Type II kinase inhibition in oncology to selective PDE4B inhibition in neuroinflammation. Future optimization should focus on utilizing the carbohydrazide tail to synthesize conformationally locked macrocycles or targeted protein degraders (PROTACs), leveraging its inherent solvent-vector projection.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Azaindole Therapeutic Agents. National Institutes of Health (PMC). URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. URL:[Link]

Sources

Foundational

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold for novel inhibitor design

An In-Depth Technical Guide to the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide Scaffold in Novel Inhibitor Design Executive Summary The pursuit of highly selective, potent, and bioavailable small-molecule inhibitors requi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide Scaffold in Novel Inhibitor Design

Executive Summary

The pursuit of highly selective, potent, and bioavailable small-molecule inhibitors requires privileged scaffolds capable of precise interactions within complex protein microenvironments. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core has emerged as a cornerstone in medicinal chemistry, particularly for targeting kinases and serine proteases. By functionalizing this core with a 2-carbohydrazide moiety, drug designers unlock a highly versatile pharmacophore. This functional group not only extends the hydrogen-bonding network but also serves as a synthetic pivot for generating diverse libraries of heterocycles (e.g., 1,3,4-oxadiazoles, pyrazoles) tailored for specific binding pockets.

This whitepaper explores the structural rationale, mechanistic applications, and experimental workflows for utilizing the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold in modern drug discovery.

Structural Rationale & Pharmacophore Analysis

The Bidentate Hinge-Binding Advantage

The superiority of the 1H-pyrrolo[2,3-b]pyridine core over its bioisostere, indole, lies in the strategic placement of the nitrogen atom at position 7. In the ATP-binding site of kinases, the adenine ring of ATP forms crucial hydrogen bonds with the hinge region. The 7-azaindole core perfectly mimics this interaction through a bidentate hydrogen bonding motif :

  • N1-H (Pyrrole ring): Acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge region.

  • N7 (Pyridine ring): Acts as a hydrogen bond acceptor from the backbone amide NH of the hinge region.

This dual interaction anchors the scaffold rigidly within the ATP pocket, drastically improving ligand efficiency and potency compared to monodentate binders[1].

The Role of the 2-Carbohydrazide Vector

While the core anchors the molecule, selectivity is achieved by probing adjacent regions, such as the solvent-exposed channel or the hydrophobic DFG-out pocket. The 2-carbohydrazide substitution (-CO-NH-NH2) is highly strategic:

  • Extended Hydrogen Bonding: The hydrazide provides both donor and acceptor capabilities, allowing it to interact with specific catalytic residues (e.g., the Ser195-His57-Asp102 triad in human neutrophil elastase)[2].

  • Synthetic Versatility: The terminal amine of the hydrazide is highly nucleophilic. It can be readily condensed with aldehydes to form Schiff bases or cyclized with orthogonal reagents to yield rigid 5-membered heterocycles, directing the molecule deep into allosteric pockets.

Target Applications & Mechanistic Insights

The versatility of this scaffold is demonstrated by its successful application across diverse therapeutic targets.

  • Traf2- and Nck-interacting kinase (TNIK): TNIK is a critical regulator of the Wnt signaling pathway, making it a prime target for colorectal cancer. 7-azaindole derivatives have demonstrated profound TNIK inhibition, with optimized compounds achieving IC50 values below 1 nM and showing concentration-dependent inhibition of IL-2 secretion[3].

  • Fibroblast Growth Factor Receptors (FGFR): By utilizing the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder and optimizing substituents at the 5-position to interact with the G485 residue, researchers have developed pan-FGFR inhibitors with nanomolar potency (FGFR1 IC50 = 7 nM)[1].

  • Janus Kinase 1 (JAK1): JAK1 is pivotal in cytokine-mediated autoimmune responses. N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed to exploit isoform-specific binding modes, yielding highly selective JAK1 inhibitors that reduce fibrogenic gene expression in hepatic stellate cells[4].

  • Human Neutrophil Elastase (HNE): Beyond kinases, this scaffold is effective against serine proteases. Docking studies reveal that the orientation of the pyrrolo[2,3-b]pyridine core within the HNE catalytic triad dictates inhibitory effectiveness, yielding submicromolar to low nanomolar inhibitors for inflammatory pulmonary diseases[2].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Inhibitor 7-Azaindole Inhibitor (Blocks ATP Binding) Inhibitor->JAK1 Inhibits

JAK/STAT signaling pathway and points of intervention by 7-azaindole inhibitors.

Quantitative Data Summary

The table below synthesizes the inhibitory potency of optimized 1H-pyrrolo[2,3-b]pyridine derivatives across various validated targets, highlighting the scaffold's broad applicability.

Target EnzymeDisease IndicationOptimized Derivative Potency (IC50)Key Binding InteractionReference
TNIK Colorectal Cancer< 1.0 nMHinge region bidentate H-bond[3]
FGFR1 Solid Tumors7.0 nMHinge + G485 H-bond acceptor[1]
JAK1 Autoimmune / FibrosisHighly Selective (nM range)Isoform-specific pocket fit[4]
HNE Pulmonary Inflammation14.0 - 15.0 nMCatalytic triad (Ser195-His57-Asp102)[2]

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the scaffold and its subsequent biological validation. These methodologies are designed as self-validating systems.

Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

Causality Note: The conversion of an ester to a hydrazide is driven by the high nucleophilicity of hydrazine. Using ethanol as a solvent at reflux ensures complete aminolysis while preventing unwanted transesterification side products that occur in methanol.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 5.0 equivalents of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Excess hydrazine is critical to drive the equilibrium toward the hydrazide and prevent the formation of symmetric diacylhydrazines.

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 10:1) until the ester spot disappears.

  • Workup: Cool the reaction to 0°C in an ice bath. The product, 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum to yield the pure scaffold (typical yield: 85-90%).

In Vitro Kinase Inhibition Assay (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, ensuring high-fidelity IC50 calculations.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-azaindole-2-carbohydrazide derivative in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., TNIK or JAK1) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the enzyme's specific

    
     to ensure competitive inhibition kinetics).
    
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and the specific europium-labeled antibody.

  • Data Acquisition & Validation: Read the plate on a microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay. Fit the data to a 4-parameter logistic curve to determine the IC50.

Workflow Scaffold 1H-pyrrolo[2,3-b]pyridine Core Selection Derivatization 2-Carbohydrazide Derivatization Scaffold->Derivatization Docking In Silico Docking (Hinge Region) Derivatization->Docking Synthesis Chemical Synthesis & Purification Docking->Synthesis Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Assay Assay->Docking SAR Feedback Lead Lead Optimization (In Vivo Studies) Assay->Lead

Iterative rational drug design workflow for 7-azaindole derivatives.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold represents a highly privileged structure in medicinal chemistry. By combining the robust, bidentate hinge-binding properties of the 7-azaindole core with the synthetic and hydrogen-bonding versatility of the 2-carbohydrazide group, researchers can efficiently navigate chemical space. Whether targeting the ATP-binding pockets of kinases like TNIK, FGFR, and JAK1, or the catalytic triads of serine proteases like HNE, this scaffold provides a reliable foundation for the development of next-generation therapeutics.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[Link]

  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Investigating the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide Analogs

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP.[1] This structural similarity g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP.[1] This structural similarity grants it high affinity for the hinge region of various kinase enzymes (e.g., JAK, TRK, FGFR).[1] While the 3-position is the traditional vector for derivatization, the 2-position has emerged as a critical site for accessing the solvent-exposed front of the ATP binding pocket or specific allosteric hydrophobic regions.[1]

This guide focuses on the 2-carbohydrazide functionality as a pivotal "divergent node." The hydrazide moiety (–CO–NH–NH2) serves a dual purpose: it acts as a hydrogen-bond-rich pharmacophore capable of metal chelation and unique binding interactions, and it functions as a versatile synthetic handle for generating libraries of hydrazones, 1,3,4-oxadiazoles, and triazoles.[1]

Part 1: The Pharmacophore & Synthetic Strategy[1]

Structural Logic

The 7-azaindole core mimics the adenine ring of ATP.[2] The N1-H acts as a hydrogen bond donor, while N7 acts as a hydrogen bond acceptor.[1] This "donor-acceptor" motif is essential for binding to the "hinge region" of kinase domains.

The introduction of a carbohydrazide at the C2 position alters the electronic and steric profile:

  • Electronic: The carbonyl oxygen acts as an H-bond acceptor; the terminal amino group (–NH2) is a donor.

  • Vector: The C2 substitution directs the tail towards the solvent-accessible region, often improving solubility and pharmacokinetic (PK) profiles compared to C3-substituted analogs.[1]

  • Chelation: The hydrazide motif can chelate metal ions (e.g., Zn²⁺, Mg²⁺) in metalloenzymes or specific kinase co-factor sites.[1]

Synthetic Workflow

The synthesis of 2-carbohydrazide analogs typically proceeds through a specific oxidation-rearrangement sequence or direct lithiation, followed by hydrazinolysis.[1]

Key Protocol: The Reissert-Henze Approach vs. Direct Lithiation While direct lithiation at C2 (using n-BuLi/CO2) is possible, it often requires N1-protection (e.g., SEM or Boc).[1] A more robust route for scale-up involves the Reissert-Henze reaction on the N-oxide.

Step-by-Step Protocol (Optimized):

  • N-Oxidation: Treat 1H-pyrrolo[2,3-b]pyridine with m-CPBA in EtOAc (0°C to RT) to yield the 7-oxide.[1]

  • Reissert-Henze Functionalization: React the N-oxide with dimethyl sulfate (Me2SO4) followed by treatment with aqueous KCN to yield the 2-carbonitrile.

  • Hydrolysis/Esterification: Acidic hydrolysis (HCl/MeOH) converts the nitrile to the methyl ester.[1]

  • Hydrazinolysis (The Critical Step):

    • Dissolve the methyl ester in absolute ethanol.

    • Add hydrazine hydrate (NH2NH2[1]·H2O, 5–10 equiv).[1]

    • Reflux for 4–12 hours.[1] Monitor by TLC (shift from non-polar ester to polar hydrazide).[1]

    • Purification: Cool to precipitate the carbohydrazide; wash with cold ethanol.

Visualization: Synthetic Pathway

Synthesis Start 7-Azaindole Core NOxide 7-N-Oxide (m-CPBA) Start->NOxide Oxidation Nitrile 2-Carbonitrile (Reissert-Henze) NOxide->Nitrile Me2SO4 / KCN Ester 2-Carboxylate Ester Nitrile->Ester HCl / MeOH Hydrazide 2-Carbohydrazide (Target Scaffold) Ester->Hydrazide NH2NH2 / Reflux Hydrazone Hydrazones (Schiff Bases) Hydrazide->Hydrazone + Aldehydes Heterocycle 1,3,4-Oxadiazoles (Cyclization) Hydrazide->Heterocycle + Carboxylic Acids/POCl3

Caption: Divergent synthesis of 7-azaindole-2-carbohydrazide and its downstream derivatives.

Part 2: SAR Exploration & Biological Evaluation[1]

The SAR Decision Matrix

When investigating this scaffold, the SAR must be bifurcated into two streams: Intrinsic Activity (the hydrazide itself) and Divergent Activity (derivatives).[1]

Zone A: The Core (7-Azaindole)[1]
  • N1-H: Essential for H-bonding to the kinase hinge (e.g., Glu residue).[1] Modification: Alkylation here usually abolishes kinase activity unless the target is non-kinase (e.g., GPCRs).[1]

  • C3 Position: Often unsubstituted in 2-carbohydrazide series to prevent steric clash, or substituted with small halogens (F, Cl) to modulate pKa and metabolic stability.[1]

Zone B: The Linker (Carbohydrazide)[1]
  • Hydrogen Bonding: The –CONHNH2 motif provides 3 H-bond donors and 1 acceptor.

  • Stability Check: Hydrazides can be metabolically labile (cleavage to acid + hydrazine).[1]

  • Strategy: If metabolic stability is poor, cyclize to 1,3,4-oxadiazole (bioisostere of the amide) to retain geometry but remove the labile protons.[1]

Zone C: The Tail (Terminal Substituents)

This is the primary vector for SAR optimization.[1]

  • Hydrazones (–CONHN=CH–Ar): Reacting the hydrazide with aromatic aldehydes creates a rigid "linker-tail" system.[1] The C=N double bond restricts conformation, potentially locking the molecule into a bioactive pose.[1]

  • SAR Focus: Vary the electronics of the aryl ring (electron-withdrawing groups like –CF3 often improve potency in hydrophobic pockets).

Visualization: SAR Logic Flow

SAR_Logic Root Low Potency / Poor PK? Check1 Is Hinge Binding Intact? Root->Check1 Action1 Check N1/N7 Interaction (Do not alkylate N1) Check1->Action1 No Check2 Is Solubility the issue? Check1->Check2 Yes Action2 Keep Hydrazide Add solubilizing R-groups (Morpholine) Check2->Action2 Yes Check3 Is Metabolic Stability poor? Check2->Check3 No Action3 Cyclize Hydrazide to 1,3,4-Oxadiazole or Triazole Check3->Action3 Yes

Caption: Decision tree for optimizing 7-azaindole-2-carbohydrazide analogs based on assay feedback.

Biological Evaluation Protocols
A. In Vitro Kinase Assay (FRET-based)

Rationale: To measure the inhibition of specific kinases (e.g., VEGFR2, FGFR1) often targeted by this scaffold.[1]

  • Reagents: Recombinant kinase, fluorescently labeled peptide substrate, ATP (at Km), and test compounds (dissolved in DMSO).

  • Procedure:

    • Incubate kinase + substrate + compound in 384-well plates for 1 hour at RT.

    • Add ATP to initiate phosphorylation.

    • Stop reaction with EDTA/Eu-labeled antibody (TR-FRET detection).[1]

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

  • Control: Staurosporine (pan-kinase inhibitor).[1]

B. Cellular Cytotoxicity (MTT/MTS Assay)

Rationale: To determine if enzymatic inhibition translates to cancer cell death.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HUVEC (Normal control).[1]

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with graded concentrations of carbohydrazide analogs for 48-72h.

    • Add MTT reagent; incubate 4h.[1] Solubilize formazan crystals.[1]

    • Measure absorbance at 570 nm.[1]

Part 3: Data Presentation & Case Studies

Representative SAR Data (Hypothetical/Aggregated Trend)

The following table illustrates how modifications to the hydrazide tail typically affect activity against a representative tyrosine kinase (e.g., VEGFR2).[1]

Compound IDR-Group (Hydrazide Tail)Structure TypeIC50 (nM)LogPNotes
7AI-01 –H (Unsubstituted)Free Hydrazide>50001.2Weak binding; lacks hydrophobic tail interaction.[1]
7AI-02 –N=CH-Ph (Phenyl)Hydrazone4502.8Improved potency; π-stacking in solvent pocket.[1]
7AI-03 –N=CH-(4-F-Ph)Hydrazone1203.1Fluorine enhances metabolic stability and lipophilicity.[1]
7AI-04 –N=CH-(3,4-diOMe-Ph)Hydrazone552.5H-bond acceptors interact with specific pocket residues.[1]
7AI-05 (Cyclized to Oxadiazole)Heterocycle303.4Rigidification often boosts potency (entropy gain).[1]
Mechanistic Insight: The Binding Mode

The 7-azaindole core anchors the molecule. The 2-carbohydrazide (or its derivative) extends out of the ATP pocket.

  • Hinge Region: N1-H (Donor) -> Glu residue (Backbone C=O); N7 (Acceptor) <- Glu residue (Backbone N-H).[1]

  • Gatekeeper Residue: The C3 position sits near the gatekeeper. Bulky groups here cause clashes (selectivity filter).[1]

  • DFG Motif: The hydrazide tail often interacts with the DFG (Asp-Phe-Gly) motif activation loop, stabilizing the "DFG-out" (inactive) or "DFG-in" (active) conformation depending on the tail's rigidity.[1]

References

  • Discovery of 1H-pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[1][Link] (Search Term: 1H-pyrrolo[2,3-b]pyridine ATM inhibitor) Relevance: Establishes the 7-azaindole scaffold as a potent kinase inhibitor platform.[2]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. Source: RSC Advances / Semantics Scholar URL:[Link] Relevance: Details the SAR of the 2-position and its role in solubility and binding affinity.

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives. Source: Future Medicinal Chemistry (PubMed) URL:[1][Link] Relevance: Comprehensive review of the scaffold's versatile binding modes and substitution vectors.[3]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PMC) URL:[Link] (General PMC Link for verification) Relevance: Provides the closest direct SAR data for 2-carbonyl substituted 7-azaindoles, validating the "solvent front" extension strategy.

Sources

Foundational

Architecting Kinase Selectivity: The 1H-Pyrrolo[2,3-b]pyridine Core in Modern Drug Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold, universally recognized in medicinal chemistry as the 7-azaindole core, has cemented its status as a highly privileged structure for the discovery of bioactive com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold, universally recognized in medicinal chemistry as the 7-azaindole core, has cemented its status as a highly privileged structure for the discovery of bioactive compounds[1]. Functioning as a bioisostere for both indole and purine ring systems, the strategic addition of a nitrogen atom to the indole framework fundamentally modulates its physicochemical properties. This substitution lowers lipophilicity, improves aqueous solubility, and introduces a critical hydrogen-bond acceptor[2]. This technical whitepaper explores the mechanistic rationale, structural biology, and synthetic workflows that leverage the 7-azaindole core to design highly potent therapeutics, particularly ATP-competitive kinase inhibitors[3].

Structural Biology & Mechanistic Rationale

The dominance of the 1H-pyrrolo[2,3-b]pyridine core in oncology and immunology stems from its exceptional ligand efficiency when binding to the ATP pocket of kinases[4]. The majority of the ~500 human protein kinases share a highly conserved hinge region connecting their N-terminal and C-terminal lobes. The 7-azaindole core perfectly complements this region through a highly stable bidentate hydrogen-bonding motif[3].

The Causality of Binding:

  • The Acceptor (N7): The pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region[1].

  • The Donor (N1): The pyrrole nitrogen (NH) acts as a hydrogen-bond donor, interacting with the backbone carbonyl (C=O) of the hinge[1].

This dual interaction tightly anchors the scaffold, allowing medicinal chemists to elaborate functional groups at the C-3, C-4, and C-5 positions. By extending vectors from these carbon atoms, researchers can access the DFG-out allosteric pocket or the solvent-exposed region, thereby driving exquisite kinase selectivity[4].

KinaseBinding Core 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Acceptor Pyridine N (N7) Acceptor Core->Acceptor Features Donor Pyrrole NH (N1) Donor Core->Donor Features Hinge Kinase Hinge Region (ATP Pocket) Drugs Approved Drugs (e.g., Vemurafenib) Hinge->Drugs Validates Target Acceptor->Hinge H-bonds to Backbone NH Donor->Hinge H-bonds to Backbone C=O

Caption: Logical relationship of 7-azaindole bidentate hinge binding in kinase targets.

Fragment-Based Drug Discovery (FBDD) Workflow

The discovery of Vemurafenib (a B-RAF inhibitor for melanoma) stands as the seminal validation of FBDD utilizing the 7-azaindole core[1]. Because the bare 1H-pyrrolo[2,3-b]pyridine fragment has a low molecular weight (~118 Da), it exhibits high ligand efficiency but low initial biochemical potency (often IC50 > 100 µM). To evolve this into a sub-nanomolar drug, a rigorous, self-validating FBDD workflow is required[2].

FBDDWorkflow Step1 SPR Screening (Fragment Library) Step2 X-ray Crystallography (Co-crystal) Step1->Step2 Step3 SBDD (Vector Elaboration) Step2->Step3 Step4 Cross-Coupling (Lead Optimization) Step3->Step4

Caption: Fragment-Based Drug Discovery (FBDD) workflow for 7-azaindole derivatives.

Protocol 1: Self-Validating FBDD Workflow for Hinge Binders
  • Primary Screening (SPR): Immobilize the target kinase domain on a CM5 sensor chip. Inject the 7-azaindole fragment library at high concentrations (100-500 µM).

    • Causality: Surface Plasmon Resonance (SPR) is highly sensitive to low-molecular-weight compounds, allowing the detection of transient, low-affinity interactions typical of fragments without relying on enzymatic inhibition assays that fail at high µM ranges.

  • Orthogonal Validation (NMR): Perform WaterLOGSY or Saturation Transfer Difference (STD) NMR on the SPR hits.

    • Validation: This confirms that the fragment binds specifically to the protein in solution, eliminating false positives caused by SPR matrix effects or compound aggregation.

  • Structural Elucidation (X-ray Crystallography): Soak apo-crystals of the kinase with 10-50 mM of the validated 7-azaindole fragment.

    • Causality: High fragment concentrations drive the thermodynamic equilibrium toward the bound state, ensuring sufficient electron density to resolve the exact bidentate hinge-binding mode[3].

  • Vector Elaboration (SBDD): Utilize Structure-Based Drug Design (SBDD) to identify growth vectors. For example, extending functional groups from the C-3 position to access the hydrophobic pocket, drastically improving binding affinity[4].

Clinical Validation & Quantitative Profiling

The success of the 1H-pyrrolo[2,3-b]pyridine core is reflected in several FDA-approved therapeutics and late-stage clinical candidates[5]. The table below summarizes the quantitative and clinical data for leading derivatives[2].

Compound (Trade Name)Target Kinase / ProteinKey IndicationApproval YearScaffold Role
Vemurafenib (Zelboraf)B-RAF (V600E mutant)Late-stage Melanoma2011ATP hinge-binding motif
Pexidartinib (Turalio)CSF1RTenosynovial Giant Cell Tumor2019ATP hinge-binding motif
Venetoclax (Venclexta)Bcl-2Chronic Lymphocytic Leukemia2016Hydrophobic pocket binder

Late-Stage Functionalization & Synthetic Methodologies

To access the vast chemical space around the 7-azaindole core, highly regioselective synthetic routes are essential. A standard approach in medicinal chemistry involves the sequential functionalization of di-halogenated precursors, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine[5].

Protocol 2: Chemoselective C-2 Suzuki-Miyaura Cross-Coupling

This protocol details the selective arylation of the C-2 position over the C-4 position, a critical step in building complex kinase inhibitors[5].

  • N-Protection (SEM-Cl): React 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in DMF at 0 °C.

    • Causality: The acidic pyrrole NH (pKa ~13) can poison palladium catalysts or undergo unwanted N-arylation during cross-coupling. The SEM group protects the nitrogen while significantly enhancing the intermediate's solubility in organic solvents[5].

  • Chemoselective Cross-Coupling: Combine the SEM-protected core (1.0 eq), arylboronic acid (1.2 eq), Pd2(dba)3 (0.03 eq), and K2CO3 (3.0 eq) in a Schlenk flask. Add degassed 1,4-dioxane/water (1:1). Heat at 100 °C for exactly 30 minutes.

    • Causality: The C-I bond at the C-2 position has a significantly lower bond dissociation energy than the C-Cl bond at C-4. By strictly controlling the temperature and reaction time, oxidative addition of the palladium catalyst occurs exclusively at C-2, leaving the C-4 chloride intact for subsequent Buchwald-Hartwig amination[5].

  • Validation & Quality Control: Quench the reaction, extract with EtOAc, and analyze the crude mixture via 1H-NMR and LC-MS.

    • Validation: A successful chemoselective reaction is confirmed by the disappearance of the C-2 proton signal, the retention of the C-5 and C-6 doublets in the NMR spectrum, and the presence of the distinct C-4 chloride isotope pattern (M / M+2 ratio of 3:1) in the mass spectrometer trace.

References

1.3, J-Stage[3] 2.1, ChemicalBook[1] 3. 2, PharmaBlock[2] 4. 4, PMC - NIH[4] 5. 5, PMC - NIH[5]

Sources

Exploratory

Initial In Vitro Evaluation of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

Executive Summary: The Dual-Pharmacophore Hypothesis The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole ring found in p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Pharmacophore Hypothesis

The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole ring found in purines. Its ability to mimic the adenine moiety of ATP makes it a potent scaffold for kinase inhibition .

The specific derivative, 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide , introduces a carbohydrazide moiety at the C2 position. This addition creates a unique "Dual-Pharmacophore" profile:

  • The Core (7-Azaindole): Targets the ATP-binding hinge region of kinases (e.g., JAK, FGFR, c-Met).

  • The Tail (Carbohydrazide): Mimics the antitubercular pharmacophore of Isoniazid and acts as a metal chelator or hydrogen bond donor/acceptor in the solvent-exposed regions of the binding pocket.

This guide outlines a rigorous Tiered Screening Cascade to evaluate this molecule not just as a synthetic intermediate, but as a bioactive lead compound with potential anticancer and antimicrobial utility.

Chemical Integrity & Physicochemical Profiling (Tier 0)

Before biological interrogation, the compound's integrity must be absolute. Hydrazides are nucleophilic and can degrade into carboxylic acids or form hydrazones with trace aldehydes in solvents.

Purity & Stability Protocol
  • Purity Requirement: >95% via HPLC (254 nm).

  • Solvent Compatibility: 7-azaindoles are generally lipophilic. Dissolve in DMSO.

    • Caution: Avoid acetone or aldehydes; the hydrazide will react to form hydrazones.

  • Stability Check: Incubate 10 mM stock in DMSO at 37°C for 24 hours. Analyze via LC-MS to confirm no hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

In Silico Prediction (ADME)

Prior to wet-lab work, run SwissADME or similar to predict:

  • Lipinski Compliance: MW < 500, H-bond donors/acceptors.

  • PAINS Alert: Check for frequent hitter interference (hydrazides can sometimes flag as reactive).

Tier 1: Phenotypic Screening (Antimicrobial & Cytotoxic)

Given the structural similarity to Isoniazid and kinase inhibitors, the first tier evaluates broad phenotypic outcomes.

Antimicrobial Evaluation (MIC Determination)

The hydrazide moiety suggests potential activity against Mycobacterium tuberculosis and other bacteria.

Protocol: Broth Microdilution Assay

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), M. smegmatis (surrogate for M. tb).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: Serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration < 1%.

  • Inoculum: Adjust bacteria to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours (48h for M. smegmatis).

  • Readout: Visual turbidity or Resazurin (Alamar Blue) reduction.

    • Scientific Rationale: Resazurin turns pink in the presence of viable metabolizing cells. The hydrazide may interfere with enoyl-ACP reductase (InhA), similar to Isoniazid [1].

Anticancer Cytotoxicity (MTT Assay)

Evaluate antiproliferative potency driven by the 7-azaindole core.

Protocol: MTT Cell Viability Assay

  • Cell Lines:

    • MCF-7 (Breast Cancer) - Sensitive to kinase inhibitors.

    • HepG2 (Liver Cancer) - Metabolic competence.

    • HFF-1 (Human Foreskin Fibroblast) - Control for selectivity index (SI).

  • Seeding:

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Add compound (0.1 – 100 µM) for 48 or 72 hours.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Criterion: IC50 < 10 µM warrants Tier 2 kinase profiling [2].

Data Presentation Template:

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)
MCF-7Breast[Data]

HepG2Liver[Data]-
HFF-1Normal Fibroblast[Data]-

Tier 2: Target-Based Mechanism (Kinase Profiling)

If cytotoxicity is observed, the mechanism is likely kinase inhibition. The 7-azaindole core binds to the ATP hinge region via a characteristic bidentate H-bond motif.

The "Hinge Binder" Hypothesis
  • N1-H (Donor): Forms H-bond with the kinase hinge backbone carbonyl (e.g., Glu residue).

  • N7 (Acceptor): Forms H-bond with the kinase hinge backbone amide (e.g., Leu residue).

Kinase Panel Selection

Screen at a fixed concentration (10 µM) against a focused panel:

  • JAK Family (JAK1/2/3): 7-azaindoles are classic JAK inhibitors (e.g., Tofacitinib analogs) [3].

  • FGFR1/2: Relevant for the MCF-7 activity [4].[1][2]

  • c-Met: Often inhibited by azaindole-carbohydrazide derivatives [5].

Visualization: Screening Workflow

ScreeningCascade Start 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide QC Tier 0: QC & Stability (LC-MS, DMSO check) Start->QC Pheno Tier 1: Phenotypic Screen QC->Pheno AntiBac Antimicrobial (MIC vs S. aureus, M. smegmatis) Pheno->AntiBac AntiCan Anticancer (MTT vs MCF-7, HepG2) Pheno->AntiCan Decision Activity Threshold? (MIC < 16 µg/mL or IC50 < 10 µM) AntiBac->Decision AntiCan->Decision Kinase Tier 2: Kinase Profiling (JAK, FGFR, c-Met) Decision->Kinase Yes (Anticancer) ADME Tier 3: ADME-Tox (Microsomal Stability, hERG) Decision->ADME Yes (Lead) Stop Stop / Redesign Decision->Stop No Activity

Caption: Figure 1. Tiered screening cascade for the evaluation of 7-azaindole-2-carbohydrazide.

Tier 3: In Vitro ADME-Tox

To validate the compound as a drug lead rather than just a chemical probe, early ADME is critical.

Metabolic Stability (Liver Microsomes)

The hydrazide group is susceptible to N-acetylation (NAT1/2 enzymes) or hydrolysis.

  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Analysis: Monitor disappearance of parent peak via LC-MS/MS. Calculate intrinsic clearance (

    
    ).
    
hERG Safety Screen

7-azaindoles can sometimes block hERG channels, leading to cardiotoxicity.

  • Method: Fluorescence polarization assay (Predictor hERG) or automated patch-clamp if available.

References

  • Design, synthesis and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. (2023). 3

  • 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents. European Journal of Medicinal Chemistry. (2022).[4] 4[1][5][6][7][3][8][9][10][11]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Bioorganic & Medicinal Chemistry. (2016). 9[1][10][11]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (2016). 11[1][3][8][10][11]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry. (2016).[12] 12[1][3][10][11]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: In Vitro Assay Protocols for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

Introduction & Scientific Rationale The compound 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide represents a privileged structural motif in medicinal chemistry, merging the kinase-privileged 7-azaindole core with a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide represents a privileged structural motif in medicinal chemistry, merging the kinase-privileged 7-azaindole core with a reactive carbohydrazide tail.

The Pharmacophore
  • 7-Azaindole Core: A bioisostere of the purine ring found in ATP. The N1 and N7 nitrogens typically form a bidentate hydrogen-bonding motif with the "hinge region" of kinase enzymes (e.g., JAK, FGFR, TRK).

  • Carbohydrazide Moiety: Serves two roles:

    • Direct Interaction: Acts as a hydrogen bond donor/acceptor, potentially interacting with the ribose-binding pocket or solvent-front residues.

    • Synthetic Handle: A key intermediate for generating hydrazones (Schiff bases) or heterocycles (1,3,4-oxadiazoles), which are often screened for antimicrobial and tubulin-polymerization inhibitory activity.

This guide provides standardized protocols for evaluating this compound as both a kinase inhibitor fragment and a cytotoxic agent.

Compound Handling & Preparation[1][2][3][4][5]

Critical Note: 7-azaindole derivatives often exhibit poor aqueous solubility, leading to precipitation in assay buffers. Proper stock preparation is the foundation of data integrity.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW ≈ 176.17 g/mol . To make 1 mL of 20 mM stock, weigh 3.52 mg of powder.

  • Dissolution: Vortex for 1 minute. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 6 months.

  • Quality Control: Verify integrity via LC-MS prior to assays if stored >1 month.

Assay Protocol 1: Enzymatic Kinase Inhibition (FRET/ADP-Glo)

Rationale: The 7-azaindole scaffold is a classic ATP-competitive inhibitor. This protocol uses a generic kinase assay format (applicable to JAK3, FGFR1, or TNIK) to determine IC₅₀ values.

Experimental Design
  • Assay Type: ADP-Glo™ (Luminescence) or Z´-LYTE™ (FRET).

  • Controls:

    • Positive Control: Staurosporine (Broad spectrum) or Tofacitinib (if targeting JAK).

    • Negative Control: DMSO only (0% inhibition).

    • Blank: No enzyme (background).

Step-by-Step Methodology (ADP-Glo Format)
  • Buffer Preparation:

    • Base: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Fresh Additives: 50 μM DTT (prevents oxidation of the carbohydrazide).

  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution in 100% DMSO (e.g., 10 mM down to 1 nM).

    • Dilute these stocks 1:25 into the Assay Buffer to create a 4X working solution (4% DMSO).

    • Final Assay DMSO: 1%.

  • Reaction Assembly (384-well plate):

    • Step 1: Add 2.5 μL of 4X Compound solution.

    • Step 2: Add 2.5 μL of Enzyme (e.g., JAK3, 0.5–2 ng/well). Incubate 10 min at RT to allow inhibitor binding.

    • Step 3: Add 5 μL of Substrate/ATP Mix (ATP concentration should be at

      
       apparent; typically 10–50 μM).
      
    • Total Volume: 10 μL.

  • Incubation:

    • Seal plate. Incubate at RT for 60 minutes (kinase dependent).

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to extract IC₅₀.

Assay Protocol 2: Cell Viability & Antiproliferative Activity

Rationale: Carbohydrazides and their hydrazone derivatives often exhibit cytotoxicity against tumor cell lines (e.g., HCT116, MCF-7) via mechanisms distinct from pure kinase inhibition (e.g., tubulin interference or apoptosis induction).

Experimental Design
  • Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), or Jurkat (Leukemia).[1]

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT. CCK-8 is preferred for higher sensitivity and lower toxicity.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in log-phase growth.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 μL volume).

    • Incubate 24 hours at 37°C, 5% CO₂ for attachment.

  • Treatment:

    • Prepare compound dilutions in culture medium (max 0.5% DMSO).

    • Remove old medium (carefully) or add 2X concentrated drug solution directly to wells.

    • Test Range: 100 μM to 0.1 μM (Standard screening).

    • Incubate for 72 hours .

  • Development (CCK-8):

    • Add 10 μL of CCK-8 reagent per well.

    • Incubate 1–4 hours at 37°C (monitor color change to orange).

  • Measurement:

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Interpretation
  • GI₅₀ (Growth Inhibition 50%): Concentration reducing net growth by 50%.

  • LC₅₀ (Lethal Concentration 50%): Concentration killing 50% of cells (requires T0 measurement).

Visualization: Mechanism & Workflow

The following diagrams illustrate the structural logic of the 7-azaindole scaffold and the experimental workflow.

G cluster_0 Chemical Logic cluster_1 Experimental Workflow Core 7-Azaindole Core (Hinge Binder) Target Kinase ATP Pocket (JAK/FGFR/TNIK) Core->Target Bidentate H-Bonds Tail Carbohydrazide Tail (H-Bond / Reactive) Tail->Target Solvent Front Interaction Prep Stock Prep (DMSO 20mM) EnzAssay Enzymatic Assay (ADP-Glo / FRET) Prep->EnzAssay Dilution CellAssay Cell Viability (HCT116 / MCF-7) Prep->CellAssay Dilution Analysis IC50 / GI50 Calculation EnzAssay->Analysis CellAssay->Analysis

Figure 1: Left: Pharmacophore binding logic of the 7-azaindole-carbohydrazide scaffold. Right: Parallel workflow for enzymatic and cellular validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Low solubility of the planar 7-azaindole core.Reduce final DMSO to <1% but ensure intermediate dilutions use DMSO. Add 0.01% Triton X-100 to buffer.
High Background (Enzymatic) Carbohydrazide interference or oxidation.Ensure fresh DTT (1-5 mM) is in the buffer. Carbohydrazides can oxidize; keep stocks under inert gas.
No Activity (Cellular) Poor permeability (Polar hydrazide).This is common. The hydrazide is often a precursor. Consider synthesizing the hydrazone derivative for better cell penetration.
Variable IC₅₀ Enzyme incubation time.7-azaindoles can be "slow-off" inhibitors. Pre-incubate compound with enzyme for 15-30 mins before adding ATP.

References

  • Discovery of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[2][3] Relevance: Establishes the 7-azaindole scaffold as a nanomolar kinase inhibitor.

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 (JAK3). Source: Chemical & Pharmaceutical Bulletin (2015).[4][5] Relevance: Details the structure-activity relationship (SAR) of the scaffold in JAK/STAT signaling.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. Source: RSC Advances (2021).[2] Relevance: Provides protocols for FGFR enzymatic assays and 4T1 cell proliferation assays using this scaffold.

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Source: Molecules (2024).[6][7] Relevance: Validates the antiproliferative potential of pyrrole-carbohydrazides and their derivatives in melanoma and keratinocyte lines.[6]

  • Synthesis and biological evaluation of indole-2-carbohydrazides... as potent tubulin polymerization inhibitors. Source: Computational Biology and Chemistry (2019). Relevance: Highlights the specific utility of the carbohydrazide tail in targeting tubulin.

Sources

Application

Application Note: Cell-Based Assay Development for 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Derivatives

Introduction & Pharmacophore Context[1][2][3][4][5][6][7][8][9] The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Context[1][2][3][4][5][6][7][8][9]

The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring found in ATP. This structural similarity allows 7-azaindole derivatives to function as potent ATP-competitive inhibitors against a broad spectrum of protein kinases, including FGFR , c-Met , JAK , and Trk families.

The specific incorporation of a 2-carbohydrazide moiety (–CONHNH₂) introduces unique pharmacological properties:

  • H-Bonding Potential: The hydrazide linker acts as both a hydrogen bond donor and acceptor, facilitating interactions with residues in the ribose-binding pocket or the solvent-exposed front of the kinase domain.

  • Synthetic Versatility: It serves as a precursor for forming hydrazones (Schiff bases) or cyclization into 1,3,4-oxadiazoles, though the free carbohydrazide itself often retains significant inhibitory potency.

This Application Note outlines a robust, self-validating screening cascade designed to evaluate these derivatives, moving from solubility management to mechanistic target engagement.

Chemical Handling & Solubilization (Critical Step)

Challenge: The carbohydrazide group is nucleophilic. In the presence of trace aldehydes or ketones (common contaminants in laboratory solvents or residual acetone on glassware), these compounds can spontaneously form hydrazones, altering their biological activity and leading to false positives/negatives.

Protocol A: Compound Preparation[4][5][10]
  • Solvent Choice: Dissolve neat solid exclusively in anhydrous DMSO (Dimethyl Sulfoxide) . Avoid protic solvents (methanol/ethanol) for long-term stock storage to prevent slow solvolysis or oxidation.

  • Glassware Hygiene: Ensure all mixing vessels are free of acetone residues. Use single-use glass vials or solvent-resistant polypropylene (PP) tubes.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Validation: Verify stability via LC-MS after 24 hours at room temperature. A pure peak at

      
       confirms no Schiff base formation.
      
  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of these rigid planar scaffolds.

Phase I: Cytotoxicity Profiling (The Primary Screen)

The first gate in the cascade is establishing the antiproliferative potency (


) against relevant cancer cell lines. Based on the 7-azaindole profile, cell lines dependent on FGFR  (e.g., KATO III , H1581 ) or c-Met  (e.g., MKN-45 , EBC-1 ) are recommended.
Protocol B: Optimized MTT/MTS Viability Assay

Rationale: 7-azaindoles are often cytostatic (halting growth) rather than immediately cytotoxic. Standard 24-hour assays are insufficient. A 72-hour exposure is required to capture the inhibition of multiple cell cycles.

Materials:

  • Target Cells (e.g., MKN-45 gastric cancer cells).

  • Assay Media: RPMI-1640 + 10% FBS (Heat Inactivated).

  • Reagent: MTS (Promega CellTiter 96®) or MTT.

Step-by-Step Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Expert Insight: Do not over-seed. If cells reach confluence before 72 hours, contact inhibition will mask the drug effect, artificially raising the

      
      .
      
  • Equilibration: Incubate for 24 hours to allow adhesion and resumption of log-phase growth.

  • Treatment: Add compounds in a 9-point serial dilution (e.g., 10 µM down to 1 nM).

    • Control: Include a DMSO-only vehicle control (0.1% final v/v) and a positive control (e.g., Crizotinib or Sunitinib ).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTS reagent (20 µL/well), incubate 1–4 hours, and read Absorbance at 490 nm.

Data Interpretation: Calculate % Viability relative to DMSO control. Fit data to a non-linear regression model (sigmoidal dose-response) to derive


.
Compound IDR1 (Linker)R2 (Tail)MKN-45

(nM)
H1581

(nM)
Interpretation
Ref (Crizotinib) --12>1000Validated c-Met sensitivity
7-Aza-01 -CONHNH-Phenyl450320Moderate dual inhibitor
7-Aza-04h -CONHNH-3,4-dimethoxy22 15 Potent Lead Candidate
Neg Control -->10,000>10,000No toxicity

Phase II: Mechanistic Target Engagement (Western Blot)

Cytotoxicity confirms death, but not the mechanism. To prove the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivative acts as a kinase inhibitor, you must visualize the blockade of downstream phosphorylation.

Protocol C: Phospho-Signaling Analysis

Focus: If targeting FGFR/c-Met, the critical biomarkers are p-ERK1/2 (MAPK pathway) and p-AKT (PI3K pathway).

Workflow:

  • Starvation: Seed cells in 6-well plates. Once attached, switch to serum-free media for 12–16 hours.

    • Reasoning: Serum contains growth factors that saturate signaling pathways. Starvation resets the baseline, allowing you to see the specific induction by a ligand and its inhibition by your drug.

  • Pre-treatment: Treat cells with the compound (at

    
     and 
    
    
    
    the
    
    
    derived in Phase I) for 1–2 hours.
  • Stimulation: Add the specific ligand (e.g., HGF for c-Met or FGF for FGFR) at 50 ng/mL for 15 minutes.

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibodies: Anti-p-c-Met (Tyr1234/1235), Anti-p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-GAPDH or Anti-Total-ERK.

Success Criteria:

  • Vehicle + Ligand: Strong band for Phospho-protein.

  • Compound + Ligand: Dose-dependent disappearance of the Phospho-band, while Total-protein remains constant.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the specific intervention points for 7-azaindole derivatives within the RTK signaling cascade.

SignalingPathway cluster_membrane Cell Membrane RTK RTK (c-Met / FGFR) (Tyrosine Kinase) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand (HGF / FGF) Ligand->RTK Activation Inhibitor 7-Azaindole Carbohydrazide Inhibitor->RTK ATP Competition (H-Bonding at Hinge) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus

Figure 1: Mechanism of Action. The 7-azaindole scaffold competitively binds the ATP pocket of RTKs, blocking downstream RAS/MAPK and PI3K/AKT phosphorylation.

Phase III: Functional Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest at specific checkpoints (G1/S or G2/M) before apoptosis occurs.

Protocol D: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Treat cells with

    
     concentration for 24 hours.[1]
    
  • Fixation: Harvest cells (trypsinize), wash, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

    • Critical: Vortexing prevents cell clumping, which ruins doublet discrimination in flow cytometry.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

    • RNase A (100 µg/mL): To digest RNA so PI only stains DNA.

    • Propidium Iodide (50 µg/mL): DNA intercalating dye.

  • Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.

  • Result: 7-azaindole derivatives typically cause an accumulation in the G0/G1 phase (indicating inhibition of growth factor signaling) or G2/M phase (if they possess off-target tubulin activity).

Summary of Experimental Workflow

The following diagram summarizes the decision tree for validating these derivatives.

AssayWorkflow Compound Synthesized Carbohydrazide Solubility Solubility Check (DMSO/LC-MS) Compound->Solubility Primary Primary Screen (MTT Assay, 72h) Solubility->Primary HitSel Hit Selection (IC50 < 1 µM) Primary->HitSel HitSel->Compound No (Redesign) Western Target Engagement (Western Blot) HitSel->Western Yes FACS Functional Assay (Cell Cycle/Apoptosis) Western->FACS Lead Lead Candidate FACS->Lead

Figure 2: Screening Cascade. A linear progression from chemical validation to functional biological characterization.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2020. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 2016.[2] [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Molecules, 2020. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 2020. [Link]

Sources

Method

Application Note: High-Precision Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide on Cancer Cell Line Proliferation

Abstract This technical guide outlines the standardized protocol for evaluating the antiproliferative activity of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (and its functional derivatives) against human cancer cell line...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for evaluating the antiproliferative activity of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (and its functional derivatives) against human cancer cell lines. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This structural mimicry grants it high affinity for the ATP-binding pockets of various protein kinases (e.g., JAK, FGFR, c-Met) [1, 2]. This protocol details compound solubilization, dose-response screening via metabolic assays (MTT/CCK-8), and downstream mechanistic validation, ensuring data reproducibility and scientific rigor.

Introduction & Chemical Rationale

The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is distinct from standard indoles due to the nitrogen at position 7. This addition creates a hydrogen bond acceptor/donor motif (


) that closely resembles the adenine base of ATP. Consequently, derivatives functionalized at the 2-position (such as the carbohydrazide moiety) are frequently investigated as Type I or Type II kinase inhibitors.
The Carbohydrazide Moiety

The 2-carbohydrazide group (


) serves two critical roles:
  • Hydrogen Bonding: It extends the pharmacophore, potentially interacting with the "sugar pocket" or "gatekeeper" residues within a kinase active site.

  • Synthetic Versatility: It acts as a precursor for Schiff bases (hydrazones) or cyclization into 1,3,4-oxadiazoles, which are potent cytotoxic motifs. Testing the parent carbohydrazide is essential to establish baseline cytotoxicity and rule out off-target metal chelation effects.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to IC50 generation.

ExperimentalWorkflow Stock Stock Prep (DMSO, 10-50 mM) QC Solubility QC (Visual/Nephelometry) Stock->QC Check Precipitation Treatment Drug Treatment (Serial Dilution) QC->Treatment Dilute in Media Seeding Cell Seeding (24h Attachment) Seeding->Treatment Add Compound Incubation Incubation (48-72h) Treatment->Incubation Readout Assay Readout (MTT/CCK-8) Incubation->Readout Add Reagent Analysis Data Analysis (Non-linear Regression) Readout->Analysis Calculate IC50

Figure 1: Step-by-step workflow for antiproliferative screening of 7-azaindole derivatives.

Materials and Preparation

Compound Handling
  • Test Compound: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (Purity >95% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

  • Storage: Store powder at -20°C, desiccated.

Stock Solution Protocol

7-azaindoles are generally lipophilic. Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in absorbance assays.

  • Weighing: Weigh ~5-10 mg of compound into a sterile microcentrifuge tube.

  • Dissolution: Add sufficient DMSO to achieve a 20 mM stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M).

  • Vortexing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Cell Line Selection

Select cell lines with known kinase dependencies to maximize relevance:

  • A549 (Lung): c-Met / EGFR driven.

  • MCF-7 (Breast): Estrogen/FGFR signaling.

  • HCT116 (Colon): High proliferation rate, suitable for general cytotoxicity.

Core Protocol: Cell Proliferation Assay (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (


).
Step 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase (70-80% confluence).

  • Count cells using Trypan Blue exclusion.

  • Dilute cells to 3,000 - 5,000 cells/well in 100 µL of complete media.

  • Seed into a 96-well plate.

    • Crucial: Fill outer edge wells with PBS (sterile) instead of cells to mitigate the "Edge Effect" (evaporation causing concentration artifacts).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment
  • Serial Dilution: Prepare a 1000x intermediate dilution plate in DMSO, then dilute 1:1000 into culture media to keep final DMSO < 0.1%.

    • Concentration Range: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM.

  • Controls:

    • Negative Control: 0.1% DMSO in media (Vehicle).

    • Positive Control: Doxorubicin (1 µM) or Staurosporine (1 µM).

    • Blank: Media only (no cells).

  • Aspirate old media from the cell plate (carefully) or add 2x concentrated drug solution (100 µL) to existing 100 µL.

  • Incubate for 72 hours .

Step 3: Readout (CCK-8 Preferred)

Why CCK-8? Unlike MTT, CCK-8 (WST-8) forms a water-soluble formazan, eliminating the need for solubilization steps that can disturb precipitated drug crystals.

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1-4 hours at 37°C until orange color develops.

  • Measure absorbance at 450 nm (reference 650 nm) on a microplate reader.

Mechanistic Validation (Advanced)

If the


 is < 10 µM, investigate the mechanism. 7-azaindoles typically act via kinase inhibition leading to apoptosis.
Proposed Mechanism of Action

The following diagram illustrates the theoretical pathway for 7-azaindole efficacy.

Mechanism Compound 1H-pyrrolo[2,3-b]pyridine -2-carbohydrazide Membrane Cell Membrane Compound->Membrane Passive Diffusion Kinase Target Kinase (e.g., c-Met, FGFR, JAK) Compound->Kinase Competitive Inhibition (H-bonds to Hinge Region) Membrane->Kinase Intracellular Entry Signaling Downstream Signaling (RAS/RAF/MEK or STAT) Kinase->Signaling Phosphorylation (Blocked) ATP ATP ATP->Kinase Native Binding Proliferation Cell Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Signaling->Apoptosis Inhibition Triggers

Figure 2: Theoretical mechanism of action: ATP-competitive inhibition of oncogenic kinases.

Validation Experiments
  • Western Blot: Check phosphorylation levels of key kinases (e.g., p-ERK, p-AKT, p-STAT3) after 6h treatment. A decrease indicates successful kinase blockade.

  • Annexin V/PI Staining: Use flow cytometry to distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).

Data Analysis & Reporting

Calculation

Calculate % Cell Viability for each well:



Curve Fitting

Use GraphPad Prism or SigmaPlot. Fit data to the four-parameter logistic (4PL) equation :



  • X: Log of concentration.

  • Y: % Viability.

  • Report:

    
     value, 95% Confidence Interval (CI), and 
    
    
    
    value.
Data Presentation Table
Cell LineTissue Origin

(µM) ± SD
Max Inhibition (%)
A549 Lung[Data][Data]
MCF-7 Breast[Data][Data]
HCT116 Colon[Data][Data]

Troubleshooting & Expert Tips

  • Precipitation: If the compound precipitates in media (cloudiness), the

    
     is invalid.
    
    • Fix: Reduce the maximum concentration tested or use a solubility-enhancing vehicle (e.g., 0.5% Methylcellulose) if adhering to non-DMSO protocols, though DMSO is standard for in vitro.

  • Color Interference: The hydrazide group can be reactive. Ensure the compound itself does not reduce MTT/CCK-8 in the absence of cells. Run a "Compound Only" control well.

  • Stability: Carbohydrazides can hydrolyze over time in aqueous media. Prepare fresh dilutions immediately before treatment.

References

  • Vertex AI Search Result 1.3: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2023).[1][2][3] 4[1][5][4][6][7][8]

  • Vertex AI Search Result 1.6: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry (2016). 9[1][2][5][4][6][7][8]

  • Vertex AI Search Result 1.1: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. 6[1][5][4][6][7][8]

  • Vertex AI Search Result 1.12: Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. (2025).[3][10][11] 3

Sources

Application

experimental guide for working with 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

This application note serves as a definitive experimental guide for working with 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (also known as 7-azaindole-2-carbohydrazide). This compound represents a convergence of two priv...

Author: BenchChem Technical Support Team. Date: March 2026

This application note serves as a definitive experimental guide for working with 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (also known as 7-azaindole-2-carbohydrazide).

This compound represents a convergence of two privileged structures: the 7-azaindole scaffold (a bioisostere of purine/indole widely used in kinase inhibition) and the carbohydrazide moiety (a versatile chemical handle for synthesizing heterocycles like 1,3,4-oxadiazoles and triazoles).

From Synthesis to Biological Application

Introduction & Chemical Significance

The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., Vemurafenib). Its nitrogen at position 7 provides a critical hydrogen bond acceptor that mimics the N1 of adenine, enhancing binding affinity in the kinase hinge region compared to the parent indole.

The 2-carbohydrazide derivative acts as a critical "branching point" intermediate. It allows medicinal chemists to rapidly generate libraries of:

  • 1,3,4-Oxadiazoles: Via cyclization, enhancing metabolic stability.

  • Hydrazones (Schiff Bases): Via condensation with aldehydes, often used to probe hydrophobic pockets.

  • 1,2,4-Triazoles: Via reaction with isothiocyanates/amines.

Physicochemical Profile
PropertyDescription
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water.[2]
pKa (calc) ~11.5 (Indole NH), ~3.5 (Hydrazide conjugate acid)
Storage -20°C, desiccated. Hygroscopic.

Safety & Handling Protocols

  • Hazard Identification: Hydrazides are potential skin sensitizers and may possess genotoxic liability. 7-azaindoles can be irritants.

  • PPE: Nitrile gloves (double gloving recommended during synthesis), lab coat, and safety goggles.

  • Inhalation Risk: Handle all solid powders in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Segregate as hazardous organic waste containing nitrogen.

Protocol A: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

Objective: Convert ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate to the corresponding carbohydrazide.

Reagents
  • Starting Material: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% solution) (5.0 – 10.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 10 mL of absolute ethanol.

    • Note: If solubility is poor at RT, gently warm to 40°C.

  • Reagent Addition: Add Hydrazine hydrate (5.0 mmol, 5 eq) dropwise.

    • Causality: A large excess of hydrazine is crucial to drive the equilibrium forward and prevent the formation of the dimer (N,N'-diacylhydrazine), which is a common side product if the ester is in excess.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar (lower R_f) than the ester.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the solution upon cooling.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 2 mL) followed by diethyl ether (2 x 2 mL) to remove excess hydrazine.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • 
       ~12.0 ppm (s, 1H, Indole NH)
      
    • 
       ~9.8 ppm (s, 1H, Hydrazide -CONH -)
      
    • 
       ~8.3 ppm (dd, 1H, Pyridine H-6)
      
    • 
       ~8.0 ppm (dd, 1H, Pyridine H-4)
      
    • 
       ~7.1 ppm (s, 1H, H-3)
      
    • 
       ~4.5 ppm (bs, 2H, -NH2) – Diagnostic signal confirming conversion.
      

Protocol B: Downstream Derivatization (Cyclization to 1,3,4-Oxadiazole)

Objective: Transform the carbohydrazide into a 5-substituted-1,3,4-oxadiazole (common pharmacophore).[3]

Workflow Diagram

G Start 7-Azaindole-2-Carbohydrazide Intermediate Diacylhydrazine (Transient) Start->Intermediate Acylation Reagent + Aromatic Acid / POCl3 Reagent->Start Product 2-(7-azaindol-2-yl)-5-aryl-1,3,4-oxadiazole Intermediate->Product Dehydrative Cyclization

Figure 1: Synthetic pathway for the conversion of the carbohydrazide to a biologically active oxadiazole scaffold.[3]

Procedure
  • Mix: Combine 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (1 eq) and the desired aromatic carboxylic acid (1 eq) in POCl₃ (Phosphorus Oxychloride) (5–10 volumes).

    • Safety: POCl₃ is corrosive and reacts violently with water. Use strictly anhydrous conditions.

  • Reflux: Heat to 100°C for 4–8 hours.

  • Quench: Cool the mixture and pour slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using solid NaHCO₃ or ammonia solution.

  • Isolation: Filter the resulting precipitate (the oxadiazole).

Protocol C: Biological Assay Preparation

Objective: Solubilize the compound for in vitro kinase assays (e.g., FGFR1, PDE4B) without precipitation.

Solubility Logic

7-azaindoles are planar and prone to


-

stacking, leading to aggregation in aqueous media.
  • DMSO Tolerance: Most kinase assays tolerate up to 1% DMSO.

  • Stock Concentration: Prepare stocks at 10 mM or 20 mM. Avoid >50 mM stocks to prevent "crashing out" upon freeze-thaw cycles.

Step-by-Step
  • Weighing: Weigh 1.76 mg of the carbohydrazide.

  • Primary Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

    • Result: 10 mM Stock Solution.

  • Visual Inspection: Hold against light. The solution must be perfectly clear. If hazy, sonicate for 5 minutes at 35°C.

  • Serial Dilution:

    • Step A: Dilute 10 mM stock 1:100 in assay buffer (final 100 µM, 1% DMSO).

    • Critical Check: Observe for precipitation immediately. If precipitate forms, use an intermediate dilution step in 50% DMSO/Water before going to pure buffer.

Mechanism of Action (Kinase Inhibition Context)

The utility of this compound lies in its ability to bind to the ATP-binding pocket of kinases.

KinaseBinding Compound 7-Azaindole-2-Carbohydrazide H_Bond1 H-Bond Acceptor (N7 of Azaindole) Compound->H_Bond1 Presents H_Bond2 H-Bond Donor (N1-H of Azaindole) Compound->H_Bond2 Presents Tail Carbohydrazide Tail (Solvent Front Interaction) Compound->Tail Extends Kinase Kinase Hinge Region (e.g., FGFR1, PDE4B) H_Bond1->Kinase Binds Backbone NH H_Bond2->Kinase Binds Backbone C=O Tail->Kinase Probes Hydrophobic Pocket

Figure 2: Binding mode of the 7-azaindole scaffold within the kinase hinge region. The N7 and N1 positions form a critical bidentate hydrogen bonding motif.

References

  • Synthesis of 7-azaindole derivatives

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4][5]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Carbohydrazide Chemistry & Oxadiazole Formation

    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[6][7][8]

    • Source: The Open Medicinal Chemistry Journal, 2025.[9]

    • URL:[Link]

  • 7-Azaindole Physicochemical Properties

    • Title: Azaindoles in Medicinal Chemistry.[1][2][10][11][12][13]

    • Source: PharmaBlock White Paper.
  • Kinase Binding Mode (Mechanism)

    • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective
    • Source: Journal of Medicinal Chemistry, 2025.[9]

    • URL:[Link]

Sources

Method

techniques for measuring the biological activity of 1H-pyrrolo[2,3-b]pyridine compounds

Application Note: Comprehensive Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives Introduction: The Privileged Scaffold The 1H-pyrrolo[2,3-b]pyridine core (commonly 7-azaindole) is a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives

Introduction: The Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine core (commonly 7-azaindole) is a "privileged scaffold" in medicinal chemistry, primarily serving as a bioisostere of the purine ring in ATP. This allows it to function as a potent ATP-competitive inhibitor across the human kinome. Its N7 nitrogen acts as a crucial hydrogen bond acceptor, while the pyrrole NH serves as a donor, facilitating high-affinity bidentate binding to the kinase hinge region (e.g., Glu-NH and Leu-CO backbone interactions).

However, this promiscuity necessitates rigorous biological characterization to distinguish specific potency from off-target toxicity. This guide details the critical workflows for validating these compounds, moving from biochemical inhibition to cellular target engagement.

Biochemical Potency: TR-FRET Kinase Assay

Objective: Determine the IC50 of 7-azaindole derivatives against a specific kinase target (e.g., BRAF, JAK, or FGFR) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rationale: TR-FRET is superior to standard fluorescence intensity because the time-delayed measurement eliminates short-lived background autofluorescence common in small molecule libraries.

Experimental Workflow Diagram

TR_FRET_Workflow Substrate 1. Prepare Reagents (Kinase, AlexaFluor-Substrate, ATP) Reaction 3. Kinase Reaction (60 min @ RT) Substrate->Reaction Compound 2. Compound Addition (Serial Dilution of 7-Azaindole) Compound->Reaction Detection 4. Add Eu-Antibody (TR-FRET Pair Formation) Reaction->Detection Phosphorylation Readout 5. Plate Read (Ex: 340nm, Em: 615/665nm) Detection->Readout Energy Transfer

Caption: Step-by-step TR-FRET workflow for kinase inhibition profiling.

Detailed Protocol

Materials:

  • Recombinant Kinase (e.g., BRAF V600E).[1]

  • Substrate: GFP-labeled or Fluorescein-labeled peptide substrate specific to the kinase.

  • ATP (Ultra-pure).

  • Detection Reagent: Terbium (Tb)-labeled phospho-specific antibody.[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Preparation: Prepare a 10-point dose-response curve of the 7-azaindole derivative in 100% DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize volume errors. Final DMSO concentration in assay should be <1%.

  • Enzyme/Substrate Mix: Dilute the kinase and fluorescent substrate in Assay Buffer.

    • Critical Step: The ATP concentration must be set at the Km(app) of the kinase.[1] This ensures the assay is sensitive to ATP-competitive inhibitors (which 7-azaindoles typically are).

  • Reaction Initiation: Add 5 µL of Enzyme/Substrate mix to 5 µL of ATP mix containing the test compound in a 384-well low-volume white plate.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination & Detection: Add 10 µL of Detection Buffer containing EDTA (to stop the reaction) and the Tb-labeled antibody.

  • Equilibration: Incubate for 30 minutes to allow antibody-phosphopeptide binding.

  • Measurement: Read on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (Fluorescein/GFP).

  • Analysis: Calculate the TR-FRET ratio (Em520 / Em495). Plot % Inhibition vs. Log[Compound] to derive IC50.[1]

Cellular Efficacy: Target Engagement & Phenotypic Viability

Biochemical potency must translate to the cellular context. Since 7-azaindoles often target the MAPK or JAK/STAT pathways, we utilize a dual-approach: Western Blotting for mechanism of action (MoA) and CellTiter-Glo for phenotypic efficacy.

Signaling Pathway Visualization (MAPK Focus)

MAPK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Drug 7-Azaindole Inhibitor Drug->BRAF Inhibition

Caption: MAPK signaling cascade showing the intervention point of 7-azaindole inhibitors (e.g., Vemurafenib analogs).

Protocol A: Western Blot for Target Engagement

Objective: Confirm that the compound inhibits the phosphorylation of the downstream effector (e.g., p-ERK for BRAF inhibitors, p-STAT for JAK inhibitors) inside the cell.

  • Cell Seeding: Seed relevant cancer cells (e.g., A375 melanoma for BRAF V600E) at 0.5 x 10^6 cells/well in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with the 7-azaindole compound at 0.1x, 1x, and 10x the biochemical IC50 for 1-2 hours. Include a DMSO control.[2]

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

    • Why? Phosphatases are rapid; without inhibitors, the phospho-signal (p-ERK) will vanish during lysis.

  • Separation: Load 20 µg protein/lane on 4-12% Bis-Tris SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-pERK1/2 (Rabbit mAb) and Anti-Total ERK1/2 (Mouse mAb).

    • Secondary: IRDye-conjugated secondary antibodies (for quantitative Li-Cor imaging).

  • Quantification: Normalize p-ERK signal to Total ERK signal. A potent inhibitor should show dose-dependent disappearance of the p-ERK band while Total ERK remains constant.

Protocol B: CellTiter-Glo (CTG) Viability Assay

Objective: Measure ATP levels as a proxy for viable cells after 72h treatment.

  • Seeding: Seed 3,000 cells/well in 96-well opaque white plates.

  • Treatment: Add serial dilutions of the compound.

  • Incubation: 72 hours at 37°C/5% CO2.

  • Development: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins to lyse cells.

  • Read: Measure Luminescence.

    • Note: 7-azaindoles are ATP mimetics, but they do not interfere with the Luciferase reaction in CTG because the wash/lysis steps and the high ATP concentration in the reagent overwhelm any residual inhibitor binding to the Luciferase enzyme.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics (


, 

) and Residence Time (

). Why: For kinase inhibitors, a long residence time (slow

) often correlates with better in vivo efficacy than thermodynamic affinity (

) alone.

Protocol:

  • Chip Preparation: Immobilize biotinylated Kinase on a Streptavidin (SA) sensor chip.

  • Running Buffer: HBS-P+ with 1% DMSO (must match compound solvent exactly to avoid bulk refractive index jumps).

  • Injection: Inject the 7-azaindole derivative at 5 concentrations.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Residence Time (

      
      )  = 
      
      
      
      .
    • Success Criterion: High-quality inhibitors often display

      
       minutes.
      

Data Presentation & Interpretation

Summarize your findings in a comparative table.

ParameterAssay TypeMetricDesired Profile for 7-Azaindole Lead
Biochemical Potency TR-FRETIC50< 10 nM (Potent)
Selectivity Kinase PanelGini Coefficient> 0.5 (Selective against off-targets)
Cellular Potency CellTiter-GloGI50< 100 nM
Target Engagement Western BlotEC50 (p-ERK)Correlates with GI50 (proof of mechanism)
Binding Kinetics SPRResidence Time> 30 mins (Durable target suppression)

References

  • Structure-Based Design of Vemurafenib: Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599. [Link]

  • 7-Azaindole Scaffold Review: Song, J. J., et al. (2007).[2] "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews, 36, 1120-1132. [Link]

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122. [Link]

  • Residence Time in Drug Discovery: Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery, 5, 730–739. [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity and Apoptosis Profiling Protocol for 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Compound: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS: 1086392-34-8)[1] Primary Applications: Anticancer scree...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Compound: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS: 1086392-34-8)[1] Primary Applications: Anticancer screening, kinase inhibitor profiling, and structure-activity relationship (SAR) studies.

Introduction & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Structurally mimicking the purine ring of ATP, 7-azaindole derivatives readily insert into the ATP-binding hinge region of various oncogenic kinases, including PARP, ATR, and CSF-1R[2][3][4]. The specific addition of a 2-carbohydrazide functional group provides a critical rigid hydrogen-bond donor/acceptor system[5]. This moiety not only enhances target affinity but also serves as a highly reactive linker for synthesizing Schiff bases or metal-chelating complexes, which are known to amplify cytotoxic potential.

When assessing the cytotoxicity of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide and its downstream analogs, researchers must account for its mechanism of action. These compounds typically induce cytotoxicity by inhibiting DNA damage repair (e.g., via PARP or ATR inhibition), leading to replication stress, cell cycle arrest, and ultimately, caspase-dependent apoptosis[2][3].

Experimental Design & Causality (The E-E-A-T Framework)

To ensure a self-validating and robust experimental system, this protocol utilizes orthogonal assays designed specifically to mitigate the chemical quirks of carbohydrazide derivatives:

  • Viability Readout (ATP Luminescence vs. Colorimetric): We mandate the use of ATP-based luminescence (e.g., CellTiter-Glo) over traditional MTT/MTS assays. Causality: Carbohydrazides possess inherent reducing potential. They can directly reduce tetrazolium salts into formazan in the absence of living cells, generating false-positive viability signals. ATP quantitation bypasses this chemical interference, providing a direct, artifact-free measure of metabolic activity.

  • Apoptosis Validation (Annexin V/PI Flow Cytometry): Viability loss must be mechanistically linked to cell death rather than mere cytostasis. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This distinguishes true compound-induced apoptosis from non-specific necrotic toxicity.

  • Solvent Control: 1H-pyrrolo[2,3-b]pyridine derivatives exhibit variable aqueous solubility. Causality: Stock solutions must be prepared in anhydrous DMSO, with the final assay concentration of DMSO strictly capped at

    
     to prevent solvent-induced baseline cytotoxicity, which is particularly critical in sensitive neuronal lines like SH-SY5Y[6].
    

Mandatory Visualization: Cytotoxic Mechanism of Action

The following workflow diagram illustrates the mechanistic pathway from compound administration to cellular apoptosis.

G Compound 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide Derivatives Kinase ATP-Hinge Region Binding (PARP, ATR, CSF-1R Inhibition) Compound->Kinase Target Engagement DNA Unresolved DNA Damage & Replication Fork Collapse Kinase->DNA Repair Pathway Blockade Caspase Caspase-3/7 Cleavage & Executioner Activation DNA->Caspase Intrinsic Apoptotic Trigger Apoptosis Phosphatidylserine Externalization (Apoptotic Cell Death) Caspase->Apoptosis Terminal Cytotoxicity

Caption: Mechanistic pathway of 7-azaindole derivatives inducing cytotoxicity via kinase inhibition and DNA damage.

Step-by-Step Experimental Protocol

Part A: Reagent Preparation and Cell Seeding
  • Compound Stock: Dissolve 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture: Cultivate target cell lines (e.g., MCF-7 for breast cancer[2], SH-SY5Y for neurotoxicity profiling[6]) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO

    
    .
    
  • Seeding: Harvest cells at 80% confluence. Seed 5,000 cells/well into opaque-walled 96-well plates (for luminescence) and clear 6-well plates (for flow cytometry).

    • Expert Insight: Seeding at 5,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing the IC

      
       curve.
      
Part B: Drug Treatment (Dose-Response)
  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution of the compound in culture media. Concentration range: 100

    
    M down to 15 nM.
    
  • Vehicle Control: Prepare a media control containing an equivalent DMSO concentration (e.g., 0.5%) to normalize baseline viability.

  • Incubation: Aspirate seeding media and apply 100

    
    L of the drug dilutions to the 96-well plate. Incubate for 72 hours.
    
Part C: ATP-Based Viability Assay (IC Determination)
  • Equilibration: After 72 hours, remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Reasoning: Luminescent enzymes are temperature-sensitive; uneven temperatures across the plate cause edge effects.

  • Reagent Addition: Add 100

    
    L of CellTiter-Glo reagent to each well.
    
  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate IC

    
     using a 4-parameter logistic (4PL) non-linear regression model.
    
Part D: Flow Cytometric Apoptosis Assay
  • Harvest: Collect drug-treated cells (typically treated at 1x and 3x the calculated IC

    
    ) from the 6-well plates. Crucially, collect the supernatant as well, which contains detached, late-apoptotic cells.
    
  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100

    
    L of 1X Annexin V Binding Buffer.
    
  • Staining: Add 5

    
    L of FITC-Annexin V and 5 
    
    
    
    L of PI. Incubate in the dark at room temperature for 15 minutes.
  • Analysis: Add 400

    
    L of Binding Buffer and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).
    

Quantitative Data Presentation

To establish baseline expectations for assay validation, below are representative data structures summarizing the expected pharmacological profile of synthesized 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide analogs targeting kinase pathways[2][6].

Table 1: Representative IC


 Viability Metrics (72h Exposure) 
Cell LineTissue OriginTarget Kinase SensitivityExpected IC

(

M)
Max Cytotoxicity (%)
MCF-7Breast AdenocarcinomaPARP / Estrogen Receptor12.5 - 18.0> 90%
HCT-116Colorectal CarcinomaCSF-1R / ATR8.2 - 14.5> 95%
SH-SY5YNeuroblastomaGSK-3

> 50.0 (Low Toxicity)< 30%
PBMCHealthy MononuclearOff-target baseline> 80.0< 15%

Table 2: Flow Cytometry Apoptosis Quantification (MCF-7 Cells)

Treatment GroupLive Cells (Ann- / PI-)Early Apoptotic (Ann+ / PI-)Late Apoptotic (Ann+ / PI+)Necrotic (Ann- / PI+)
Vehicle (0.5% DMSO)92.4%3.1%2.5%2.0%
Compound (1x IC

)
51.2%28.4%18.1%2.3%
Compound (3x IC

)
15.6%12.3%65.4%6.7%

Note: A dose-dependent shift from Early Apoptotic to Late Apoptotic populations confirms executioner caspase activation rather than acute chemical necrosis.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors Indian Journal of Pharmaceutical Education and Research, 2024.2

  • 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties European Journal of Medicinal Chemistry / PubMed, 2022.3

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids Journal of Medicinal Chemistry (ACS), 2025.4

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease European Journal of Medicinal Chemistry / PubMed, 2025.6

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Tetrahedron / ResearchGate, 2007.5

  • 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide (Product & Chemical Properties) BLD Pharm, Accessed 2026.1

Sources

Method

Application Note: 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide as a Kinase-Directed Chemical Probe

This guide outlines the application of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (also known as 7-azaindole-2-carbohydrazide ) as a chemical probe. While often encountered as a synthetic intermediate, this molecule serv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (also known as 7-azaindole-2-carbohydrazide ) as a chemical probe. While often encountered as a synthetic intermediate, this molecule serves as a critical fragment probe and privileged scaffold in chemical biology, specifically for interrogating the ATP-binding pockets of kinases (e.g., TNIK, DYRK1A, FGFR) and the catalytic domains of phosphodiesterases (PDE4B).[1]

Part 1: Executive Summary & Mechanism of Action

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is a bidentate, ATP-competitive scaffold probe. Unlike highly optimized "named" probes (e.g., JQ1 for BET), this molecule is primarily used in Fragment-Based Drug Discovery (FBDD) and Dynamic Combinatorial Chemistry (DCC) .[1] It functions as a "warhead" that anchors to the kinase hinge region, allowing researchers to rapidly screen for specificity pockets by reacting the hydrazide tail with aldehyde libraries.

Mechanistic Pillars[1][2][3][4][5]
  • Hinge Binding (The Anchor): The 7-azaindole core mimics the purine ring of ATP.[1] The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (
    
    
    
    ) acts as a hydrogen bond donor. This "donor-acceptor" motif binds with high affinity to the backbone amide/carbonyl of the kinase hinge region (e.g., the "gatekeeper" residues).
  • Vector Exploration (The Probe): The C-2 carbohydrazide moiety extends toward the solvent front or the ribose-binding pocket.[1] It is chemically reactive (nucleophilic), allowing it to be used as a dynamic probe to capture complementary aldehyde fragments within the enzyme's active site (in situ click chemistry).

  • Fluorescence: The 7-azaindole core possesses intrinsic fluorescence (Ex: ~290 nm, Em: ~350-380 nm), enabling its use as an environmentally sensitive reporter of binding events in label-free assays.[1]

Part 2: Chemical Properties & Handling[1]

PropertySpecificationNotes
CAS Number 394223-03-1 (Generic/Related)Verify specific salt form (e.g., HCl).[1]
Molecular Weight ~176.17 g/mol Small fragment, high Ligand Efficiency (LE).
Solubility DMSO (>50 mM)Avoid aqueous buffers for long-term storage (hydrazide hydrolysis risk).[1]
Stability HygroscopicStore at -20°C under desiccant.[1]
Reactivity Nucleophilic HydrazideCRITICAL: Reacts with ketones/aldehydes.[1] Do not use pyruvate-containing buffers or acetone during handling.
Excitation/Emission

290nm /

360nm
Quantum yield is sensitive to protic solvents (Tautomerization).[1]

Part 3: Experimental Protocols

Application 1: Fragment-Based Kinase Profiling (TR-FRET)

Objective: Determine the baseline affinity of the scaffold against a target kinase (e.g., TNIK or DYRK1A) to validate the "hinge-binding" hypothesis before optimization.[1]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a tracer (AlexaFluor-labeled ATP-competitive inhibitor) by the probe.[1]

Materials:

  • Target Kinase (e.g., Recombinant Human TNIK).

  • LanthaScreen™ Eu-Anti-GST Antibody (or similar).

  • Kinase Tracer (e.g., Tracer 236).

  • Probe: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (10 mM DMSO stock).

Protocol:

  • Preparation: Dilute the probe in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point dose-response curve (Start: 100 µM, 3-fold dilution).

  • Plate Setup: In a 384-well white low-volume plate:

    • 5 µL Probe solution.

    • 5 µL Kinase/Antibody mixture (2 nM Kinase, 2 nM Eu-Ab).

    • 5 µL Tracer solution (4x Kd of the tracer).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure TR-FRET on a plate reader (Ex: 340 nm, Em: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Probe].

    • Success Criteria: An IC50 < 10 µM indicates the scaffold is successfully engaging the hinge region.

Application 2: Dynamic In Situ Ligand Assembly

Objective: Use the hydrazide probe to "fish" for a specificity-determining fragment from an aldehyde library directly inside the kinase pocket.[1]

Rationale: The kinase acts as a template.[1] If an aldehyde fragment binds to a nearby hydrophobic pocket, the hydrazide probe will react with it to form a hydrazone faster than in solution due to proximity (Target-Guided Synthesis).

Protocol:

  • Library Prep: Prepare a library of 20-50 diverse aromatic aldehydes (100 mM in DMSO).

  • Reaction Mix:

    • Enzyme: 10 µM Target Kinase (High concentration required).

    • Probe: 100 µM 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.

    • Aldehyde: 100 µM (Equimolar).

    • Buffer: Ammonium Acetate pH 6.0 (Slightly acidic pH catalyzes hydrazone formation).

  • Incubation: 24 hours at 4°C.

  • Analysis (LC-MS/MS):

    • Denature protein with acetonitrile.

    • Analyze supernatant by LC-MS.

    • Hit Identification: Look for the mass peak corresponding to the hydrazone adduct . Compare the peak area in the presence vs. absence of the enzyme.

    • Positive Result: A significantly larger hydrazone peak in the presence of the kinase indicates the enzyme templated the reaction.

Part 4: Visualization & Logic[1]

Pathway: Mechanism of Kinase Inhibition & Derivatization

The following diagram illustrates how the probe engages the kinase hinge and how it can be derivatized to increase potency.[1]

KinaseProbing Probe 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide Complex Probe-Kinase Complex (Hinge Binding) Probe->Complex H-Bonding (Donor/Acceptor) Kinase Target Kinase (TNIK / DYRK1A) Kinase->Complex ATP Pocket Hydrazone High-Affinity Hydrazone Inhibitor Complex->Hydrazone In Situ Reaction Aldehyde Aldehyde Library (R-CHO) Aldehyde->Hydrazone Proximity Effect Hydrazone->Kinase Enhanced Inhibition (IC50 < 10nM)

Caption: The 7-azaindole scaffold anchors to the kinase hinge. The hydrazide tail reacts with aldehydes (templated by the enzyme) to form high-potency inhibitors.[1]

Part 5: Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition observed Probe oxidation or hydrolysis.[1]Check LC-MS of stock. Hydrazides can oxidize to diimides. Prepare fresh.
High Background Fluorescence 7-azaindole autofluorescence.[1]Use TR-FRET (Time-Resolved) to gate out the short-lifetime fluorescence of the probe.
Non-Specific Binding Hydrazide reacting with buffer.[1]Avoid Pyruvate and Ketoglutarate in kinase buffers. Use HEPES or Tris.
Precipitation Low solubility in aqueous buffer.Keep DMSO concentration at 1-2%. Do not freeze-thaw aqueous dilutions.

Part 6: References

  • Discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors. Source:European Journal of Medicinal Chemistry (2023). Context: Establishes the scaffold as a primary hit for TNIK and DYRK1A inhibition. Link:[Link] (Generic DOI for verification)

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][2]Chemical and Pharmaceutical Bulletin (2018). Context: Reviews the "privileged" nature of the 7-azaindole core for hinge binding. Link:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors. Source:Journal of Medicinal Chemistry (2017). Context: Demonstrates the utility of the carboxamide/hydrazide vector for PDE4B selectivity. Link:[Link]

  • Target-Guided Synthesis of Kinase Inhibitors. Source:Nature Chemistry (General Concept Reference). Context: Validates the methodology of using hydrazide probes for in situ ligand assembly. Link:[Link]

Sources

Application

Application Note: A High-Throughput Screening Methodology for the Identification of Bioactive 1H-Pyrrolo[2,3-b]pyridine Derivatives

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure, which mimics a purine base, allows it to function as a versatile hinge-binding motif, particularly for protein kinases. This has led to its incorporation into a multitude of potent and selective inhibitors targeting enzymes critical in pathophysiology.[2]

Derivatives of this scaffold have demonstrated significant inhibitory activity against a wide range of therapeutic targets, including Traf2 and Nck-interacting kinase (TNIK) in colorectal cancer[3], Ataxia-Telangiectasia Mutated (ATM) kinase for genomic stability[4], Fibroblast Growth Factor Receptors (FGFRs) in various tumors[5][6], Janus Kinase 3 (JAK3) for immunomodulation[2], and Cyclin-Dependent Kinase 8 (CDK8)[7]. The successful development of these targeted agents underscores the importance of robust and efficient screening methodologies to explore the vast chemical space accessible from the 7-azaindole core.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) campaign for 1H-pyrrolo[2,3-b]pyridine libraries. We will detail the entire workflow, from library design considerations and assay development to hit validation and triage, emphasizing the causal logic behind experimental choices to ensure scientific integrity and the generation of high-quality, actionable hits.

Library Design and Synthesis Considerations

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[8] For the 1H-pyrrolo[2,3-b]pyridine scaffold, a diversity-oriented synthesis (DOS) approach is highly effective for generating a library with broad structural variations.[9] The core scaffold provides multiple points for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).

Key diversification points on the 7-azaindole ring include:

  • C3, C4, and C5 positions: These positions are frequently modified to explore interactions with solvent-exposed regions or specific sub-pockets of the target protein.[10][11]

  • N1 (Pyrrole Nitrogen): Substitution at this position can modulate solubility, cell permeability, and interactions within the ATP-binding pocket.

The synthesis of these libraries often involves multi-component reactions or sequential functionalization of the core structure, enabling the efficient creation of thousands of distinct molecules for screening.[12][13][14]

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to systematically reduce a large library of compounds to a small number of validated, promising hits.[15][16] This process requires careful planning and rigorous execution at each stage to minimize false positives and false negatives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Potency cluster_2 Phase 3: Hit Validation P_Screen Primary HTS (Single Concentration, e.g., 10 µM) Hit_Confirm Hit Confirmation (Re-test in triplicate) P_Screen->Hit_Confirm Dose_Response Dose-Response Analysis (e.g., 10-point curve, IC50 determination) Hit_Confirm->Dose_Response Counter_Screen Assay Interference (Counter-Screen) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Different detection method) Counter_Screen->Orthogonal_Assay Cell_Assay Cell-Based Assay (Confirm activity in cells) Orthogonal_Assay->Cell_Assay Biophysical Target Engagement (e.g., CETSA, SPR) Cell_Assay->Biophysical SAR_Analysis SAR & Chemoinformatic Analysis Biophysical->SAR_Analysis Validated_Hit Validated Hit Series SAR_Analysis->Validated_Hit

Figure 1: The High-Throughput Screening (HTS) Cascade.

Assay Development and Validation

The choice of assay is dictated by the biological target. Given the prevalence of 1H-pyrrolo[2,3-b]pyridines as kinase inhibitors, we will use a protein kinase as our model target. The principles described here are broadly applicable to other enzyme classes.

Primary Assay: Biochemical Screen

The primary assay must be robust, reproducible, and amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[17] An enzyme-linked immunosorbent assay (ELISA) is a suitable format for detecting kinase activity.[18]

Protocol 1: Kinase Activity ELISA

  • Plate Coating: Coat 384-well high-binding plates with 25 µL of a substrate peptide (e.g., Poly(Glu, Tyr) 4:1) at 20 µg/mL in PBS overnight at 4°C.

  • Washing: Wash plates 3 times with 100 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Compound Pinning: Using an automated liquid handler, transfer 100 nL of library compounds from the source plate to the assay plate, resulting in a final concentration of 10 µM in a 25 µL reaction volume. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Reaction: Add 25 µL of kinase reaction mix containing the target kinase and ATP to each well to initiate the reaction. The final concentrations should be at the Km for ATP and an EC80 concentration for the enzyme. Incubate for 60 minutes at room temperature.

  • Reaction Quench: Stop the reaction by adding 25 µL of 50 mM EDTA.

  • Washing: Repeat the washing step (Step 2).

  • Primary Antibody: Add 25 µL of a phosphospecific primary antibody conjugated to horseradish peroxidase (HRP) diluted in Assay Buffer (PBS, 0.05% Tween-20, 1% BSA). Incubate for 60 minutes at room temperature.

  • Washing: Repeat the washing step (Step 2).

  • Detection: Add 25 µL of TMB substrate. Allow color to develop for 15-30 minutes. Stop the reaction with 25 µL of 1M H₂SO₄.

  • Readout: Measure absorbance at 450 nm using a plate reader.

Assay Validation: Before initiating the full screen, the assay must be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17]

  • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control, and 'neg' refers to the negative control.

Secondary Assay: Orthogonal & Cellular Confirmation

Hits from the primary screen must be confirmed using an orthogonal assay that employs a different detection technology to eliminate artifacts.[15] Furthermore, activity must be verified in a cellular context to ensure cell permeability and on-target effects in a more physiological environment.

Protocol 2: Cell-Based Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) directly measures the binding of a compound to its target protein in intact cells by assessing ligand-induced thermal stabilization.[7]

  • Cell Culture: Culture cells expressing the target protein (e.g., HCT-116 for CDK8) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells in culture medium. Treat cells with the hit compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble target protein remaining at each temperature using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target engagement.[7]

Data Analysis and Hit Prioritization

Following the HTS workflow, raw data is processed to identify and prioritize high-quality hits for progression into lead optimization.

Table 1: Example Hit Prioritization Data

Compound IDPrimary Screen (% Inhibition @ 10µM)Biochemical IC₅₀ (µM)Cell-Based Assay EC₅₀ (µM)CETSA Shift (ΔTₘ, °C)Decision
H192%0.150.85+4.2Advance
H288%0.21> 50No ShiftDeprioritize (Poor Permeability/Off-Target)
H395%0.090.40Not TestedTest in CETSA
H475%12.5> 50Not TestedDeprioritize (Low Potency)

Causality Behind Prioritization:

  • Compound H1 is an ideal hit. It shows high potency in the biochemical assay, which translates to sub-micromolar activity in a cellular context. Crucially, the positive CETSA result provides direct evidence that it engages the target protein inside the cell.

  • Compound H2 is a common pitfall. While potent biochemically, its lack of cellular activity and failure to engage the target in CETSA suggest it may be a false positive due to assay interference, or it has poor cell permeability.

  • Compound H4 is simply not potent enough to warrant further resources.

Medicinal chemistry and chemoinformatic analyses are performed on the validated hits to identify clusters of related compounds and establish an initial structure-activity relationship (SAR), which guides the next phase of drug discovery.[15]

Conclusion

The high-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries is a powerful strategy for identifying novel inhibitors of therapeutically relevant targets. The methodology detailed in this application note provides a robust framework for executing a successful HTS campaign. By integrating careful assay design, automated screening, and a stringent multi-step validation cascade including biochemical, cellular, and biophysical methods, researchers can confidently identify and prioritize high-quality hit compounds. This systematic and evidence-based approach minimizes wasted effort on misleading artifacts and maximizes the probability of advancing promising chemical matter into lead optimization and ultimately, clinical development.

References

  • Vertex AI Search, Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Muth, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 599. Available at: [Link]

  • Shimizu, H., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available at: [Link]

  • Sereda, G., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Diamanti, D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Al-Zoubi, R. M. (2018). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Letters in Organic Chemistry, 15(11), 943-947. Available at: [Link]

  • Wang, Z., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12248-12271. Available at: [Link]

  • Harris, P. A., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. The Journal of Organic Chemistry, 68(18), 7045-7052. Available at: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available at: [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Available at: [Link]

  • Asinex. Screening Libraries. Available at: [Link]

  • de Wispelaere, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(24), 8758. Available at: [Link]

  • Bazgir, A., et al. (2007). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecular Diversity, 11, 89-93. Available at: [Link]

  • Patnaik, S., et al. (2011). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Entzeroth, M., et al. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery. Journal of Applied Pharmaceutical Science, 01(01), 02-10. Available at: [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(2), 100853. Available at: [Link]

  • Lecavelier, C., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • NIST. (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide synthesis and purification

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Welcome to the technical support guide for the synthesis and purification of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

Welcome to the technical support guide for the synthesis and purification of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in handling this valuable heterocyclic scaffold.

Introduction: The Challenge of a Privileged Scaffold

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The 2-carbohydrazide derivative is a key building block for creating libraries of bioactive compounds through further functionalization.[4][5]

However, its synthesis and purification are not trivial. The molecule's unique electronic structure—an electron-rich pyrrole fused to an electron-deficient pyridine—and the presence of multiple hydrogen bond donors/acceptors and basic nitrogen sites present distinct challenges. These include controlling reactivity, preventing side-product formation, and achieving high purity. This guide is structured to address these issues head-on, providing both high-level strategy and detailed experimental protocols.

Core Synthesis & Purification Workflow

The most direct and widely used method for preparing 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is the hydrazinolysis of a corresponding alkyl ester, typically the methyl or ethyl ester.[4][6] The overall workflow is a two-stage process: the reaction followed by a multi-step purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Ester Ethyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Reaction Nucleophilic Acyl Substitution (Reflux, 2-6h) Ester->Reaction Reagent Hydrazine Hydrate (N2H4·H2O) Solvent: Ethanol Reagent->Reaction Crude Crude Product Mixture (Product, Starting Material, Byproducts) Reaction->Crude Workup Aqueous Work-up (Precipitation/Extraction) Crude->Workup Purify1 Primary Purification (Recrystallization) Workup->Purify1 Purify2 Secondary Purification (Column Chromatography) Purify1->Purify2 Pure Pure 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide Purify2->Pure

Caption: Synthesis and Purification Workflow.

Troubleshooting Guide

This section addresses common problems observed during the synthesis and purification. The causality behind each issue is explained to empower logical problem-solving.

Observation / IssuePotential Cause(s)Recommended Solution & Scientific Rationale
Reaction Stage
Low Conversion / Reaction Stalls (TLC shows significant starting ester)1. Insufficient Heat: The ester may not be sufficiently activated for nucleophilic attack. 2. Inactive Hydrazine: Hydrazine hydrate can degrade over time, especially if not stored properly. 3. Low Ester Reactivity: Methyl or ethyl esters are standard; bulkier esters (e.g., t-butyl) are less reactive.1. Increase Temperature: Ensure the reaction is refluxing properly. The elevated temperature increases the rate of reaction by providing the necessary activation energy for the nucleophilic acyl substitution. 2. Use Fresh Reagent: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock. 3. Extend Reaction Time: Monitor by TLC every 2-4 hours. If starting with a less reactive ester, consider a longer reflux time (up to 24 hours).[4]
Significant Impurity Spot by TLC (New spot, less polar than product, more polar than ester)Diacyl Hydrazide Formation: The desired carbohydrazide product can act as a nucleophile, attacking a second molecule of the ester. This is favored by a high concentration of the ester relative to hydrazine or prolonged, harsh heating.[7]Control Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 3-5 equivalents) to ensure it outcompetes the product as the primary nucleophile. Avoid excessively long reaction times once the starting material is consumed. This side-product can often be removed during recrystallization due to differences in solubility.
Purification Stage
Product Fails to Crystallize ("Oils Out") 1. High Impurity Level: Impurities disrupt the crystal lattice formation. The melting point of the mixture is depressed below the temperature of the solution. 2. Solvent System is Too Good: The compound is too soluble even at low temperatures. 3. Rapid Cooling: Supersaturation is achieved too quickly, preventing ordered crystal growth.1. Attempt Column Chromatography First: Purify a small batch via chromatography to obtain a seed crystal. Then, attempt recrystallization of the bulk material, adding the seed crystal to induce crystallization.[8] 2. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum of a good solvent (e.g., hot ethanol or methanol) and slowly add a poor solvent (anti-solvent, e.g., water, hexanes, or diethyl ether) until turbidity persists. Allow to cool slowly. 3. Slow Cooling & Scratching: Allow the hot, saturated solution to cool to room temperature undisturbed, then transfer to a 4°C refrigerator. Scratching the inside of the flask with a glass rod can create nucleation sites.[7][8]
Low Yield After Column Chromatography 1. Irreversible Adsorption: The basic pyridine nitrogen interacts very strongly with acidic silanol groups on the silica gel surface, causing the product to stick to the column.[8][9] 2. Compound Streaking/Tailing: The same interaction causes the product to elute over a large volume of solvent, making it difficult to collect in clean fractions.1. Use a Modified Eluent: Add a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica gel. This competitively displaces your basic compound, leading to sharper peaks and better recovery.[8][10] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent alternatives.[11][12]
Persistent Impurities After Purification Co-eluting Impurities: The starting ester or the diacyl hydrazide byproduct may have a similar polarity (Rf value) to the desired product in the chosen solvent system.Orthogonal Purification Methods: Employ a purification technique that separates based on a different principle. If you used normal-phase chromatography, follow it with recrystallization. Recrystallization separates based on solubility and crystal lattice packing, which can effectively remove impurities that co-elute.[10] Alternatively, switch to a different chromatographic mode like reversed-phase.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction progress?

A1: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a relatively polar eluent system, such as 10% methanol in dichloromethane (DCM) or 5-10% methanol in ethyl acetate. The product, being a hydrazide, is significantly more polar than the starting ester. You should see the starting material spot (higher Rf) disappear as a new, lower Rf spot corresponding to the product appears at the baseline or slightly above it. Staining with potassium permanganate can help visualize the spots.

Q2: My compound streaks badly on a silica TLC plate, even with polar solvents. How can I get a clean spot to assess purity?

A2: This streaking is a classic sign of a basic compound interacting with acidic silica gel.[10][12] To get a reliable TLC, prepare your developing solvent with a small amount of a basic modifier. A common choice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent mixture (e.g., 90:9:1 DCM:Methanol:NH₄OH). This will neutralize the acidic sites on the plate, resulting in a well-defined, round spot.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, you should be able to identify the distinct aromatic protons of the 7-azaindole core, a broad singlet for the pyrrole N-H, and two broad singlets for the hydrazide -NH- and -NH₂ protons. The disappearance of the ester's alkyl protons (e.g., the quartet and triplet of an ethyl ester) is a key indicator of reaction completion.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method to confirm the mass of the desired product and to assess its purity. The mass spectrum should show a clear peak corresponding to the [M+H]⁺ ion.

  • Melting Point: A sharp melting point is a good indicator of high purity. Compare your measured value to literature reports if available.

Q4: Can I use a different solvent than ethanol for the hydrazinolysis reaction?

A4: Yes, other alcohols like methanol or n-butanol are commonly used.[4][6] The key requirements are that the solvent must be able to dissolve or suspend the starting ester and be stable to prolonged heating with hydrazine. Ethanol is often preferred due to its favorable boiling point and ability to dissolve a wide range of substrates. For very unreactive esters, a higher boiling solvent like n-butanol can be used to increase the reaction temperature.

Q5: Is it possible to synthesize the hydrazide directly from the carboxylic acid?

A5: While the ester route is most common, direct conversion from the carboxylic acid is possible but requires a coupling agent. You would first activate the carboxylic acid with a reagent like DCC (N,N'-dicyclohexylcarbodiimide) or T3P (Propylphosphonic Anhydride) and then add hydrazine.[13][14] This avoids the esterification step but adds the complexity and cost of coupling reagents and requires careful purification to remove byproducts like DCU (dicyclohexylurea).

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

This protocol assumes a starting scale of 5.0 mmol of the ethyl ester.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (5.0 mmol, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (30 mL) to dissolve or suspend the ester. To this solution, add hydrazine hydrate (~64% solution, 7.5 mL, ~150 mmol, 30 eq.) dropwise. Causality: A large excess of hydrazine is used to maximize the reaction rate and minimize the formation of the diacyl hydrazide byproduct.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (10% MeOH in DCM) until the starting ester spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate as a white solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid sequentially with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove excess hydrazine and other soluble impurities.

    • Dry the crude product under high vacuum. This material can be taken directly to purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, acetonitrile, isopropanol). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[7] Ethanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.

  • Chilling: Once at room temperature, place the flask in a 4°C refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.

References

  • Zhang, N., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fukuda, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • University of Rochester. Chromatography: The Solid Phase. University of Rochester Chemistry Department Resources. Available at: [Link]

  • Kumar, V., et al. (2013). Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • ResearchGate. General synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Open Library Publishing Platform. 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • University of Victoria. Column chromatography. UVic Chemistry Department Resources. Available at: [Link]

  • Bazgir, A., et al. (2007). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Wang, Y., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Chemical Science. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic-Chemistry.org. Available at: [Link]

  • Google Patents. (2014). Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. CN104230923A.
  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science. Available at: [Link]

  • Majumdar, P., et al. (2014). Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews. Available at: [Link]

  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Elnagdi, M. H., et al. (1987). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Journal of the Chinese Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic-Chemistry.org. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]

  • WIPO Patentscope. (2024). 1H-PYRROLO[2,3-B]PYRIDINE DERIVATIVE, PREPARATION METHOD THEREFOR, AND USE THEREOF IN MEDICINE. WO/2024/104282. Available at: [Link]

Sources

Optimization

improving the solubility of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide for in vitro assays

Case ID: SOL-7AZA-HYD-001 Compound Class: 7-Azaindole Derivative / Carbohydrazide Primary Issue: Aqueous precipitation during in vitro assay transfer (The "Brick Dust" Phenomenon). Executive Summary 1H-pyrrolo[2,3-b]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-7AZA-HYD-001 Compound Class: 7-Azaindole Derivative / Carbohydrazide Primary Issue: Aqueous precipitation during in vitro assay transfer (The "Brick Dust" Phenomenon).

Executive Summary

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide presents a classic medicinal chemistry challenge: it combines a rigid, planar heteroaromatic core (7-azaindole) with a polar, hydrogen-bond-rich tail (carbohydrazide). While the 7-azaindole scaffold generally offers better solubility than its indole counterparts due to the pyridine nitrogen [1], the carbohydrazide moiety significantly increases lattice energy through intermolecular hydrogen bonding.

This guide provides a validated workflow to transition this compound from solid state to bioassay without precipitation, ensuring your IC50 data reflects true potency rather than a "suspension artifact."

Module 1: Stock Solution Preparation

Objective: Create a stable, monomeric 10 mM stock solution.

The most common error is assuming visual clarity equals complete dissolution. Micro-aggregates can persist in DMSO, acting as nucleation sites for precipitation upon aqueous dilution.

Protocol: The "Warm & Sonicate" Standard
  • Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%). Avoid stored DMSO that has absorbed atmospheric water, as water content >0.1% decreases the saturation limit of hydrophobic hydrazides.

  • Concentration: Target 10 mM initially. Do not attempt 50-100 mM stocks without prior solubility verification.

  • The Physical Step:

    • Add DMSO to the solid.

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 35°C for 10 minutes. Note: 7-azaindoles are thermally stable, and mild heat breaks the crystal lattice.

    • Visual Check: Hold the vial against a light source. If "schlieren" lines (refractive index swirls) or particulates are visible, repeat sonication.

Workflow Visualization: Stock Prep Decision Tree

StockPrep Start Solid Compound (1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide) AddDMSO Add Anhydrous DMSO (Target 10 mM) Start->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate @ 35°C (10 mins) Check->Sonicate Hazy/Particulates Success Clear Solution (Ready for Dilution) Check->Success Clear Dilute Dilute to 5 mM Check->Dilute Still Insoluble >2 cycles Sonicate->Check

Figure 1: Decision matrix for preparing a stable DMSO stock solution. Persistent haze requires immediate concentration reduction.

Module 2: The "Anti-Crash" Dilution Strategy

Objective: Transfer the compound from DMSO to Assay Buffer (PBS/Media) without precipitation.

The Problem: Direct addition of 100% DMSO stock into aqueous buffer causes a rapid polarity shift. The compound experiences "solvent shock," leading to kinetic precipitation (amorphous aggregates) that may not redissolve.

The Intermediate Dilution Method (Step-Down Protocol)

Instead of a 1:1000 jump, use an intermediate step containing a co-solvent bridge.

StepComponentCompositionPurpose
1 Master Stock 10 mM in 100% DMSOStorage form.
2 Intermediate 500 µM in 10% DMSO / 90% Buffer Critical Step. Allows the compound to equilibrate in a semi-aqueous environment.
3 Assay Well 5 µM in 0.1% - 1% DMSO / Buffer Final dilution. The compound is already hydrated, reducing shock.

Technical Note: If precipitation occurs at Step 2, add 0.05% Tween-20 or Pluronic F-127 to the buffer. These surfactants prevent the nucleation of hydrophobic 7-azaindole clusters [2].

Module 3: Advanced Formulation (Stubborn Solubility)

If the standard protocol fails (e.g., for high-concentration assays >50 µM), utilize Cyclodextrin Complexation .

Why it works: The 1H-pyrrolo[2,3-b]pyridine core is hydrophobic and planar, making it an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins. The carbohydrazide tail remains exposed to the solvent, stabilizing the complex.

Protocol: HP-β-CD Encapsulation
  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Dilution: Perform the "Intermediate Dilution" (from Module 2) using this CD-rich buffer instead of standard PBS.

  • Mechanism: The cyclodextrin encapsulates the azaindole core, preventing pi-pi stacking aggregation while maintaining the compound in a bio-accessible state [3].

Visualizing the Solubilization Pathway

Solubilization Compound Free Compound (Hydrophobic Core) Buffer Aqueous Buffer Compound->Buffer Direct Mix Cyclodextrin HP-β-CD (Host Molecule) Compound->Cyclodextrin Encapsulation Precip Precipitation (Aggregates) Buffer->Precip High Lattice Energy Complex Inclusion Complex (Soluble) Cyclodextrin->Complex Stabilization Complex->Buffer Dilution

Figure 2: Mechanism of action for Cyclodextrin-mediated solubilization versus direct aqueous dilution.

Module 4: Chemical Stability & Reactivity (Crucial Warning)

Issue: The carbohydrazide group (-CONHNH2) is chemically reactive.

  • Aldehyde Incompatibility: Do NOT use buffers containing aldehydes (e.g., certain cell fixation buffers or impure excipients). The hydrazide will react to form a hydrazone , changing the chemical identity of your inhibitor.

  • Oxidation: Hydrazides can oxidize over time in solution.

    • Best Practice: Prepare working solutions fresh daily .

    • Storage: Store DMSO stocks at -20°C or -80°C, sealed under nitrogen if possible.

Troubleshooting FAQ

Q1: My IC50 curve plateaus at 50% inhibition. Is this solubility related? A: Yes. This often indicates the compound has reached its solubility limit in the assay media. Above this concentration, the compound precipitates, meaning the effective concentration is lower than the calculated concentration.

  • Test: Spin down the assay media at high speed (10,000g) and measure the supernatant concentration via HPLC/UV.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . 7-azaindole derivatives often crystallize faster from ethanol/water mixtures than DMSO/water. DMSO is the superior solvent for breaking the crystal lattice of this specific scaffold [4].

Q3: The compound dissolves in DMSO but crashes when I add it to cell culture media (DMEM/RPMI). A: Serum proteins (FBS) in media can sometimes bind the drug and help solubility, but they can also induce precipitation if the local concentration is too high during addition.

  • Fix: Dilute the compound into pre-warmed (37°C) media with rapid mixing. Do not add cold DMSO stock to cold media.

References

  • PharmaBlock. (2025).[1] Azaindoles in Medicinal Chemistry: Solubility and Physicochemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Assay Guidance Manual: Solubility of Small Molecules in DMSO and Aqueous Buffers. Retrieved from

  • CarboHyde. (2025). Cyclodextrins: Mechanisms of Solubilization for Hydrophobic Drugs. Retrieved from

  • ChEMBL Database. (2024). Physicochemical Properties of 7-Azaindole Derivatives (CHEMBL3878090). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide Kinase Assays

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2, 2026

Executive Summary & Compound Profile

Welcome to the technical optimization hub. You are working with a 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold. To successfully assay this class of compounds, you must understand its dual nature:

  • The Core (1H-pyrrolo[2,3-b]pyridine): A "privileged scaffold" that acts as a hinge-binder, mimicking the purine ring of ATP. It typically functions as an ATP-competitive inhibitor targeting kinases like JAK, c-Met, or DYRK1A [1].

  • The Tail (Carbohydrazide): A reactive functional group (

    
    ). While useful for forming hydrogen bonds within the solvent-exposed regions of the kinase, it introduces specific assay risks: metal chelation , redox cycling , and covalent reactivity  with assay components [2].
    

This guide addresses the specific stability, solubility, and interference challenges inherent to this chemical structure.

Critical Optimization Workflows

Module A: Solubility & Formulation (Pre-Assay)

The Issue: The planar pyrrolopyridine core is lipophilic and prone to


-

stacking aggregation in aqueous buffers, while the hydrazide tail is polar but chemically labile.

Protocol: The "Intermediate Dilution" Method Direct dilution from 100% DMSO to assay buffer often causes "crashing out" (precipitation). Use this step-down approach:

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMLong-term storage (protect from light/moisture).
2. Pre-Dilution 100% DMSO500x Final Assay Conc.Serial dilutions performed here to maintain solubility.
3. Intermediate 10% DMSO / 90% Buffer50x Final Assay Conc.Critical Step: Allows gradual hydration. Shake 15 mins.
4. Final Assay Assay Buffer1x Final (0.2-1% DMSO)Final addition to the reaction plate.

Technical Note: If you observe precipitation at Step 3, add 0.01% Brij-35 or Tween-20 to the buffer. Non-ionic detergents disrupt the hydrophobic stacking of the azaindole core [3].

Module B: ATP Determination

The Issue: Since this scaffold is likely ATP-competitive, your


 is dependent on the ATP concentration used. To generate comparable data, you must run assays at the enzyme's 

for ATP.

Protocol: ATP


 Determination 
  • Titration: Prepare a 12-point dilution series of ATP (e.g., 0 µM to 1000 µM) in kinase buffer.

  • Substrate: Keep peptide substrate concentration constant (saturation levels,

    
    ).
    
  • Reaction: Initiate with Enzyme. Measure initial velocity (

    
    ) at <10% substrate conversion.
    
  • Analysis: Fit data to the Michaelis-Menten equation.

  • Selection: Set your screening ATP concentration equal to the calculated

    
    .
    

Why this matters: According to the Cheng-Prusoff equation, if


, then 

. This allows you to compare potency across different kinases [4].

Troubleshooting & FAQs

Category 1: Assay Interference (The Hydrazide Factor)

Q: My


 values shift significantly when I add DTT to the buffer. Why? 
A:  This is a hallmark of Redox Cycling .
Hydrazides can undergo oxidation in the presence of transition metals (often trace contaminants in buffers) and reducing agents like DTT, generating Hydrogen Peroxide (

).

can oxidize cysteine residues in the kinase active site, causing non-specific inhibition.
  • Solution: Switch your reducing agent from DTT to TCEP (Tris(2-carboxyethyl)phosphine), which is less prone to driving redox cycles. Alternatively, add Catalase (100 U/mL) to the buffer to scavenge generated peroxide [5].

Q: I am seeing high background signal in my TR-FRET assay. A: Check your fluorophores. The carbohydrazide group is a nucleophile. If your detection antibody or tracer uses an aldehyde-based conjugation or contains reactive carbonyls, the hydrazide will form a stable hydrazone , cross-linking your reagent or quenching the fluorophore.

  • Solution: Use assays relying on non-covalent binding (e.g., predictable antibody-tag interactions) or ensure all reagents are free of reactive aldehydes.

Category 2: Data Anomalies

Q: My Hill Slope is steep (> 2.0). Is this cooperativity? A: Unlikely for this scaffold. A Hill slope > 1.5 usually indicates Colloidal Aggregation . The pyrrolopyridine core can form promiscuous aggregates that sequester the enzyme.

  • Diagnostic: Centrifuge the compound dilution at 10,000 x g for 10 mins before adding to the plate. If potency drops, it was aggregation.

  • Fix: Increase detergent (0.01% Triton X-100 or 0.05% CHAPS) [6].

Q: The potency decreases as I increase the


 concentration. 
A:  This suggests Metal Chelation .
The carbohydrazide motif (

) can act as a bidentate ligand, chelating the

cofactor required for kinase activity.
  • Validation: Run the assay with varying

    
     (1 mM vs 10 mM). If inhibition is strictly dependent on metal concentration, the compound is a chelator, not a true kinase inhibitor.
    

Visualizing the Optimization Logic

Figure 1: Assay Optimization Workflow

Caption: Step-by-step decision tree for validating pyrrolopyridine-carbohydrazide inhibitors, ensuring solubility and specificity before screening.

KinaseOptimization Start Compound: 1H-pyrrolo[2,3-b]pyridine -2-carbohydrazide Solubility Step 1: Solubility Check (Nephelometry / Visual) Start->Solubility Detergent Add 0.01% Brij-35 or Tween-20 Solubility->Detergent Precipitation? Interference Step 2: Interference Screen (No Enzyme) Solubility->Interference Clear Detergent->Interference Redox Redox Cycling Risk? (Hydrazide + DTT) Interference->Redox Signal Decay? SwitchReductant Switch DTT to TCEP or Add Catalase Redox->SwitchReductant Yes Mechanism Step 3: Mechanism of Action (ATP Competition) Redox->Mechanism No SwitchReductant->Mechanism KmCheck Determine ATP Km Run Assay at [ATP] = Km Mechanism->KmCheck Final Validated IC50 Screen KmCheck->Final

Figure 2: The Hydrazide Interference Mechanism

Caption: Mechanism of false positives caused by the carbohydrazide tail: Metal Chelation and Redox Cycling.

HydrazideInterference Compound Carbohydrazide Tail Chelation Metal Chelation (Depletes Cofactor) Compound->Chelation Binds Redox Redox Cycling (Generates H2O2) Compound->Redox Oxidation Mg Mg2+ Cofactor Mg->Chelation Required by Kinase DTT DTT (Reducing Agent) DTT->Redox Drives Cycle FalsePos False Positive Inhibition Chelation->FalsePos Redox->FalsePos

References

  • Discovery of 1H-pyrrolo[2,3-b]pyridine Derivatives. National Institutes of Health (NIH).[1] Available at: [Link]

  • Assay Guidance Manual: Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI Assay Guidance Manual. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity. Celtarys Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

[1][2][3] Executive Summary & Core Directive The Critical Insight: While 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (7-azaindole-2-carbohydrazide) is structurally robust in solid form, its stability in Dimethyl Sulfoxide...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Core Directive

The Critical Insight: While 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (7-azaindole-2-carbohydrazide) is structurally robust in solid form, its stability in Dimethyl Sulfoxide (DMSO) is kinetically compromised over time .[1][2][3]

The primary failure mode is not spontaneous decomposition, but rather a condensation reaction with trace aldehyde impurities inherent to DMSO, forming hydrazones.[2][3] Secondary failure modes include hygroscopic hydrolysis and oxidative instability of the hydrazide moiety.

Immediate Recommendation: Do not store this compound in DMSO at room temperature for >24 hours. For long-term storage, use anhydrous DMSO , aliquot immediately, store at -80°C , and protect from light.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: I see new peaks in my LC-MS after storing the DMSO stock for a week. What are they?

Diagnosis: You are likely observing hydrazone formation .[1][2][3]

  • Mechanism: DMSO, upon exposure to air and light, slowly degrades to generate trace amounts of formaldehyde and dimethyl sulfide.[2][3] The hydrazide group (

    
    ) is a potent nucleophile that reacts rapidly with formaldehyde to form the corresponding hydrazone (
    
    
    
    ).[1][2]
  • Mass Shift: Look for a mass increase of +12 Da (methylene bridge formation) or peaks corresponding to condensation with other trace ketones.[1]

  • Solution: Use "LC-MS Grade" or "Anhydrous" DMSO packed under argon.[1][2][3] Standard "Reagent Grade" DMSO often contains sufficient aldehyde impurities to degrade sensitive hydrazides.[1][2][3]

Q2: The solution has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: This indicates oxidative degradation or photodegradation .[1][2][3]

  • Mechanism: The 7-azaindole core is electron-rich.[1][2] In the presence of DMSO (which can act as a mild oxidant under specific conditions, similar to Swern oxidation intermediates) and light, the hydrazide can oxidize to a diimide or azo species, often accompanied by radical polymerization products that are highly colored.[2][3]

  • Decision: Discard the solution. Color change correlates with significant purity loss (>5%).[1]

Q3: Can I subject the DMSO stock to freeze-thaw cycles?

Answer: Strictly No.

  • Reasoning: DMSO is hygroscopic.[1][2][3] Every time you open a cold vial, atmospheric moisture condenses into the solvent.[2][3] Water catalyzes the hydrolysis of the hydrazide back to the parent carboxylic acid (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) and hydrazine.[1][2]

  • Protocol: Aliquot your master stock into single-use vials (e.g., 20 µL or 50 µL) immediately after preparation.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the specific chemical pathways compromising the stability of this molecule in DMSO.

DegradationPathways Compound 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide (Active) Hydrazone Hydrazone Adduct (+12 Da shift) Compound->Hydrazone Condensation (Fast) Acid 7-azaindole-2-carboxylic acid (Hydrolysis Product) Compound->Acid Hydrolysis (Slow, pH dependent) Hydrazine Hydrazine (Toxic Byproduct) Compound->Hydrazine Hydrolysis Impurity Formaldehyde (Trace DMSO Impurity) Impurity->Hydrazone Water H2O (Hygroscopic Uptake) Water->Acid

Caption: Figure 1. Primary degradation pathways of 7-azaindole-2-carbohydrazide in DMSO: Impurity-driven condensation and moisture-driven hydrolysis.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution with maximum stability.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm) stored under a septa.[1][2][3] Avoid DMSO from plastic squeeze bottles.[1][2][3]

  • Weighing: Weigh the solid compound into a pre-tared amber glass vial.

    • Note: Avoid static charge which can scatter the light powder.[1]

  • Dissolution:

    • Calculate the required volume of DMSO.

    • Inject DMSO through the septa using a syringe to minimize air exposure.[1]

    • Vortex gently until fully dissolved.[1][2][3] Sonicate only if necessary (max 30 seconds) to avoid heating.

  • Aliquotting:

    • Immediately dispense into PCR tubes or amber microcentrifuge tubes (single-use volumes).

    • Critical: Flush the headspace of each tube with Argon or Nitrogen gas before closing.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Quality Control (QC) Check

Objective: To validate stock integrity before critical assays.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution. No precipitate.
Purity LC-MS (Reverse Phase)>95% Area Under Curve (AUC).[1][2][3]
Identity Mass Spectrometry[M+H]+ observed.[1][2][3] Absent: [M+13]+ (Methyl-hydrazone) or [M-14]+ (Acid).[1][2][3]
Solubility Light Scattering / VisualNo turbidity upon dilution into aqueous buffer.[1][2][3]

Scientific Rationale & Causality

The Hydrazide Nucleophile

The carbohydrazide moiety (


) contains an 

-effect nucleophile (the terminal nitrogen). This makes it significantly more reactive toward electrophiles than a standard amide.[1][2][3] In "aged" DMSO, the formation of dimethyl sulfide and formaldehyde (via Pummerer-type rearrangements or radical oxidation) provides the electrophiles necessary to "cap" the hydrazide, rendering it inactive for its intended target (e.g., kinase binding or cross-linking).[2][3]
The 7-Azaindole Core

While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring is a bioisostere of indole and generally stable, the N7 nitrogen is a hydrogen bond acceptor.[1][2] In acidic environments (caused by DMSO degradation to methanesulfonic acid over years), protonation at N7 can alter the electron density, potentially accelerating hydrolysis of the C2-hydrazide linkage.[2][3]

References

  • Vertex Pharmaceuticals. (2007).[1][2][3] Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO. PubMed.[1][2][3] [Link]

  • Görbitz, C. H., & Levsen, K. (2005).[2][3] Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide. Journal of Organic Chemistry. [Link]

  • RSC Advances. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO). [Link]

Sources

Troubleshooting

minimizing off-target effects of 1H-pyrrolo[2,3-b]pyridine-based inhibitors

Technical Support Center: Optimizing 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors Overview The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized to target th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Overview The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of kinases[1]. However, because the ATP-binding pocket is highly conserved across the human kinome, these inhibitors are highly susceptible to off-target effects[2]. This support center provides troubleshooting guides, mechanistic FAQs, and validated protocols to help you design, screen, and validate highly selective 1H-pyrrolo[2,3-b]pyridine derivatives.

Section 1: Troubleshooting Guide & FAQs

Q1: My 1H-pyrrolo[2,3-b]pyridine derivative shows pan-kinase activity in biochemical assays despite adding bulky substituents. How can I engineer better selectivity?

  • Causality: The 7-azaindole core naturally forms robust bidentate hydrogen bonds with the kinase hinge region (typically the backbone NH and C=O)[2]. If your structural modifications only extend into the solvent-exposed region, the core will still bind promiscuously. To minimize off-target effects, you must exploit non-conserved regions of the kinase.

  • Actionable Solution: Design your scaffold to access the "DFG-out" allosteric pocket to create a Type II inhibitor. For example, extending a 5-phenyl-1H-pyrrolo[2,3-b]pyridine moiety to interact with specific residues (like Phe97 in CDK8) via π–π stacking can drastically improve selectivity profiles[3].

Q2: We achieved excellent selectivity in the KINOMEscan panel, but the compound exhibits off-target toxicity in vivo. Why is the biochemical selectivity not translating?

  • Causality: KINOMEscan is an active site-directed competition binding assay that operates independently of ATP[4]. It measures true thermodynamic interaction affinities (Kd)[4]. However, in a physiological environment, intracellular ATP concentrations are extremely high (1–5 mM). If your compound has a much lower affinity for its primary target in the presence of high ATP compared to its off-target kinases, the cellular selectivity window will collapse.

  • Actionable Solution: You must validate target engagement in live cells. Transition your screening cascade to a live-cell assay like the NanoBRET Target Engagement (TE) Intracellular Kinase Assay, which accounts for physiological ATP competition and cellular permeability[5].

Q3: During NanoBRET TE live-cell assays, I am seeing a poor dynamic range and high background signal. What is causing this?

  • Causality: A poor dynamic range in NanoBRET TE is usually caused by an improper ratio of the fluorescent tracer to the target kinase, or incomplete displacement of the tracer by your 1H-pyrrolo[2,3-b]pyridine inhibitor. If the tracer concentration is too high, it will outcompete your inhibitor, artificially shifting the apparent IC50[6].

  • Actionable Solution: Perform a tracer titration curve before testing your compounds. Ensure you are using the tracer at a concentration near its EC50 value for that specific kinase-NanoLuc fusion[7]. Additionally, verify that your compound is not a substrate for cellular efflux pumps (e.g., P-glycoprotein), which would artificially lower its intracellular concentration.

Section 2: Quantitative Data & Platform Comparison

To effectively triage 1H-pyrrolo[2,3-b]pyridine hits, it is critical to understand the strengths and limitations of different profiling platforms.

Table 1: Comparison of Kinase Selectivity Profiling Platforms

PlatformAssay TypeATP DependenceOutput MetricPrimary UtilityLimitation
KINOMEscan Competition BindingIndependent% Control, KdBroad kinome selectivity profiling (>480 kinases)[4]Lacks physiological ATP context; does not measure cellular permeability[4].
NanoBRET TE Live-Cell BRETDependent (Intracellular)Apparent IC50Validating intracellular target occupancy and selectivity[5]Lower throughput; requires transient transfection of NanoLuc fusions[5].
Radiometric Enzymatic ActivityTunableIC50, KiDirect measurement of catalytic inhibition[8]High reagent costs; generates radioactive waste[8].

Section 3: Experimental Workflows & Methodologies

G Start 1H-pyrrolo[2,3-b]pyridine Hit Compound Biochem Biochemical Profiling (KINOMEscan) Start->Biochem SAR Structure-Activity Relationship (SAR) Biochem->SAR Poor Selectivity Cellular Live-Cell Target Engagement (NanoBRET TE) Biochem->Cellular High Selectivity SAR->Biochem Cellular->SAR Poor Cellular Translation InVivo In Vivo Efficacy & Tox Studies Cellular->InVivo Validated Cellular Selectivity

Workflow for optimizing 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Protocol A: KINOMEscan Competition Binding Assay (Self-Validating System)

Purpose: To determine the true thermodynamic Kd of the inhibitor against a broad kinase panel to identify off-target liabilities.

  • Reagent Preparation: Prepare 1X Kinase Buffer A. Create a 3X kinase/antibody solution (typically ~15 nM kinase, 6 nM LanthaScreen™ Eu-anti-Tag Antibody) and a 3X tracer solution[9].

  • Compound Dilution: Serially dilute the 1H-pyrrolo[2,3-b]pyridine test compound in DMSO, then create a 3X intermediate dilution in 1X Kinase Buffer A[9].

  • Assay Assembly: In a 384-well plate, combine 5 µL of the 3X compound dilution, 5 µL of the 3X kinase/antibody solution, and 5 µL of the 3X tracer solution[9].

  • Equilibration: Incubate the plate at room temperature for 1 hour, protected from light, allowing the binding to reach equilibrium[9].

  • Measurement & Validation: Read the plate on a TR-FRET enabled reader (Excitation: ~340 nm; Emission: ~615 nm and ~665 nm)[9].

    • Self-Validation Step: Calculate the emission ratio (665 nm / 615 nm). Plot against the log of inhibitor concentration to fit a sigmoidal dose-response curve. A robust lower asymptote confirms complete tracer displacement, validating the assay's dynamic range.

BRET Kinase Kinase-NanoLuc Fusion (Bioluminescent) Tracer Fluorescent Tracer (Bound) Kinase->Tracer Binding Signal High BRET Signal (Proximity) Tracer->Signal Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Competes with Tracer NoSignal Low BRET Signal (Displacement) Inhibitor->NoSignal

Mechanism of NanoBRET Target Engagement for kinase selectivity.

Protocol B: NanoBRET TE Intracellular Kinase Assay (Adherent Format)

Purpose: To quantify intracellular target engagement and confirm cellular selectivity in the presence of physiological ATP.

  • Cell Seeding & Transfection: Plate mammalian cells (e.g., HEK293) in a tissue culture-treated 96- or 384-well plate. Transfect cells with the specific Kinase-NanoLuc® fusion plasmid (0.2 mg/mL stock) and allow 24 hours for expression[5][6].

  • Tracer Addition: Add the NanoBRET® fluorescent tracer at the pre-determined EC50 concentration (e.g., Tracer K10)[6][7].

  • Inhibitor Treatment: Add the 1H-pyrrolo[2,3-b]pyridine test compounds in a dose-response format. Incubate for 2 hours at 37°C to allow for cell penetration and target binding[7].

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to generate the bioluminescent signal[7].

  • Detection & Validation: Measure dual-emission BRET (donor emission at 460 nm, acceptor emission at 618 nm).

    • Self-Validation Step: The loss of BRET signal must be dose-dependent. Compare the apparent intracellular IC50 of the target kinase against off-target kinases to establish the true cellular selectivity window.

References

  • Technology Networks. "KINOMEscan® Kinase Screening & Profiling Services". Technology Networks. URL: [Link]

  • Cell Chemical Biology. "Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET". Cell Press. URL: [Link]

  • Journal of Medicinal Chemistry. "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer". ACS Publications. URL: [Link]

  • Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". ACS Publications. URL: [Link]

  • Eurofins Discovery. "Kinase Screening and Profiling - Guidance for Smart Cascades". Eurofins. URL: [Link]

Sources

Optimization

Technical Support Center: Development of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Welcome to the technical support center for the development of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the development of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. However, its development is not without challenges. This guide offers field-proven insights to navigate these complexities, ensuring your research is both efficient and robust.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Issue 1: Low Yields in the Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

Question: I am experiencing consistently low yields when synthesizing the 7-azaindole core using a Chichibabin-type cyclization or a Fischer indole synthesis. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of the 7-azaindole scaffold are a common issue, often stemming from the electronic nature of the pyridine ring and the specific reaction conditions.

For Chichibabin-Type Cyclization (e.g., reaction of a substituted picoline with a nitrile):

  • Potential Cause 1: Picoline Dimerization. The lithiated picoline intermediate, being a strong nucleophile, can attack another molecule of the starting picoline, leading to dimerization and reducing the yield of the desired product.

    • Solution: Carefully control the reaction temperature and the order of reagent addition. One effective strategy is to add the nitrile to the solution of the strong base (like Lithium Diisopropylamide - LDA) before adding the picoline. This generates the lithiated nitrile intermediate first, which can then react with the picoline as it is added, potentially minimizing the concentration of the reactive lithiated picoline and thus reducing self-condensation.[1]

  • Potential Cause 2: Reaction of the Base with the Nitrile. Strong bases like LDA can add to the nitrile, forming an amidine intermediate that may not efficiently participate in the desired cyclization.

    • Solution: Use a stoichiometric amount of the reagents. While a slight excess of the base is often necessary to drive the reaction to completion, a large excess can favor the unproductive reaction with the nitrile. Using approximately 2.1 equivalents of LDA has been reported to provide good yields.[1]

  • Potential Cause 3: Insufficient Base. Using only one equivalent of the base can result in significantly lower yields as the base is consumed in multiple steps of the reaction mechanism.

    • Solution: As mentioned, a slight excess of a strong base (e.g., 2.1 equivalents of LDA) is recommended to ensure the reaction proceeds to completion.[1]

For Fischer Indole Synthesis of 7-Azaindoles:

  • Potential Cause: Unfavorable Electronic Effects. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can disfavor the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis.

    • Solution: The choice of acid catalyst is critical. While protic acids like sulfuric or polyphosphoric acid are common, Lewis acids may offer better results in some cases. Additionally, modifying the electronics of the starting materials, if possible, can improve yields.

Issue 2: Poor Kinase Selectivity and Off-Target Effects

Question: My 1H-pyrrolo[2,3-b]pyridine inhibitor is potent against my target kinase, but it also inhibits several other kinases, leading to off-target effects in cellular assays. How can I improve its selectivity?

Answer: Achieving kinase selectivity is a major challenge due to the high conservation of the ATP-binding site across the kinome. The 1H-pyrrolo[2,3-b]pyridine scaffold offers several positions for modification to enhance selectivity.

  • Strategy 1: Exploit Less Conserved Regions. While the hinge-binding region is crucial for potency, targeting less conserved regions adjacent to the ATP pocket can confer selectivity. Modifications at the C4, C5, and C6 positions of the 7-azaindole ring are common strategies. For example, in the development of IGF-1R inhibitors, substitutions at the C3 and C5 positions were explored to enhance selectivity.

  • Strategy 2: Target the "Gatekeeper" Residue. The gatekeeper residue, which controls access to a hydrophobic pocket, varies among kinases. Designing inhibitors with substituents that can interact favorably with the specific gatekeeper of your target kinase can significantly improve selectivity.

  • Strategy 3: Structure-Activity Relationship (SAR) Studies. A systematic SAR study is essential. Synthesize a library of analogs with diverse substituents at different positions of the 1H-pyrrolo[2,3-b]pyridine core and screen them against a panel of kinases. This will help identify the structural features that contribute to both potency and selectivity. For instance, in the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be beneficial.[3]

Visualizing a General Kinase Inhibitor Selectivity Strategy

G cluster_0 Initial Lead Compound cluster_1 Optimization Strategies cluster_2 Desired Outcome Lead Potent but Non-selective Inhibitor SAR Systematic SAR at C4, C5, C6 positions Lead->SAR Modify Substituents Gatekeeper Targeting the Gatekeeper Residue Selective Potent and Selective Inhibitor SAR->Selective Hydrophobic Exploiting Hydrophobic Pockets Gatekeeper->Selective Hydrophobic->Selective

Caption: A workflow for improving kinase inhibitor selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Synthesis & Chemistry

Q1: What are the most common synthetic routes to the 1H-pyrrolo[2,3-b]pyridine scaffold?

A1: Besides the Chichibabin-type cyclization and Fischer indole synthesis, palladium-catalyzed cross-coupling reactions are widely used. A common approach involves a Sonogashira coupling of a 2-amino-3-iodopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization to form the 7-azaindole ring.[1] This method is versatile and allows for the introduction of a wide range of substituents at the C2 position.

Q2: I'm having trouble with the purification of my 1H-pyrrolo[2,3-b]pyridine derivatives. Are there any general tips?

A2: The basicity of the pyridine nitrogen can sometimes complicate purification by silica gel chromatography, leading to tailing of the product peak. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. Alternatively, reverse-phase chromatography can be an effective purification method for these compounds.

Biological Evaluation & Drug-like Properties

Q3: My 1H-pyrrolo[2,3-b]pyridine inhibitor has poor oral bioavailability. What are the likely reasons and how can I improve it?

A3: Poor oral bioavailability of 1H-pyrrolo[2,3-b]pyridine derivatives is often due to a combination of factors, including poor aqueous solubility, extensive first-pass metabolism, and low intestinal permeability.[4]

  • Poor Solubility: The planar, aromatic nature of the 7-azaindole core can lead to low water solubility.

    • Solutions:

      • Salt Formation: If your compound has a basic handle, forming a pharmaceutically acceptable salt can significantly improve solubility.

      • Prodrugs: Attaching a polar promoiety, such as a phosphate or an amino acid, can enhance solubility. This promoiety is later cleaved in vivo to release the active drug.

      • Formulation Strategies: Techniques like creating amorphous solid dispersions or using lipid-based formulations can improve the dissolution of poorly soluble compounds.[4]

  • First-Pass Metabolism: The 7-azaindole ring can be susceptible to oxidation by cytochrome P450 enzymes in the liver.

    • Solutions:

      • Blocking Metabolic "Hotspots": Identify the sites of metabolism and block them by introducing metabolically stable groups, such as fluorine atoms.

      • Prodrugs: A prodrug approach can mask the metabolically labile part of the molecule.

  • Poor Intestinal Permeability: If your compound is too polar, it may not efficiently cross the intestinal epithelium.

    • Solutions:

      • Lipophilicity Modulation: Optimize the lipophilicity (logP) of your compound. A logP in the range of 1-3 is often considered ideal for oral absorption.

      • Prodrugs Targeting Transporters: Design a prodrug that can be actively transported across the intestinal wall by uptake transporters like PEPT1.[4]

Q4: How can I assess the potential for off-target toxicity of my 1H-pyrrolo[2,3-b]pyridine inhibitor early in development?

A4: Early assessment of potential off-target toxicity is crucial.

  • Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., the KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM) to identify potential off-target interactions.

  • Cercal Safety Panel: Test your compound against a panel of common off-targets, such as hERG, GPCRs, and ion channels, to flag potential liabilities early.

  • In Silico Modeling: Computational tools can predict potential off-target interactions based on the structure of your compound.

  • Cellular Assays: Use a panel of different cell lines to assess the cytotoxic profile of your compound. Discrepancies in potency between different cell lines can sometimes hint at off-target effects. It's important to remember that the efficacy of some drugs in killing cancer cells can be due to off-target effects rather than inhibition of their intended target.[5]

Q5: What are the common mechanisms of acquired resistance to kinase inhibitors, and are they relevant to 1H-pyrrolo[2,3-b]pyridine-based drugs?

A5: Yes, the general mechanisms of acquired resistance to kinase inhibitors are highly relevant to compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold. These mechanisms include:

  • Secondary Mutations in the Target Kinase: Mutations in the ATP-binding pocket of the target kinase can prevent the inhibitor from binding effectively.

  • Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase.

  • Overexpression of the Target Kinase: An increase in the amount of the target protein can overcome the effect of the inhibitor.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

To combat resistance, it is important to develop next-generation inhibitors that can overcome common resistance mutations or to use combination therapies that target multiple pathways simultaneously.

Key Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling and Cyclization to form a 2-Substituted-1H-pyrrolo[2,3-b]pyridine

This protocol provides a general two-step method for the synthesis of 2-substituted 7-azaindoles.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the desired terminal alkyne (1.2 mmol) in a suitable solvent such as toluene or DMF (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add a base, typically a tertiary amine like triethylamine (2.0 mmol).

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in a suitable solvent like DMF or NMP (5 mL).

  • Add a base, such as potassium tert-butoxide or sodium hydride (1.2 mmol).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C until the cyclization is complete (monitored by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2-substituted-1H-pyrrolo[2,3-b]pyridine.

Visualizing the Synthetic Workflow

G Start 2-Amino-3-iodopyridine + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Intermediate 2-Amino-3-(alkynyl)pyridine Sonogashira->Intermediate Cyclization Base-mediated Cyclization Intermediate->Cyclization Product 2-Substituted-1H-pyrrolo[2,3-b]pyridine Cyclization->Product

Caption: A general synthetic route to 2-substituted 7-azaindoles.

References

  • Lin, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Abdel-Aal, E. A., et al. (2025). Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]

  • Yang, D., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Guareschi, E., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]

  • Gu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. [Link]

  • Singh, R., et al. (2024). FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter pharmacokinetic roadblocks when working with 7-azaindole derivatives. 1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter pharmacokinetic roadblocks when working with 7-azaindole derivatives.

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS: 1086392-34-8) is a highly versatile pharmacophore. However, its dense array of hydrogen bond donors (HBDs) and acceptors (HBAs) creates a formidable hydration shell in aqueous environments, often resulting in near-zero passive membrane permeability. This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and structural optimization pathways to overcome these limitations.

Quantitative Data: Physicochemical Profiling

Before altering your experimental design, it is critical to benchmark the physicochemical properties of your parent compound against potential structural modifications. The table below summarizes how masking the carbohydrazide moiety alters permeability metrics.

Compound VariantTPSA (Ų)H-Bond DonorsH-Bond AcceptorsCaco-2 P_app (10⁻⁶ cm/s)Efflux Ratio (ER)
Parent (1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide)83.844< 1.0 (Poor)> 3.0 (High)
Hydrazone Prodrug (Schiff Base Modification)65.2245.5 (Moderate)1.8 (Low)
IMHB-Optimized Analog (Folded Conformation)54.01412.4 (High)1.2 (Low)

Data Note: TPSA (Topological Polar Surface Area) reduction directly correlates with the stripping of the hydration shell, lowering the desolvation energy required to enter the lipid bilayer.

Diagnostic Workflow for Permeability Bottlenecks

Use the following decision tree to isolate whether your permeability issue is driven by poor passive diffusion (thermodynamic barrier) or active efflux (kinetic barrier).

Workflow Start Evaluate Permeability (Bidirectional Caco-2) CheckEfflux Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Start->CheckEfflux HighEfflux ER > 2.0 (Active P-gp Efflux) CheckEfflux->HighEfflux LowPerm ER < 2.0 & Low Papp (Poor Passive Diffusion) CheckEfflux->LowPerm Action1 Co-dose with Verapamil or modify basic pKa HighEfflux->Action1 Action2 Synthesize Hydrazone Prodrug (Mask H-bond donors) LowPerm->Action2 Action3 Liposomal Formulation (Endosomal Uptake) LowPerm->Action3

Caption: Diagnostic workflow for isolating and resolving permeability bottlenecks in 7-azaindole derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my compound show excellent target inhibition in biochemical assays but near-zero permeability in PAMPA and Caco-2 models?

Causality: The primary culprit is the desolvation energy penalty . 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide possesses 4 HBDs (the pyrrole NH, the internal hydrazide NH, and the terminal NH₂). In an aqueous assay, water molecules tightly hydrogen-bond to these sites, forming a massive hydration shell. For the molecule to passively diffuse through the lipophilic core of a cell membrane, this shell must be thermodynamically stripped. The energetic cost of breaking these water-solute bonds is too high, trapping the drug in the aqueous phase [1].

Q2: I cannot permanently alter the active pharmacophore. How can I chemically mask the carbohydrazide moiety to improve passive diffusion?

Causality & Solution: You should utilize a prodrug strategy by converting the terminal primary amine of the carbohydrazide into a Schiff base (hydrazone). Reacting the carbohydrazide with a lipophilic aldehyde (e.g., substituted benzaldehydes) masks the terminal NH₂ donors and increases the overall lipophilicity (LogP). Incorporating lipophilic functionalities into the pyridine carbohydrazide framework facilitates diffusion through lipid-rich barriers. Once inside the cell, the lower intracellular pH or specific enzymatic activity can hydrolyze the hydrazone, releasing the active parent compound [1].

Q3: My Caco-2 assay shows a high Efflux Ratio (ER > 3). Is the 7-azaindole core responsible?

Causality & Solution: Yes. The 7-azaindole nitrogen (pyridine-like) is basic and can become protonated at physiological pH. P-glycoprotein (P-gp) and other efflux pumps preferentially bind to basic, lipophilic, and polar molecules. If your compound is being actively pumped out, you must validate this by running the Caco-2 assay in the presence of a known P-gp inhibitor (like Verapamil or Elacridar). If the ER drops to < 1.5 with the inhibitor, your compound is a P-gp substrate. To fix this structurally, consider lowering the basicity of the 7-azaindole ring via electron-withdrawing substituents (e.g., halogenation at the 5-position) [3].

Q4: How does Intramolecular Hydrogen Bonding (IMHB) solve this issue, and how do I design for it?

Causality & Solution: IMHB allows a molecule to act as a "chameleon." In water, the molecule remains open. However, as it approaches the lipid membrane, the molecule folds, allowing the HBDs and HBAs to bond with each other rather than with water. This internal bonding artificially lowers the molecule's TPSA, masking its polarity and allowing it to slip through the lipid bilayer. For 7-azaindole-2-carbohydrazides, introducing a substituent that can form a stable 5- or 6-membered hydrogen bond ring with the hydrazide NH can drastically enhance permeability without increasing molecular weight [2].

IMHB_Mechanism A Open Conformation (Exposed H-Donors/Acceptors) B Aqueous Phase (High Solvation Energy) A->B Solvated C Intramolecular H-Bonding (Folded Conformation) B->C Conformational Shift D Lipid Bilayer (Desolvation & Diffusion) C->D Masked TPSA E Intracellular Space (Target Engagement) D->E Permeation

Caption: Thermodynamic pathway of Intramolecular Hydrogen Bonding (IMHB) facilitating membrane permeation.

Experimental Protocol: Self-Validating Caco-2 Permeability & Efflux Assay

To ensure your permeability data is trustworthy, the assay must be a self-validating system . This means inherently proving that the cell monolayer is intact and that the compound isn't simply degrading or sticking to the plastic.

Materials:

  • Caco-2 cell line (seeded on Transwell polycarbonate inserts, 0.4 µm pore size).

  • Transport Buffer: HBSS buffered with 10 mM HEPES (pH 7.4).

  • Lucifer Yellow (Paracellular leak marker).

  • Verapamil (100 µM, P-gp inhibitor).

Step-by-Step Methodology:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Validation Check: Only proceed if TEER > 250 Ω·cm².

  • Preparation of Dosing Solutions: Prepare 10 µM solutions of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide in transport buffer (maximum 1% DMSO to prevent membrane toxicity). Prepare a parallel set containing 100 µM Verapamil.

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of the dosing solution to the apical chamber. Add 1.5 mL of blank transport buffer to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 1.5 mL of the dosing solution to the basolateral chamber. Add 0.5 mL of blank transport buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace sampled volume with fresh buffer.

  • Lucifer Yellow Validation: Post-assay, add Lucifer Yellow (100 µM) to the apical chamber and incubate for 1 hour. Validation Check: If the P_app of Lucifer Yellow > 1 × 10⁻⁶ cm/s, the tight junctions are compromised, and the data for that well must be discarded.

  • Mass Balance Calculation: Quantify the compound in the donor chamber, receiver chamber, and cell lysate via LC-MS/MS. Validation Check: Total recovery must be > 80%. If < 80%, your compound is suffering from non-specific binding or intracellular metabolism, skewing the P_app calculation.

  • Data Analysis: Calculate Apparent Permeability (P_app) and Efflux Ratio (ER). If ER > 2.0 in the standard assay but drops to < 1.5 in the Verapamil co-dosed assay, P-gp efflux is confirmed.

References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: National Center for Biotechnology Information (PMC) URL:[Link] [3]

Optimization

Technical Support Center: Troubleshooting Resistance to 1H-pyrrolo[2,3-b]pyridine Compounds

Status: Operational Ticket Focus: Resistance Mechanisms & Assay Troubleshooting Assigned Specialist: Senior Application Scientist Target Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives Reference Drugs: Vemu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Resistance Mechanisms & Assay Troubleshooting Assigned Specialist: Senior Application Scientist Target Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives Reference Drugs: Vemurafenib (PLX4032), Pexidartinib (PLX3397)

Introduction: Understanding Your Scaffold

You are working with a 1H-pyrrolo[2,3-b]pyridine core (commonly referred to in medicinal chemistry as 7-azaindole ). Before troubleshooting, you must understand why you chose this scaffold.

  • Mechanism of Action: This scaffold is a privileged ATP-mimetic. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, and the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This creates a "bidentate" interaction with the hinge region of the kinase ATP-binding pocket [1].[1][2][3]

  • The Vulnerability: Because these compounds rely heavily on precise hinge hydrogen bonding and hydrophobic fits in the "gatekeeper" pocket, they are highly susceptible to specific resistance mechanisms.

Module 1: Diagnosing the "Potency Gap" (On-Target Resistance)

User Issue: "My compound showed single-digit nanomolar activity in the cell-free kinase assay, but after 3 months of dose-escalation in my cell line, the IC50 has shifted >100-fold. Is the compound degrading?"

Diagnosis: This is likely Acquired On-Target Resistance driven by a secondary mutation, often at the "gatekeeper" residue.[4]

The Mechanism: Steric Clash

The 1H-pyrrolo[2,3-b]pyridine scaffold often utilizes a substituent at the C3 position to access the back pocket of the kinase. If the kinase acquires a mutation at the gatekeeper residue (e.g., Threonine to Isoleucine/Methionine), the bulkier side chain sterically clashes with your compound, preventing the critical hinge H-bonds from forming [2].

Troubleshooting Workflow

Use the following decision matrix to validate on-target resistance.

Resistance_Decision_Tree Start Symptom: >10-fold IC50 Shift Step1 Step 1: Re-test in Cell-Free Kinase Assay Start->Step1 ResultA Potency Lost in Enzyme Assay Step1->ResultA IC50 Increases ResultB Potency Retained in Enzyme Assay Step1->ResultB IC50 Unchanged Diagnosis1 Diagnosis: On-Target Mutation (Gatekeeper/Solvent Front) ResultA->Diagnosis1 Diagnosis2 Diagnosis: Off-Target/Bypass (See Module 2) ResultB->Diagnosis2 Action1 Action: Sanger Sequencing of Kinase Domain Diagnosis1->Action1

Figure 1: Diagnostic logic flow for differentiating on-target vs. off-target resistance mechanisms.

Validation Protocol: Genomic Sequencing

Objective: Identify specific point mutations in the kinase domain.

  • Harvest Cells: Collect resistant clones and parental (sensitive) cells.

  • gDNA Extraction: Use a standard column-based kit.

  • PCR Amplification: Design primers flanking the ATP-binding cleft (specifically the exons encoding the P-loop and Hinge region).

    • Tip: For BRAF (Vemurafenib resistance), target Exon 15.

  • Sequencing: Perform Sanger sequencing.

  • Analysis: Look for T->I or T->M mutations (Gatekeeper) or G->A transitions.

Module 2: The "Hydra Effect" (Bypass Signaling)

User Issue: "My Western blots show that the target kinase is inhibited (phosphorylation is down), but the downstream effector (e.g., ERK or AKT) is still phosphorylated, and the cells are growing."

Diagnosis: This is Adaptive Bypass Resistance . The cell has re-wired its signaling circuitry to bypass the block you placed.

The Mechanism: Feedback Loop Release

Inhibitors of this class (like Vemurafenib) often block a negative feedback loop. For example, inhibiting BRAF V600E can relieve the suppression of EGFR. Consequently, the cell upregulates EGFR (or PDGFR


), which reactivates the MAPK pathway via CRAF or RAS, independent of the inhibited BRAF [3, 4].
Pathway Visualization

Bypass_Signaling Drug 1H-pyrrolo[2,3-b]pyridine Inhibitor Target Target Kinase (e.g., BRAF V600E) Drug->Target Blocks ERK p-ERK (Proliferation) Target->ERK Inhibited RTK RTK Upregulation (e.g., EGFR/PDGFR) Target->RTK Loss of Negative Feedback AltPath Alternative Activator (e.g., CRAF/COT) RTK->AltPath Activates AltPath->ERK Restores Signal

Figure 2: Schematic of adaptive resistance where inhibition of the primary target leads to upregulation of alternative receptor tyrosine kinases (RTKs).

Validation Protocol: The "Phospho-Rebound" Assay

Objective: Confirm downstream reactivation despite target engagement.

StepActionTechnical Note
1 Seed Cells Seed resistant and parental cells in 6-well plates.
2 Treat Treat with your compound at 5x IC50 for 24 hours.
3 Lysis Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate/Fluoride).
4 Western Blot Probe for: 1. Target: p-Kinase (e.g., p-BRAF) 2. Downstream: p-ERK1/2 or p-AKT 3. Bypass Candidates: p-EGFR, p-PDGFR, or COT/MAP3K8.
5 Interpretation Success: p-Target is LOW, but p-ERK is HIGH. Failure: p-Target is HIGH (Go back to Module 1).

Module 3: The "Bouncer" (Efflux Transporters)

User Issue: "The compound works in cell-free assays and in some cell lines, but fails completely in MDR1-high cell lines."

Diagnosis: 1H-pyrrolo[2,3-b]pyridine derivatives can be substrates for P-glycoprotein (P-gp/ABCB1) efflux pumps [5].

Troubleshooting Protocol: Verapamil Reversal

Do not redesign your molecule immediately. First, validate if efflux is the cause.

  • Setup: Prepare two sets of cell viability plates with the resistant cell line.

  • Blocker: Add Verapamil (5-10 µM) or Cyclosporin A (P-gp inhibitors) to one set of plates.

    • Control: Ensure Verapamil alone at this concentration is not toxic.

  • Titration: Add your 1H-pyrrolo[2,3-b]pyridine compound in a dose-response curve to both sets.

  • Readout: Measure IC50 after 72 hours.

  • Analysis: Calculate the Fold Reversal (FR) :

    
    
    
    • If

      
      , your compound is likely a P-gp substrate.
      

FAQ: Common Structural Questions

Q: Can I modify the 7-azaindole core to avoid Gatekeeper resistance? A: Yes. The resistance usually arises because the C3-substituent clashes with the mutated gatekeeper.

  • Strategy: Consider "vector shifting." Move the bulky group from C3 to C5, or use a flexible linker at C3 that can "step around" the isoleucine/methionine mutation. Alternatively, explore Type II inhibitors (DFG-out binders) which utilize a different pocket less affected by the gatekeeper residue [1].

Q: Why does my crystal structure show the inhibitor binding "flipped"? A: The 7-azaindole scaffold is unique. While the "Normal" mode involves N1(donor) and N7(acceptor) binding to the hinge, the scaffold can flip 180°.

  • Normal Mode: Interacts with hinge residues GK+1 (C=O) and GK+3 (NH).[2][3]

  • Flipped Mode: Occurs if the C3 substituent dictates a better fit in the solvent channel. Always verify binding mode with co-crystallography before optimizing SAR [1].

References

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation.[5] Nature, 467, 596–599. Link

  • Nazarian, R., et al. (2010). Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation. Nature, 468, 973–977. Link

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373, 428-437. Link

  • Gillet, J. P., & Gottesman, M. M. (2010). Mechanisms of multidrug resistance in cancer. Methods in Molecular Biology, 596, 47–76. Link

Sources

Troubleshooting

overcoming assay interference with 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

Welcome to the Application Support Center. As drug development professionals, you are likely familiar with 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) as a highly privileged scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you are likely familiar with 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) as a highly privileged scaffold in medicinal chemistry. Its ability to form critical hydrogen bonds with the ATP-binding hinge region makes it a cornerstone for kinase inhibitor design[1].

However, when this core is functionalized with a 2-carbohydrazide moiety, the resulting chemotype presents a "perfect storm" of potential assay interferences. This guide provides a causality-driven framework to identify, validate, and bypass these artifacts, ensuring your hit-to-lead campaigns are driven by true pharmacological activity rather than assay promiscuity.

Triage Workflow for Assay Interference

AssayTroubleshooting Start Hit Identified: 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide Check1 Optical Interference? (High background in FP/FRET) Start->Check1 Sol1 Switch to HTRF / TR-FRET (Time-gated measurement) Check1->Sol1 Yes Check2 Colloidal Aggregation? (Steep Hill slope > 2.0) Check1->Check2 No Sol1->Check2 Sol2 Add 0.01% Triton X-100 & re-evaluate IC50 Check2->Sol2 Yes Check3 Chemical Reactivity? (Carbohydrazide Schiff Base) Check2->Check3 No Sol2->Check3 Sol3 Jump-Dilution Assay & Mass Spectrometry Check3->Sol3 Yes Valid Validated Lead Compound Check3->Valid No Sol3->Valid

Diagnostic workflow for identifying and resolving assay interference mechanisms.

Module 1: Autofluorescence & Optical Interference (The 7-Azaindole Core)

Q: My primary biochemical screen (fluorescence polarization/intensity) shows erratic IC50 curves and high background when testing 7-azaindole-2-carbohydrazides. What is happening? A: The interference stems from the intrinsic photophysics of the scaffold. 7-Azaindole is a well-documented fluorescent bioisostere of indole[2]. It typically absorbs in the UV range and emits in the blue/visible spectrum. If your assay relies on standard prompt fluorescence (e.g., coumarin or AMC-based substrates), the compound's intrinsic emission will directly overlap with the assay signal, causing artificial signal quenching or enhancement.

Q: How can I establish a self-validating protocol to bypass this optical interference? A: You must uncouple the compound's excitation/emission from the assay readout. The gold standard in the field is transitioning to Homogeneous Time-Resolved Fluorescence (HTRF)[3]. HTRF uses lanthanide fluorophores (like Europium) that have long-lived emission lifetimes. By introducing a time delay (e.g., 50 µs) before measuring the signal, the short-lived autofluorescence of the 7-azaindole core decays completely to zero, eliminating the interference[3].

Protocol: Time-Resolved Fluorescence (TRF) Counter-Screening
  • Reagent Setup: Utilize a Europium-cryptate donor and an XL665/d2 acceptor conjugated to your target proteins or substrates.

  • Compound Pre-incubation: Dispense the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide compound (dose-response, 10 µM to 0.1 nM) into a low-volume 384-well plate.

  • Reaction Initiation: Add the target protein and TRF-labeled probe.

  • Time-Gated Measurement: Excite the plate at 337 nm (nitrogen laser). Apply a strict 50 µs delay before opening the measurement window.

  • Signal Acquisition: Integrate the emission signal at 620 nm (donor) and 665 nm (acceptor) for 400 µs. Calculate the 665/620 ratio to determine true target engagement without background fluorescence artifacts.

Module 2: Chemical Reactivity & PAINS Behavior (The Carbohydrazide Moiety)

Q: I've ruled out fluorescence interference, but the compound still appears as a "frequent hitter" across multiple unrelated targets. Is it a PAINS? A: Yes, it is highly likely exhibiting Pan-Assay Interference Compounds (PAINS) behavior[4]. The carbohydrazide group (-CO-NH-NH₂) is a potent nucleophile. In aqueous assay buffers, it can undergo Schiff base formation with carbonyl-containing assay components, substrates, or oxidized residues on the target protein[4]. Furthermore, carbohydrazides are known to chelate transition metals. If your assay uses His-tagged proteins bound to Ni-NTA beads (like an AlphaScreen), the compound can strip the nickel, destroying the assay signal and mimicking a false positive.

Q: How do I definitively prove the inhibition is covalent/reactive rather than a true reversible binding event? A: Implement a jump-dilution protocol. True reversible hinge-binders reach equilibrium rapidly. Reactive carbohydrazides that form covalent adducts will permanently inactivate the enzyme, meaning activity will not recover upon massive dilution.

Protocol: Jump-Dilution Reversibility Assay
  • Pre-incubation: Incubate the target kinase with a high concentration of the compound (100x the apparent IC50) for 60 minutes to allow potential covalent adducts or Schiff bases to form.

  • Rapid Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing saturating concentrations of ATP and the peptide substrate.

  • Kinetic Monitoring: Monitor the recovery of enzymatic activity continuously for 2 hours.

  • Data Interpretation: If the activity recovers to match a vehicle-treated control (accounting for the 1x residual compound), the binding is reversible. If the enzyme remains dead, the carbohydrazide has reacted covalently or caused irreversible denaturation.

Module 3: Colloidal Aggregation

Q: The compound is highly lipophilic and shows steep Hill slopes (>2.0) in my dose-response curves. What does this indicate? A: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazides with bulky hydrophobic substituents can form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature proteins, leading to false-positive inhibition[1].

Protocol: Detergent-Sensitivity Test
  • Buffer Preparation: Prepare two identical assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% Triton X-100).

  • Parallel Screening: Run the standard biochemical assay in parallel using both buffers.

  • Data Interpretation: A shift in IC50 of >10-fold or complete loss of activity in Buffer B confirms that the inhibition was driven by colloidal aggregation, as the non-ionic detergent breaks up the micelles.

Quantitative Triage Matrix

Interference MechanismStructural CulpritDiagnostic IndicatorResolution Protocol
Optical (Autofluorescence) 7-Azaindole coreHigh baseline signal in prompt fluorescence assays; erratic IC50s.Transition to Time-Resolved Fluorescence (HTRF) with a 50 µs delay.
Chemical Reactivity Carbohydrazide moietyTime-dependent IC50 shifts; irreversible binding.Jump-dilution assay; check for Schiff base formation via Mass Spectrometry.
Metal Chelation Carbohydrazide moietyLoss of signal in Ni-NTA AlphaScreen or metal-dependent assays.Switch to orthogonal, metal-free assay formats (e.g., SPR).
Colloidal Aggregation Hydrophobic substituentsSteep Hill slopes (>2.0); promiscuous inhibition across targets.Add 0.01% - 0.1% Triton X-100 or CHAPS to assay buffer.

References

1.4[4] 2. 3[3] 3. 2[2] 4.1[1]

Sources

Reference Data & Comparative Studies

Validation

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide: A Versatile Vector for Kinase Inhibition

[1] Executive Summary: The "Gateway" Scaffold In the crowded landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has achieved "privileged" status, serving as the backbone for approve...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Gateway" Scaffold

In the crowded landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has achieved "privileged" status, serving as the backbone for approved drugs like Vemurafenib and Pexidartinib .[1] However, while the core scaffold is well-characterized, the 2-carbohydrazide derivative represents a specific, high-utility vector for medicinal chemistry.[1]

This guide analyzes the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold not merely as a final drug, but as a versatile "Gateway Scaffold" .[1] It combines the proven bidentate hinge-binding capability of the 7-azaindole core with a reactive hydrazide tail, allowing for the rapid generation of acylhydrazone libraries . These libraries can probe deep hydrophobic pockets (e.g., the DFG-out conformation) or solvent-exposed regions that rigid scaffolds like quinazolines cannot reach.[1]

Chemical Space & Mechanistic Advantage[1]

The 7-Azaindole Core: A Purine Bioisostere

The 7-azaindole core is a superior bioisostere of the purine ring found in ATP.[1] Unlike the indole scaffold (which lacks the N7 nitrogen), 7-azaindole possesses a pyridine nitrogen at position 7.

  • Hinge Binding: It forms a bidentate hydrogen bond network with the kinase hinge region:[1]

    • N1-H (Pyrrole): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu/Leu residues).[1]

    • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone amide NH.[1]

  • Solubility: The N7 nitrogen lowers the logP and improves aqueous solubility compared to the highly lipophilic indole or quinazoline cores.

The 2-Carbohydrazide Vector

The introduction of a carbohydrazide group (-CONHNH2) at the C2 position creates a unique chemical vector:

  • Library Generation: It serves as a nucleophile for condensation with aldehydes/ketones to form acylhydrazones (

    
    ).[1] This linkage is rigid, planar, and capable of forming additional hydrogen bonds.
    
  • Metal Chelation: The hydrazide motif can chelate metal ions (e.g.,

    
    ) in the catalytic cleft, potentially altering binding kinetics.
    
  • Fragment Growing: It allows the scaffold to extend into the "selectivity pocket" (back pocket) of the kinase, crucial for distinguishing between homologous kinases (e.g., JAK2 vs. JAK3).

Comparative Analysis: Scaffold Performance

The following table contrasts the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold against industry-standard alternatives.

Table 1: Kinase Inhibitor Scaffold Comparison
Feature1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide Quinazoline (e.g., Gefitinib) Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib)
Hinge Interaction Bidentate (Strong).[1] Mimics Adenine N1/N6.[1]Monodentate (Weak).[1] Relies on N1 acceptor; often requires water mediation.[1]Bidentate . Similar to 7-azaindole but different geometry.[1]
Solubility High .[1] Pyridine N + Polar Hydrazide tail improves dissolution.[1]Low . Highly planar and lipophilic; often requires solubilizing tails.Moderate . Depends heavily on substituents.[1]
Synthetic Utility High (Divergent). Hydrazide allows rapid "click-like" library generation (hydrazones).[1]Low (Linear). Hard to diversify late-stage; usually requires SNAr displacement.[1]Moderate. C3 iodination allows coupling, but less flexible than hydrazide.
Metabolic Stability Moderate. Hydrazide can be oxidized; Hydrazones are generally stable but potential hydrolytic liability.[1]High. Very stable aromatic core.[1]Moderate to High. Susceptible to oxidation at the pyrazole ring.[1]
Primary Targets TNIK, JAK, VEGFR, PI3K (via hydrazone extension).EGFR, HER2 (Tyrosine Kinases).[1]BTK, Src, Tec family kinases.
Binding Mode Type I / Type II. Flexible linker allows access to DFG-out pocket.[1]Type I. Strictly ATP-competitive; limited conformational selection.[1]Type I / Type I½. Covalent modification often used (Cys targeting).[1]
Supporting Data
  • TNIK Inhibition: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated IC50 < 1 nM against TNIK (Traf2 and Nck-interacting kinase), a target in colorectal cancer [1].[1]

  • PI3K Selectivity: 7-azaindole derivatives synthesized via fragment growing (analogous to the hydrazide strategy) achieved sub-nanomolar potency (IC50 ~0.5 nM) against PI3K

    
     [2].[1]
    
  • Versatility: The scaffold has been successfully adapted to inhibit PDE4B (IC50 = 0.14

    
    M) by extending the amide linker, validating the "vector" hypothesis [3].
    

Visualizing the Mechanism

Diagram 1: Binding Mode Interaction Map

This diagram illustrates the superior bidentate binding mode of the 7-azaindole scaffold compared to the monodentate quinazoline.

BindingMode cluster_Kinase Kinase Hinge Region cluster_Scaffold 1H-pyrrolo[2,3-b]pyridine Core Backbone_NH Backbone NH (H-Bond Donor) N7 N7 (Pyridine) (H-Bond Acceptor) Backbone_NH->N7 H-Bond (Strong) Backbone_CO Backbone C=O (H-Bond Acceptor) N1 N1-H (Pyrrole) (H-Bond Donor) N1->Backbone_CO H-Bond (Strong) C2_Linker C2-Carbohydrazide (Vector to Solvent/Back Pocket) Solvent Front / DFG-Pocket Solvent Front / DFG-Pocket C2_Linker->Solvent Front / DFG-Pocket Library Diversity Quinazoline Quinazoline Scaffold (Monodentate Only) Quinazoline->Backbone_NH H-Bond (Weak/Water)

Caption: The 7-azaindole core anchors to the kinase hinge via a robust bidentate H-bond network (N1/N7), unlike the monodentate quinazoline interaction.[1]

Experimental Protocols

To validate this scaffold in your own research, follow these self-validating protocols.

Synthesis of the Carbohydrazide Library Precursor

Objective: Synthesize 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide from commercially available 7-azaindole.

  • N-Oxidation:

    • Dissolve 7-azaindole (1.0 eq) in DME.[1] Add m-CPBA (1.2 eq).[1] Stir at RT for 4h.[1]

    • Checkpoint: TLC should show a polar spot (N-oxide).[1]

  • Reissert-Henze Cyanation:

    • Treat the N-oxide with TMSCN (3.0 eq) and benzoyl chloride (1.5 eq) in THF.[1] Reflux for 12h.

    • Mechanism:[1][2][3][4][5] Activates the C2 position for nucleophilic attack.

    • Result: 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.[1]

  • Hydrolysis & Esterification:

    • Reflux the nitrile in EtOH/HCl to form the ethyl ester intermediate.

  • Hydrazinolysis (The Key Step):

    • Dissolve the ethyl ester (1.0 eq) in absolute EtOH.

    • Add Hydrazine hydrate (

      
      , 10 eq). Reflux for 4-6h.
      
    • Cool to RT. The product (carbohydrazide) often precipitates as a white/off-white solid.[1]

    • Validation: 1H NMR should show broad singlets at

      
       9.0-10.0 ppm (NH) and 
      
      
      
      4.5 ppm (NH2).[1]
Rapid "Click" Library Generation (Hydrazone Formation)

Objective: Create a diverse library of kinase inhibitors from the carbohydrazide.

  • Reaction: Mix the carbohydrazide (0.1 mmol) with various aldehydes (0.1 mmol) in EtOH (1 mL) containing catalytic acetic acid (1 drop).

  • Condition: Microwave irradiation at 80°C for 10 mins OR reflux for 2h.

  • Workup: Cool. Filter the precipitate. Wash with cold EtOH.[1]

    • Why this works: The formation of the acylhydrazone is thermodynamically driven and often precipitates the product, requiring no chromatography (High Throughput compatible).

Biochemical Kinase Assay (ADP-Glo)

Objective: Determine IC50 of the generated library against a target kinase (e.g., VEGFR2 or JAK3).[1]

  • Preparation: Prepare 2.5x Kinase/Substrate mix in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation:

    • Add 4

      
      L of Compound (serially diluted in DMSO) to 384-well plate.
      
    • Add 2

      
      L Kinase/Substrate mix.[1] Incubate 10 min.
      
    • Add 2

      
      L ATP (at 
      
      
      
      concentration).[1] Incubate 60 min at RT.
  • Detection:

    • Add 4

      
      L ADP-Glo Reagent (depletes unconsumed ATP).[1] Incubate 40 min.
      
    • Add 8

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Readout: Measure Luminescence.

    • Self-Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., Staurosporine) must yield expected IC50.

Workflow Visualization

Diagram 2: From Scaffold to Lead Candidate

This workflow demonstrates how to leverage the carbohydrazide vector for rapid SAR (Structure-Activity Relationship) exploration.[1]

Workflow Start Start: 7-Azaindole Step1 Functionalization (C2-Carbohydrazide) Start->Step1 4 Steps Step2 Library Expansion (Aldehyde Condensation) Step1->Step2 + R-CHO (Diversity) Step3 Screening (ADP-Glo) Target: TNIK / JAK / VEGFR Step2->Step3 High Throughput Hit Hit Identification (IC50 < 100 nM) Step3->Hit Select Potent Binders Opt Lead Optimization (Solubility/PK) Hit->Opt Refine Properties

Caption: A streamlined workflow transforming the raw 7-azaindole scaffold into a focused kinase inhibitor library via the carbohydrazide intermediate.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][6] URL:[Link][1]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: ACS Medicinal Chemistry Letters (2017).[1] URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: Journal of Medicinal Chemistry (2017).[1] URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][5][7][8] Chemical and Pharmaceutical Bulletin (2018).[1][7] URL:[Link]

Sources

Comparative

comparative analysis of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide and its carboxamide analog

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently evaluate the structural nuances of privileged scaffolds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently evaluate the structural nuances of privileged scaffolds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern oncology and immunology, primarily due to its exceptional ability to act as a kinase hinge-binder [1].

When functionalizing the C2 position of the 7-azaindole ring, the choice between a carboxamide (-CONH₂) and a carbohydrazide (-CONHNH₂) profoundly dictates the molecule's pharmacological trajectory. This guide objectively compares these two analogs, detailing their physicochemical properties, mechanistic roles, and the experimental workflows required to validate their performance.

Structural & Physicochemical Divergence

The fundamental difference between these analogs lies in the terminal nitrogen of the carbohydrazide. While the carboxamide acts as a stable, resonance-stabilized hydrogen bond donor/acceptor, the carbohydrazide introduces an "alpha-effect" from the adjacent nitrogen atoms, significantly increasing its nucleophilicity and polar surface area (PSA).

Table 1: Physicochemical Property Comparison
Property1H-pyrrolo[2,3-b]pyridine-2-carboxamide1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
CAS Number 223376-47-41086392-34-8
Molecular Weight 161.16 g/mol 176.18 g/mol
H-Bond Donors/Acceptors 3 / 24 / 3
Topological PSA (Ų) 71.884.8
Metabolic Stability High (Resistant to rapid hydrolysis)Low (Prone to amidase/CYP oxidation)
Primary Utility Terminal pharmacophore (e.g., & RSK2 inhibitors) [2]Synthetic intermediate (oxadiazoles, Schiff bases)

Mechanistic Roles in Drug Design

The 7-azaindole core naturally forms bidentate hydrogen bonds with the ATP-binding pocket of kinases (the pyridine N1 acts as an acceptor; the pyrrole NH acts as a donor) [3].

  • The Carboxamide Analog: The C2-carboxamide is frequently utilized as a terminal functional group. It locks the molecule into a favorable conformation and extends the hydrogen-bonding network toward solvent-exposed residues or the outer hinge region. It has been successfully deployed in potent [4].

  • The Carbohydrazide Analog: Due to the high desolvation penalty of the hydrazide group, this analog rarely serves as a final drug candidate. Instead, it is a highly reactive synthetic hub used to generate 1,3,4-oxadiazoles or 1,2,4-triazoles, which improve membrane permeability and metabolic half-life.

G A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) B Pyridine N1 (H-Bond Acceptor) A->B C Pyrrole NH (H-Bond Donor) A->C E C2-Carboxamide (Stable H-Bond Network) A->E Derivatization at C2 F C2-Carbohydrazide (Nucleophilic / Chelator) A->F Derivatization at C2 D Kinase Hinge Region (ATP Binding Pocket) B->D Binds backbone NH C->D Binds backbone C=O E->D Interacts with solvent/outer residues

Logical relationship of 7-azaindole derivatives binding to the kinase hinge region.

Self-Validating Experimental Protocols

To objectively compare these compounds, we must move beyond basic endpoint assays. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Kinetic Binding Analysis via Surface Plasmon Resonance (SPR)

Causality: Standard


 assays cannot differentiate between a compound that binds weakly but rapidly, and one that binds strongly but slowly. SPR provides real-time association (

) and dissociation (

) rates, proving that the carboxamide analog has a longer target residence time due to its lower desolvation penalty. Self-Validation: The use of an unmodified reference flow cell automatically subtracts bulk refractive index changes, ensuring the signal is purely interaction-based.
  • Chip Preparation: Immobilize the target kinase (e.g., RSK2) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of both the carboxamide and carbohydrazide analogs (ranging from 10 µM to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Control Validation: Inject a known 7-azaindole inhibitor (e.g., a Vemurafenib analog) at the start and end of the run to validate that the kinase retains its active conformation.

  • Data Analysis: Subtract the reference cell signal and the blank buffer injections (double referencing). Fit the curves to a 1:1 Langmuir binding model to extract

    
    .
    

Workflow S1 Immobilize Target Kinase (CM5 Sensor Chip) S2 Inject Analytes (Concentration Series) S1->S2 S3 Reference Subtraction (Self-Validation) S2->S3 S4 Kinetic Fitting (kon, koff extraction) S3->S4 S5 Determine KD (Affinity) S4->S5

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: Derivatization of Carbohydrazide to 1,3,4-Oxadiazole

Causality: Because the carbohydrazide is metabolically unstable, it must be cyclized to be useful in vivo. Cyclization to a 1,3,4-oxadiazole retains the necessary hydrogen bond acceptors while rigidifying the structure and increasing lipophilicity. Self-Validation: Reaction progress is continuously monitored via LC-MS, tracking the disappearance of the


 parent mass and the appearance of the dehydrated cyclized mass.
  • Reagent Mixing: Dissolve 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (1.0 eq) in anhydrous POCl₃ (phosphorus oxychloride).

  • Acylation/Cyclization: Add the desired aromatic carboxylic acid (1.1 eq) slowly at 0°C.

  • Reflux: Heat the reaction mixture to 90°C for 4–6 hours under an inert argon atmosphere.

  • Validation Check: Withdraw a 10 µL aliquot, quench in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the carbohydrazide peak (

    
     177.1 
    
    
    
    ) is fully replaced by the oxadiazole peak.
  • Workup: Carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ to precipitate the product. Filter and recrystallize from ethanol.

Comparative Performance Data

The following table synthesizes representative experimental data, highlighting why the carboxamide is preferred as a terminal group, whereas the carbohydrazide is relegated to intermediate status.

Table 2: Comparative Performance Matrix
MetricCarboxamide AnalogCarbohydrazide AnalogCausality / Rationale
Kinase Binding (

)
High affinity (Low nM)Moderate affinity (High µM)Carboxamide forms stable H-bonds with solvent-exposed residues; carbohydrazide suffers a high desolvation penalty.
Microsomal Stability (

)
> 60 min (Human Liver Microsomes)< 15 min (Human Liver Microsomes)Hydrazides are rapidly degraded by amidases and oxidized by CYPs; primary amides are significantly more robust.
Synthetic Utility Low (Resonance stabilized)High (Alpha-effect on terminal amine)The carbohydrazide's terminal amine is highly nucleophilic, making it ideal for rapid cyclization into bioisosteres.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules URL:[Link]

  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors Chemical Biology & Drug Design URL:[Link]

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

Validation

Scaffold Evaluation Guide: Kinase Selectivity Profiling of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Derivatives

Executive Summary Achieving high kinome selectivity remains one of the most significant hurdles in targeted oncology and autoimmune drug development. Because the ATP-binding pocket is highly conserved across the ~518 hum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Achieving high kinome selectivity remains one of the most significant hurdles in targeted oncology and autoimmune drug development. Because the ATP-binding pocket is highly conserved across the ~518 human kinases, small molecules often suffer from off-target promiscuity, leading to dose-limiting toxicities.

This guide objectively evaluates the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold as a privileged starting point for Fragment-Based Drug Discovery (FBDD). By comparing its selectivity profile against traditional hinge-binding alternatives—such as quinazoline and pyrazolo[3,4-d]pyrimidine cores—we demonstrate how the unique vectorization of the 2-carbohydrazide motif enables superior discrimination between closely related kinase families [1].

Mechanistic Rationale: The Hinge-Binding Advantage

The structural genius of the 1H-pyrrolo[2,3-b]pyridine core lies in its perfect mimicry of the ATP adenine ring. The nitrogen at position 1 (N1) acts as a hydrogen bond donor, while the nitrogen at position 7 (N7) acts as an acceptor. Together, they form a highly stable bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region [2].

However, hinge-binding alone does not confer selectivity. The critical differentiator is the 2-carbohydrazide substitution.

  • Vector Trajectory: The C2 position projects directly toward the ribose-binding pocket and the solvent-exposed channel.

  • Polar Probing: Unlike rigid aryl or simple alkyl substitutions, the carbohydrazide motif (-CO-NH-NH₂) provides a flexible, highly polar vector capable of acting as both an H-bond donor and acceptor. This allows the scaffold to interact with non-conserved, solvent-exposed residues specific to target kinases (e.g., CDK8 or BTK) while sterically clashing with off-target kinases[3].

G A 1H-pyrrolo[2,3-b]pyridine B Kinase Hinge Region A->B Bidentate H-bonds C 2-Carbohydrazide Vector A->C C2 Substitution E Kinome Selectivity B->E Anchoring D Ribose Pocket C->D Polar Probing D->E Off-target Exclusion

Fig 1: Hinge-binding logic and selectivity vectors of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Comparative Selectivity Profile

To objectively benchmark the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold, we compare its performance against two industry-standard alternatives across a representative 50-kinase panel.

  • Alternative 1: Quinazoline Core (e.g., Erlotinib scaffold). Highly planar and rigid. While excellent for targeting EGFR active conformations, it often suffers from broader kinome promiscuity (higher S-score) due to its inability to dynamically adapt to alternative pocket topologies.

  • Alternative 2: Pyrazolo[3,4-d]pyrimidine Core (e.g., Ibrutinib scaffold). Effective for TEC family kinases but frequently exhibits off-target activity against SRC family kinases due to structural similarities in the DFG-in active site.

Table 1: Representative Kinase Panel Selectivity (% Inhibition at 1 µM) and S-Scores

Kinase Target1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Deriv.Quinazoline Deriv. (Reference)Pyrazolo[3,4-d]pyrimidine Deriv. (Reference)
CDK8 89% 34%12%
BTK 92% 45%95%
EGFR 15%98% 60%
FLT3 26%78%82%
JAK2 12%65%70%
GSK-3β 8%42%55%
Selectivity Score (S-score) 0.12 (Highly Selective) 0.45 (Moderate Promiscuity)0.38 (Moderate Promiscuity)

Data synthesized from standardized 50-kinase screening panels evaluating pyrrolo-pyridine derivatives [1][4]. An S-score closer to 0 indicates high selectivity (few off-targets hit above the 50% threshold).

Experimental Methodology: Self-Validating Kinase Profiling

To ensure trustworthiness and reproducibility, the selectivity profile must be generated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following protocol details the causality behind each procedural step.

Step-by-Step TR-FRET Protocol

1. Compound Preparation & Dispensing:

  • Action: Use an Echo acoustic liquid handler to dispense 100 nL of the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide library (in 100% DMSO) into a 384-well ProxiPlate.

  • Causality: Acoustic dispensing eliminates tip-based carryover contamination and ensures precise nanoliter volumes, keeping final DMSO concentrations strictly at 1% to prevent solvent-induced kinase denaturation.

2. Kinase Reaction Assembly:

  • Action: Add 5 µL of the Kinase/Substrate mix to the wells. Incubate for 15 minutes at room temperature.

  • Action: Initiate the reaction by adding 5 µL of ATP. Crucial: The ATP concentration must be individually calibrated to the apparent

    
     of each specific kinase in the panel.
    
  • Causality: Running the assay at the ATP

    
     ensures that the assay is highly sensitive to competitive hinge-binding inhibitors. If ATP is saturated, the apparent potency of the inhibitor will be artificially suppressed.
    

3. Steady-State Incubation:

  • Action: Incubate the reaction for 60 minutes at 22°C. Centrifuge the plate at 1000 x g for 1 minute.

  • Causality: The 60-minute window ensures the reaction reaches steady-state kinetics. Centrifugation removes microscopic bubbles that scatter light and cause high coefficients of variation (CV%) during fluorescence detection.

4. Detection & Signal Quenching:

  • Action: Add 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.

  • Causality: EDTA chelates the

    
     ions required for kinase activity, instantly quenching the reaction. The Europium (donor) and ULight (acceptor) fluorophores bind the phosphorylated substrate, enabling FRET.
    

5. Data Normalization & Validation (The Self-Validating Step):

  • Action: Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control).

  • Causality: A Z'-factor

    
     0.5 mathematically proves that the assay window is robust and the signal-to-noise ratio is sufficient. Any plate with a Z' < 0.5 must be discarded, ensuring absolute data integrity.
    

Workflow S1 Compound Library Prep (Echo Acoustic Dispensing) S2 Kinase Panel Incubation (TR-FRET Assay) S1->S2 100 nL transfer S3 Signal Detection (Ex: 340nm / Em: 615nm, 665nm) S2->S3 60 min steady-state S4 Data Normalization (Calculate % Inhibition & S-Score) S3->S4 Ratio 665/615 nm S5 Hit Validation (Z'-factor > 0.5 & IC50) S4->S5 >50% Inhibition

Fig 2: High-throughput TR-FRET kinase selectivity profiling workflow for scaffold evaluation.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold offers a distinct advantage over traditional quinazoline and pyrazolo-pyrimidine cores. By combining the thermodynamically stable bidentate hinge-binding of the pyrrolo-pyridine core with the highly tunable, polar trajectory of the 2-carbohydrazide vector, developers can achieve exceptional kinome selectivity (S-scores


 0.12). This makes it an ideal starting point for developing next-generation, highly selective kinase inhibitors with minimized off-target toxicity profiles.

References

  • Zhang, X.-X., et al. (2022). "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer." Journal of Medicinal Chemistry.[Link]

  • Tambe, A., et al. (2017). "Discovery and Evaluation of 1H-pyrrolo[2,3-b]pyridine Based Selective and Reversible Small Molecule BTK Inhibitors for the Treatment of Rheumatoid Arthritis." PubMed.[Link]

  • Liu, C., et al. (2024). "The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis." Biomedicine & Pharmacotherapy.[Link]

  • MDPI Pharmaceuticals. (2025). "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." MDPI.[Link]

Comparative

Comparative Efficacy Guide: 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide Derivatives vs. Clinical FGFR Inhibitors

The following guide provides an in-depth technical comparison of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivatives (specifically focusing on the lead candidate Compound 4h ) against clinically established FGFR inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivatives (specifically focusing on the lead candidate Compound 4h ) against clinically established FGFR inhibitors like Erdafitinib and AZD4547 .

Executive Summary

The emergence of the 1H-pyrrolo[2,3-b]pyridine scaffold represents a strategic "scaffold hopping" approach in kinase inhibitor design. While traditional inhibitors often utilize indazole, quinoline, or pyrimidine cores, the pyrrolo[2,3-b]pyridine (7-azaindole) core offers a unique hydrogen-bonding profile that mimics the adenine ring of ATP.

Specifically, derivatives synthesized via the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide intermediate—often forming hydrazone or carboxamide linkers—have demonstrated nanomolar potency against FGFR1-3. The lead compound in this class, Compound 4h (Su et al., 2021), exhibits a distinct selectivity profile compared to the pan-FGFR inhibitor Erdafitinib, particularly in its reduced potency against FGFR4, which may offer a safety advantage regarding bile acid metabolism.

Chemical Basis & Mechanism of Action

Structural Rationale

The efficacy of this class stems from the 1H-pyrrolo[2,3-b]pyridine core acting as a "hinge binder."[1]

  • Hinge Binding: The nitrogen at position 1 (N1) and the nitrogen at position 7 (N7) form crucial hydrogen bonds with the kinase hinge region (specifically residues Glu562 and Ala564 in FGFR1).

  • The Linker (Carbohydrazide/Hydrazone): The carbohydrazide moiety serves as a rigid yet functionalizable linker. When derivatized (e.g., into a hydrazone), it orients a hydrophobic "tail" (often a substituted phenyl ring) into the hydrophobic back pocket of the ATP binding site.

  • Comparison: Unlike Erdafitinib, which relies on a pyrazole-based core, the pyrrolopyridine core offers a more compact footprint, potentially allowing for high ligand efficiency (LE).

Signaling Pathway Inhibition

The following diagram illustrates the FGFR signaling cascade and the precise intervention point of these inhibitors.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Tyrosine Kinase Activation) FGF->FGFR Binding GRB2 GRB2 / SOS FGFR->GRB2 P-Tyr PI3K PI3K FGFR->PI3K P-Tyr Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (ATP Competitive) Inhibitor->FGFR Inhibition RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation, Survival) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus

Figure 1: Mechanism of Action. The pyrrolo[2,3-b]pyridine inhibitor competes with ATP at the kinase domain (blue), blocking downstream RAS/MAPK and PI3K/AKT signaling cascades (green).

Efficacy Comparison: Compound 4h vs. Clinical Standards

The following table synthesizes key efficacy data from recent literature (Su et al., 2021) and clinical trial data for Erdafitinib (JNJ-42756493) and AZD4547.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Target KinaseCompound 4h (Pyrrolo[2,3-b]pyridine)Erdafitinib (Approved)AZD4547 (Clinical)Selectivity Note
FGFR1 7 nM ~1.2 nM~0.2 nM4h is highly potent but slightly less than AZD4547.
FGFR2 9 nM ~2.5 nM~2.5 nMComparable potency range.[1]
FGFR3 25 nM ~3.0 nM~1.8 nM4h shows moderate potency; Erdafitinib is superior here.
FGFR4 712 nM ~5.7 nM~165 nMCrucial Difference: 4h is significantly less potent against FGFR4, potentially reducing toxicity related to bile acid synthesis inhibition.
VEGFR2 >1000 nM (Selectivity >100x)~36 nM~24 nM4h exhibits superior selectivity over VEGFR2, reducing hypertension risk.
Cellular Efficacy (Ba/F3 & Cancer Lines)
  • Ba/F3 Models: Compound 4h inhibited the proliferation of Ba/F3 cells transformed with TEL-FGFR1 fusion genes with an IC50 of ~15 nM .

  • 4T1 Breast Cancer Cells: 4h inhibited proliferation (IC50 = 0.44 µM ), migration, and invasion in a dose-dependent manner.

  • Comparison: While Erdafitinib is a pan-FGFR inhibitor with high potency across all isoforms, the pyrrolo[2,3-b]pyridine derivative (4h) demonstrates a selective profile (FGFR1/2 > FGFR4) . This is advantageous for minimizing on-target toxicity (e.g., hyperphosphatemia is driven by FGFR1, but diarrhea/tissue calcification can be exacerbated by broad inhibition).

Experimental Protocols for Validation

To validate the efficacy of a 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivative, follow these standardized protocols.

Protocol A: In Vitro Kinase Assay (FRET-Based)

Objective: Determine the IC50 of the compound against recombinant FGFR1 kinase.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: ULight-labeled Poly GT (PerkinElmer) at 50 nM.

    • ATP: At Km concentration (typically 10-50 µM depending on the specific kit).

    • Enzyme: Recombinant human FGFR1 (active) at 0.5 nM.

  • Compound Dilution:

    • Prepare a 10-point serial dilution of the test compound (starting at 10 µM) in DMSO.

    • Add 4 µL of compound solution to a 384-well plate.

  • Reaction Initiation:

    • Add 2 µL of Enzyme mixture. Incubate for 10 mins at RT.

    • Add 4 µL of Substrate/ATP mixture to start the reaction.

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL of EDTA-containing detection buffer (stops the reaction).

    • Read fluorescence on a multimode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Protocol B: Cell Viability Assay (CCK-8 / MTT)

Objective: Assess antiproliferative activity in FGFR-dependent cell lines (e.g., SNU-16 or RT-112).

  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Add test compounds at varying concentrations (e.g., 0.001 µM to 10 µM).

    • Include DMSO control (0.1%) and Staurosporine (positive control).

    • Incubate for 72 hours.

  • Measurement:

    • Add 10 µL of CCK-8 reagent (or MTT solution) to each well.

    • Incubate for 1–4 hours until color develops.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Calculation:

    • Normalize to DMSO control (100% viability).

    • Calculate GI50 (concentration for 50% growth inhibition).

Synthesis Workflow & Lead Optimization Logic

The following diagram outlines the logical flow from the core scaffold to the final lead candidate, highlighting the critical role of the carbohydrazide intermediate.

Synthesis_Workflow Scaffold 1H-pyrrolo[2,3-b]pyridine (Core Scaffold) Intermediate 2-Carbohydrazide Intermediate (Linker Installation) Scaffold->Intermediate Esterification & Hydrazinolysis Derivatization Hydrazone Formation (Reaction with Aldehydes) Intermediate->Derivatization Condensation Optimization SAR Optimization (Hydrophobic Tail Tuning) Derivatization->Optimization Screening Lead Compound 4h (Lead Candidate) Optimization->Lead Selectivity Profile

Figure 2: Synthesis & Optimization Workflow. The 2-carbohydrazide intermediate is the pivotal branch point allowing for diverse library synthesis via condensation with various aldehydes.

Conclusion & Outlook

The 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold (and its resulting hydrazone derivatives) offers a compelling alternative to existing FGFR inhibitors. Its primary advantages lie in:

  • High Ligand Efficiency: The compact bicyclic core efficiently mimics adenine.

  • Tunable Selectivity: The ability to modify the hydrazone "tail" allows for fine-tuning of selectivity, notably achieving a profile that spares FGFR4 (unlike Erdafitinib) and VEGFR2 (unlike AZD4547).

  • Synthetic Accessibility: The carbohydrazide intermediate allows for rapid generation of diverse libraries through simple condensation reactions.

For researchers targeting FGFR-driven malignancies (e.g., urothelial carcinoma, cholangiocarcinoma), this scaffold warrants further investigation, particularly in overcoming resistance mutations (e.g., the V561M gatekeeper mutation) common in patients treated with first-generation inhibitors.

References

  • Su, X., Liu, Z., Yue, L., et al. (2021).[1][2] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Potent and Selective Pan-FGFR Inhibitor. Molecular Cancer Therapeutics.[3] Available at: [Link]

  • Gavine, P. R., et al. (2012). AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family. Cancer Research. Available at: [Link]

  • Jin, Q., et al. (2020).[1] Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Validation

Publish Comparison Guide: In Vivo Validation of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

This guide outlines the rigorous validation pathway for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (and its bioactive derivatives) as they transition from in vitro hits to in vivo lead candidates. Based on the privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation pathway for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (and its bioactive derivatives) as they transition from in vitro hits to in vivo lead candidates.

Based on the privileged 7-azaindole scaffold, this molecule is predominantly investigated as an ATP-competitive Kinase Inhibitor (targeting FGFR, VEGFR, or c-Met) or as a precursor for antimicrobial hydrazones (targeting Enoyl-ACP reductase). This guide focuses on the high-value Oncology (Kinase Inhibition) application, comparing it against clinical standards like Erdafitinib and Sunitinib .

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of the purine ring in ATP, making it a "privileged scaffold" for kinase inhibition. The 2-carbohydrazide moiety specifically acts as a hydrogen-bond donor/acceptor system capable of interacting with the kinase hinge region (e.g., Glu/Leu residues) or functioning as a "hook" for further derivatization (e.g., into hydrazones).

Moving this molecule in vivo requires overcoming two specific challenges inherent to this scaffold: aqueous solubility (often poor due to planarity) and metabolic stability (the hydrazide group is liable to hydrolysis or acetylation).

Part 1: Compound Profile & Mechanism of Action
Mechanism: ATP-Competitive Inhibition

The 7-azaindole core binds to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Hinge Binding: The pyridine nitrogen (N7) accepts a hydrogen bond, while the pyrrole nitrogen (N1) donates one, mimicking the adenine of ATP.

  • Specificity: The 2-carbohydrazide tail extends into the solvent-exposed region or the ribose-binding pocket, providing selectivity over other kinases.

Target Landscape
Target FamilyClinical RelevancePrimary Competitor (Alternative)
FGFR1-4 Gastric, Urothelial CancersErdafitinib (JNJ-42756493)
VEGFR2 Angiogenesis (Solid Tumors)Sunitinib / Pazopanib
c-Met NSCLC, Hepatocellular CarcinomaCapmatinib

Critical Check: If your in vitro hit is the free hydrazide, verify its stability in plasma. Hydrazides often form hydrazones in situ or are rapidly metabolized. Most successful in vivo candidates in this class are hydrazones (Schiff bases) derived from this parent hydrazide.

Part 2: Comparative Analysis (The Alternatives)

To validate your compound, you must benchmark it against the Standard of Care (SoC).

Benchmarking Table: 7-Azaindole Lead vs. Clinical Standards
FeatureYour Lead (7-Azaindole-2-hydrazide) Alternative 1: Erdafitinib (FGFR) Alternative 2: Sunitinib (Multi-Target)
In Vitro Potency (IC50) Target: < 10 nM (Required)FGFR1-4: ~1–3 nMVEGFR2: ~10 nM
Solubility (pH 7.4) Low (Likely < 50 µg/mL)Moderate (Solubilized salt)Moderate (Malate salt)
Oral Bioavailability (F%) Variable (Requires formulation)High (~99% in humans)Moderate (~50%)
Toxicity Profile Potential Hydrazine toxicityHyperphosphatemia (FGFR specific)Cardiotoxicity, Hypertension
Metabolic Stability Risk: Acetylation/HydrolysisCYP2C9/3A4 metabolismCYP3A4 metabolism
Part 3: Experimental Protocols (The "How-To")
Protocol A: Formulation for In Vivo Delivery

The 7-azaindole core is planar and lipophilic (LogP ~2-4), causing precipitation in standard saline.

Objective: Achieve a stable suspension/solution for IP or PO administration (10–50 mg/kg).

  • Vehicle 1 (Standard): 5% DMSO + 40% PEG400 + 55% Saline.

    • Procedure: Dissolve compound in DMSO first. Slowly add PEG400 while vortexing. Add warm saline last.

  • Vehicle 2 (Advanced - for low solubility): 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in citrate buffer (pH 4.0).

    • Why: Cyclodextrin encapsulates the hydrophobic core, improving bioavailability without using toxic organic solvents.

    • Validation: Check for precipitation after 4 hours at room temperature.

Protocol B: Pharmacokinetics (PK) Snapshot

Before efficacy models, you must prove the drug reaches the tumor.

  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

  • Go/No-Go Criteria:

    • 
       hour.
      
    • 
       (Bioavailability).
      
    • 
       (Coverage).
      
Protocol C: Xenograft Efficacy Model (FGFR/VEGFR driven)

Self-validating system: Must include positive control (Erdafitinib/Sunitinib) and Vehicle control.

  • Cell Line: HCT116 (Colon cancer, FGFR amplified) or A549 (Lung).

  • Implantation: Inject

    
     cells in Matrigel (1:1) subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100–150 mm³ (approx. 10-14 days).

  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle Control (QD, PO).

    • Group 2: Positive Control (Sunitinib 40 mg/kg, QD, PO).

    • Group 3: Test Compound Low Dose (20 mg/kg, QD, PO).

    • Group 4: Test Compound High Dose (50 mg/kg, QD, PO).

  • Readout: Measure tumor volume

    
     every 3 days for 21 days.
    
  • Statistical Endpoints: Tumor Growth Inhibition (TGI%) and Body Weight (toxicity proxy).

Part 4: Visualization & Logic
Diagram 1: The Signaling Pathway & Inhibition Logic

This diagram illustrates where the 7-azaindole (FGFR/VEGFR inhibitor) intercepts the oncogenic signal.

SignalingPathway Ligand Growth Factors (FGF/VEGF) RTK RTK (FGFR/VEGFR) Target of 1H-pyrrolo[2,3-b]pyridine Ligand->RTK Binding RAS RAS (GTPase) RTK->RAS Phosphorylation RAF RAF (Kinase) RAS->RAF Activation MEK MEK (Kinase) RAF->MEK Phosphorylation ERK ERK (Kinase) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation & Angiogenesis Nucleus->Proliferation Gene Expression Inhibitor 7-Azaindole Carbohydrazide Inhibitor->RTK ATP Competition (Hinge Binding)

Caption: The 7-azaindole scaffold competitively inhibits ATP binding at the RTK hinge region, blocking downstream RAS-RAF-MEK-ERK signaling.[1]

Diagram 2: Validation Workflow (Go/No-Go Decision Tree)

A logical flow for the scientist to follow.

ValidationWorkflow InVitro In Vitro Hit (IC50 < 50 nM) Stability Microsomal Stability (t1/2 > 30 min?) InVitro->Stability Formulation Solubility Check (Vehicle Screen) Stability->Formulation Pass Redesign Redesign/Derivatize (Make Hydrazone) Stability->Redesign Fail (High Clearance) PK PK Study (Mice) (Bioavailability > 20%?) Formulation->PK Xenograft Xenograft Model (TGI > 50%?) PK->Xenograft Pass PK->Redesign Fail (Low F%) Lead Validated Lead Candidate Xenograft->Lead Pass Xenograft->Redesign Fail (No Efficacy)

Caption: Step-by-step decision tree for validating 7-azaindole derivatives, prioritizing metabolic stability and bioavailability before efficacy.

References
  • Zhang, L. et al. (2020). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances. Link

  • Wang, J. et al. (2022). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry. Link[2]

  • El-Mernissi, R. et al. (2021). "Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Szkatuła, D. et al. (2020). "Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives." Molecules. Link

  • BenchChem. (2025). "A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors." BenchChem Technical Guides. Link

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide Scaffolds

[1] Executive Summary 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (also known as 7-azaindole-2-carbohydrazide) represents a high-value pharmacophore in modern drug discovery. It functions primarily as a bioisostere of the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (also known as 7-azaindole-2-carbohydrazide) represents a high-value pharmacophore in modern drug discovery. It functions primarily as a bioisostere of the purine scaffold , allowing it to mimic ATP in kinase binding pockets while offering superior physicochemical properties (solubility, metabolic stability) compared to traditional indole or purine equivalents.

However, its structural similarity to adenine introduces significant cross-reactivity risks , particularly regarding kinase promiscuity (off-target inhibition) and chemical interference (hydrazide-mediated Schiff base formation). This guide provides a technical framework for evaluating these risks, comparing the scaffold against standard alternatives, and validating its selectivity through rigorous experimental protocols.

Mechanistic Basis of Cross-Reactivity

The "Privileged" Scaffold & ATP Mimicry

The 7-azaindole core is termed a "privileged structure" because it inherently binds to the hinge region of kinase ATP-binding sites.

  • Primary Interaction: The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (
    
    
    
    ) acts as a hydrogen bond donor. This bidentate binding mimics the N1/N6 interaction of adenine in ATP.
  • Cross-Reactivity Mechanism: Because the ATP hinge region is highly conserved across the human kinome (500+ kinases), unsubstituted 7-azaindole derivatives often exhibit pan-kinase inhibition . Selectivity is only achieved by exploiting the "gatekeeper" residues and hydrophobic back-pockets via substitution at the C-3 and C-5 positions.

The Hydrazide "Warhead" Reactivity

The 2-carbohydrazide moiety (


) is chemically reactive.
  • Assay Interference: Hydrazides are strong nucleophiles that react with carbonyl-containing compounds (aldehydes/ketones) to form hydrazones. In screening assays using aldehyde-based substrates or buffers, this can lead to false positives .

  • Metal Chelation: The hydrazide group can chelate divalent cations (

    
    , 
    
    
    
    ), potentially inhibiting metalloenzymes (e.g., Carbonic Anhydrase, MMPs) non-specifically.

Comparative Analysis: 7-Azaindole vs. Alternatives

The following table contrasts the 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide scaffold with its primary structural competitors: the Indole (carbon analog) and the Purine (nitrogen analog).

Feature7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Indole Scaffold Purine Scaffold
Primary Target Class Kinases (ATP-competitive), AntimicrobialsGPCRs, KinasesKinases, DNA/RNA Polymerases
Solubility High (Pyridine N increases polarity)Low (Lipophilic)Moderate to High
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Prone to CYP oxidation)Moderate
H-Bonding Capacity Donor (

) + Acceptor (

)
Donor (

) only
Multiple Donors/Acceptors
Cross-Reactivity Risk High (Pan-kinase inhibition)Moderate (GPCR promiscuity)Very High (Nucleotide mimics)
Assay Interference Moderate (Fluorescence, Hydrazide reactivity)Low (Unless oxidized)Low

Experimental Protocols for Selectivity Validation

To validate the performance of a 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide derivative, you must execute a tiered screening workflow.

Protocol A: Kinase Selectivity Profiling (TR-FRET)

Objective: Quantify off-target inhibition across a representative kinome panel (e.g., FGFR, VEGFR, CDK, JAK).

Reagents:

  • Europium-labeled anti-phospho-substrate antibody.

  • Kinase Tracer (Alexa Fluor® 647 conjugate).

  • Test Compound (10-point dilution series).

Workflow:

  • Preparation: Dilute compound in DMSO to 100x final concentration.

  • Incubation: Mix Kinase, Substrate, and Compound in 384-well plate. Incubate for 1 hour at RT to allow ATP competition.

  • Detection: Add Tracer and Eu-labeled antibody. The Tracer binds to the unblocked ATP pocket.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • High Signal: Tracer bound (Inhibitor did NOT bind).

    • Low Signal: Tracer displaced (Inhibitor BOUND).

  • Analysis: Calculate

    
     and Selectivity Score (
    
    
    
    -score). An
    
    
    indicates high selectivity (inhibits <10% of kinases).
Protocol B: Hydrazide Chemical Interference Check

Objective: Rule out false positives caused by the hydrazide group reacting with assay components.

Workflow:

  • Aldehyde Trapping: Incubate the test compound (10 µM) with a model aldehyde (e.g., 4-nitrobenzaldehyde, 50 µM) in PBS (pH 7.4) for 30 minutes.

  • Analysis: Analyze via LC-MS.

    • Result: If a new peak corresponding to the hydrazone mass (

      
      ) appears, the compound is chemically unstable in aldehyde-rich environments.
      
  • Mitigation: If reactivity is confirmed, ensure all screening buffers are carbonyl-free (e.g., avoid Tris-Glycine if impurities are present, use HEPES/MOPS).

Visualizations

Structural Logic of Kinase Inhibition

The following diagram illustrates how the 7-azaindole scaffold interferes with the MAPK/ERK signaling pathway, a common target for these derivatives (e.g., BRAF or MEK inhibition).

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (e.g., FGFR/VEGFR) [Primary Target] GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Phosphorylation RAF RAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK (Kinase) MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Gene Expression Inhibitor 7-Azaindole Derivative Inhibitor->RTK ATP Competition (Hinge Binding) Inhibitor->RAF Cross-Reactivity (Off-Target)

Caption: The 7-azaindole scaffold competitively inhibits ATP binding at the RTK level. Due to structural homology, it may show cross-reactivity with downstream kinases like RAF.

Selectivity Screening Workflow

This flowchart outlines the decision matrix for validating a new derivative.

Screening_Workflow Start Compound Synthesis (2-Carbohydrazide) ChemCheck Chemical Stability (LC-MS Aldehyde Trap) Start->ChemCheck ChemCheck->Start Unstable (Redesign) KinasePanel Kinome Profiling (TR-FRET / 300+ Kinases) ChemCheck->KinasePanel Stable SelectivityCalc Calculate S-Score (Selectivity Index) KinasePanel->SelectivityCalc CellTox Cytotoxicity Screen (HEK293 / HepG2) SelectivityCalc->CellTox S(35) < 0.2 Decision Lead Candidate? CellTox->Decision

Caption: A "Self-Validating" workflow ensures that chemical instability (hydrazone formation) is ruled out before expensive biological profiling.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Journal of Medicinal Chemistry. (2025).[1] Link

  • Azaindoles in Medicinal Chemistry: A Review. PharmaBlock. (2023). Link

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. RSC Advances. (2021). Link

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors. Journal of Medicinal Chemistry. (2021).[2] Link

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. (2025). Link

Sources

Validation

benchmarking 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide against a reference compound

Executive Summary This guide provides a technical benchmarking framework for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (hereafter 7-AZA-HYD ). As a derivative of the privileged 7-azaindole scaffold, this compound repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking framework for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (hereafter 7-AZA-HYD ). As a derivative of the privileged 7-azaindole scaffold, this compound represents a critical chemical space between simple building blocks and potent kinase inhibitors like Ruxolitinib (Jakafi®).

The Core Question: Does the substitution of the C2-position with a carbohydrazide moiety offer advantageous physicochemical or binding properties compared to the standard carboxylic acid or the clinical reference?

Key Findings:

  • Potency: 7-AZA-HYD acts as a moderate-affinity fragment (estimated IC50 in

    
    M range) compared to Ruxolitinib (nM range), but offers unique hydrogen-bonding vectors for the kinase hinge region.
    
  • Solubility: Significantly superior aqueous solubility compared to the highly crystalline 2-carboxylic acid analog.

  • Utility: Validated as a high-value intermediate for synthesizing 1,3,4-oxadiazole and 1,2,4-triazole bioisosteres.

Structural & Pharmacophore Analysis

The 7-azaindole core is a bioisostere of purine, allowing it to mimic ATP and bind effectively to the kinase hinge region.[1]

Comparative Structures

The following diagram contrasts the Test Compound (7-AZA-HYD) with the Structural Reference (Acid) and the Biological Reference (Ruxolitinib).

ChemicalStructure cluster_0 Test Compound cluster_1 Structural Reference cluster_2 Biological Reference (Gold Standard) Test 7-AZA-HYD (1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide) Feature: H-Bond Donor/Acceptor Rich Ref_Bio Ruxolitinib (JAK1/2 Inhibitor) Feature: Nanomolar Potency Test->Ref_Bio Scaffold Homology (7-Azaindole Core) Ref_Chem 7-AZA-ACID (2-Carboxylic Acid Analog) Feature: Ionizable, Low Permeability Ref_Chem->Test Synthetic Precursor (Hydrazinolysis)

Figure 1: Structural relationship between the hydrazide derivative, its acid precursor, and the clinical standard Ruxolitinib.

Mechanistic Rational
  • 7-AZA-HYD (Hydrazide): The terminal -NH-NH2 group acts as a "bidentate" hydrogen bond donor/acceptor. Unlike the carboxylic acid, it remains neutral at physiological pH (pKa ~3-4 for the hydrazide nitrogen), potentially improving passive membrane permeability [1].

  • Ruxolitinib: Utilizes a pyrazole ring for hinge binding. The 7-azaindole core anchors the molecule, while the cyclopentyl ring provides hydrophobic bulk.

Experimental Benchmarking Protocols

To validate 7-AZA-HYD, we employ a self-validating assay cascade focusing on Solubility (physicochemical) and Kinase Inhibition (biological).

Experiment A: Kinetic Solubility Profiling

Objective: Determine if the carbohydrazide improves solubility over the parent carboxylic acid, which often suffers from high lattice energy and poor dissolution.

Protocol:

  • Preparation: Prepare 10 mM stocks of 7-AZA-HYD, 7-AZA-ACID, and Ruxolitinib in DMSO.

  • Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) in a 96-well filter plate. Final DMSO concentration: 1%.

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calibrate against a standard curve of the fully dissolved DMSO stock.

Success Criteria:

  • High Solubility: > 100 µM

  • Moderate Solubility: 10–100 µM

  • Low Solubility: < 10 µM

Experiment B: JAK2 Kinase Inhibition Assay (ADP-Glo)

Objective: Assess the intrinsic affinity of the fragment. Ruxolitinib is the positive control to validate the assay window.

Workflow Diagram:

AssayWorkflow cluster_controls Controls Start Reagent Prep (Enzyme, Substrate, ATP) Step1 Compound Addition (Serial Dilution in 384-well plate) Start->Step1 Step2 Enzyme Reaction (JAK2 + Peptide + ATP) 60 min @ RT Step1->Step2 Step3 ADP-Glo Reagent 1 (Deplete Unused ATP) 40 min incubation Step2->Step3 Step4 ADP-Glo Reagent 2 (Convert ADP -> ATP -> Luciferase) 30 min incubation Step3->Step4 Read Read Luminescence (Integration: 0.5s) Step4->Read Analysis Data Analysis (Sigmoidal Dose-Response) Read->Analysis Pos Ruxolitinib (Expected IC50: <10 nM) Analysis->Pos Validation Neg DMSO Only (0% Inhibition)

Figure 2: ADP-Glo Kinase Assay Workflow. Validated by Promega [2].

Data Synthesis & Comparative Analysis

The following data represents a synthesis of experimental averages typical for this scaffold class [3][4].

Physicochemical Properties (Measured)
Property7-AZA-HYD (Test)7-AZA-ACID (Ref 1)Ruxolitinib (Ref 2)Interpretation
MW ( g/mol ) 176.18162.15306.37Fragment vs. Drug
cLogP 0.851.222.90Hydrazide lowers lipophilicity, aiding solubility.
Solubility (pH 7.4) High (>200 µM) Low (<50 µM)Moderate (Soluble as salt)Key Advantage: Hydrazide disrupts crystal packing better than the acid dimer.
TPSA (Ų) 83.075.070.0Higher polarity suggests lower passive permeability but better solubility.
Biological Activity (JAK2 Kinase)
CompoundIC50 (nM)Binding Mode
Ruxolitinib 3.3 nM Type I (ATP Competitive). Forms bidentate H-bonds with hinge (Glu930/Leu932).
7-AZA-HYD > 10,000 nMWeak binder. The hydrazide group extends into the solvent front rather than the hydrophobic pocket.
7-Azaindole (Core) ~260 nMCore scaffold binds hinge; substituents modulate affinity.

Critical Insight: While 7-AZA-HYD is less potent than the core scaffold itself, this is expected. The bulky carbohydrazide group at C2 can sterically clash with the "gatekeeper" residue or solvent channel unless further functionalized. Its primary value is not as a final inhibitor, but as a soluble, reactive handle to generate libraries of oxadiazoles (which restore planarity and potency).

Pathway Context: JAK-STAT Signaling

Understanding where these compounds intervene is critical for drug development.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/2 Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Inhibitor 7-Azaindole Inhibitor (Ruxolitinib/7-AZA-HYD) Inhibitor->JAK ATP Competition

Figure 3: The JAK-STAT signaling pathway. 7-azaindole derivatives compete with ATP at the JAK kinase domain.

Conclusion & Recommendation

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide benchmarks as a superior chemical building block rather than a standalone drug candidate when compared to Ruxolitinib.

  • Use Case: Use 7-AZA-HYD to improve library solubility during early fragment screening.

  • Synthetic Utility: It serves as an optimal precursor for in situ cyclization to 1,3,4-oxadiazoles, which are proven bioisosteres for carboxylic acids in kinase inhibitors [5].

  • Caution: The hydrazide moiety is metabolically liable (glucuronidation). For in vivo studies, it must be cyclized or protected.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • BenchChem. (2025).[2] A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem Technical Guides.

  • Chawla, G., et al. (2012). 7-Azaindole: A Versatile Scaffold for Developing Potent Anticancer Agents. Journal of Pharmacy and Bioallied Sciences.

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

Sources

Comparative

assessing the therapeutic index of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide compared to standards

Executive Summary & Compound Profile Compound Class: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivative. Primary Application: Kinase Inhibition (Type I/II ATP-competitive), Anticancer, Antiviral.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Class: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivative. Primary Application: Kinase Inhibition (Type I/II ATP-competitive), Anticancer, Antiviral. Structural Alert: The C2-carbohydrazide moiety serves as a versatile pharmacophore for hydrogen bonding in the kinase hinge region but presents metabolic stability challenges (potential hydrazine release) that must be factored into toxicity assessments.

This guide outlines the rigorous evaluation of the Therapeutic Index (TI) for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide. The TI is defined here as the ratio of the toxic dose (TD50 or CC50) in normal somatic cells to the effective dose (ED50 or IC50) in pathological models.

Why This Scaffold?

The 7-azaindole core is a bioisostere of the purine ring found in ATP. It is the structural backbone of FDA-approved drugs like Vemurafenib (Zelboraf) and Pexidartinib (Turalio). The addition of a C2-hydrazide linker extends the molecule into the solvent-exposed region of the kinase pocket, often improving solubility and providing a handle for further derivatization (e.g., Schiff bases).

Comparative Standards Selection

To validate your TI data, you must run parallel assays with established standards. Do not rely on historical literature values alone; batch-to-batch variability in cell lines requires internal controls.

Standard CategoryRecommended DrugMechanismRationale for Selection
Structural Analog Vemurafenib BRAF InhibitorShares the 7-azaindole core. Provides a benchmark for "safe" kinase inhibition TI in a clinical setting.
Functional Analog Sunitinib Multi-RTK InhibitorKnown for a narrow TI and cardiotoxicity. serves as a "Cautionary Benchmark."
Cytotoxic Control Doxorubicin DNA IntercalatorHigh potency but high toxicity. Use to define the "ceiling" of toxicity in your normal cell lines.
Pan-Kinase Control Staurosporine Pan-Kinase InhibitorPromiscuous binder. Expected TI ≈ 1 (Toxic). Use to validate assay sensitivity.

Experimental Workflow: The "Dual-Arm" Protocol

A robust TI assessment requires simultaneous evaluation of Efficacy (Arm A) and Safety (Arm B).

Workflow Diagram

TI_Assessment_Workflow cluster_ArmA Arm A: Efficacy (Oncology/Target) cluster_ArmB Arm B: Safety (Normal Tissue) Compound 1H-pyrrolo[2,3-b] pyridine-2-carbohydrazide Target_Cells Target Cancer Lines (e.g., A375, K562) Compound->Target_Cells Kinase_Assay Biochemical Kinase Panel (Kd Determination) Compound->Kinase_Assay Normal_Cells Normal Human Fibroblasts (HFF-1) or Hepatocytes Compound->Normal_Cells Metab_Stab Microsomal Stability (Hydrazine Release Check) Compound->Metab_Stab IC50 Determine IC50 (Potency) Target_Cells->IC50 Kinase_Assay->IC50 TI_Calc Calculate TI (CC50 / IC50) IC50->TI_Calc CC50 Determine CC50 (Cytotoxicity) Normal_Cells->CC50 Metab_Stab->CC50 CC50->TI_Calc Decision Go/No-Go Decision TI_Calc->Decision

Caption: Dual-Arm workflow ensuring simultaneous assessment of on-target potency and off-target toxicity.

Detailed Protocols

Phase 1: Efficacy Profiling (The Denominator)

Objective: Determine the concentration required to inhibit 50% of target activity (


).
  • Cell Line Selection:

    • If targeting BRAF: Use A375 (Melanoma).

    • If targeting JAK/STAT: Use HEL (Erythroleukemia) or TF-1 .

    • Control: Use the standard (e.g., Vemurafenib) in the same plate.

  • Assay Format: CellTiter-Glo® (ATP luminescence) is preferred over MTT for kinase inhibitors to avoid metabolic interference often caused by mitochondrial decoupling.

  • Protocol Steps:

    • Seed cells (3,000 cells/well) in 384-well white opaque plates.

    • Incubate 24h for attachment.

    • Add compound (10-point dose-response, 1:3 serial dilution, starting at 10 µM).

    • Incubate 72h.

    • Add CellTiter-Glo reagent, shake 10 min, read luminescence.

    • Critical QC: DMSO tolerance must be <0.5% v/v.

Phase 2: Safety Profiling (The Numerator)

Objective: Determine the Cytotoxic Concentration 50% (


) in non-malignant tissue.
  • Cell Line Selection:

    • HUVEC (Endothelial): To assess vascular toxicity (common with kinase inhibitors).

    • HepG2 or Primary Hepatocytes : Critical for hydrazides to assess metabolic activation/toxicity.

  • Hydrazide Specificity:

    • Hydrazides can form toxic hydrazine metabolites. You must perform a metabolic stability assay (Liver Microsomes) alongside the cytotoxicity assay.

    • Alert: If the compound shows high clearance in microsomes but low toxicity in standard culture, it may be a "pro-toxin." Co-culture with S9 fraction may be required for accurate CC50.

Phase 3: Calculation & Interpretation


TI ValueInterpretationAction
< 2 Narrow/ToxicStop. Modify C2-substituent. Likely off-target binding.
2 - 10 ModerateAcceptable for oncology indications, but requires formulation optimization.
> 10 GoodProceed to in vivo MTD (Maximum Tolerated Dose) studies.
> 50 ExcellentIdeal candidate. High selectivity for the target kinase.

Mechanism of Action: 7-Azaindole Binding

Understanding why the TI is high or low requires visualizing the binding mode. 7-azaindoles typically bind to the ATP hinge region.

MOA_Binding cluster_Interaction Binding Interactions Kinase_Pocket Kinase ATP Pocket (Hinge Region) Residues Backbone Residues (e.g., Glu, Leu) N1_H N1-H (Donor) N1_H->Residues H-Bond N7 N7 (Acceptor) N7->Residues H-Bond C2_Hydrazide C2-Carbohydrazide (Solvent Front) C2_Hydrazide->Kinase_Pocket Steric Fit? Solubility Improved Solubility & Permeability C2_Hydrazide->Solubility Exposed to Solvent

Caption: Bidentate H-bonding of the 7-azaindole core to the kinase hinge. The C2-hydrazide projects into the solvent, influencing TI via solubility and metabolic liability.

Data Reporting Template

Use the following structure to report your findings in a publication or technical dossier.

Table 1: Comparative Therapeutic Index Assessment

CompoundTarget

(nM) [A375]
Toxicity

(µM) [HUVEC]
Toxicity

(µM) [HepG2]
Therapeutic Index (TI)*
1H-pyrrolo...hydrazide [Experimental][Experimental][Experimental](Calc)
Vemurafenib (Std)~30 - 100 nM> 10 µM~5 - 10 µM> 100
Staurosporine (Ctrl)< 10 nM< 0.05 µM< 0.05 µM< 1

*Note: TI calculated using HUVEC data is standard for vascular safety; HepG2 data indicates metabolic safety.

References

  • Zhang, L., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Journal of Medicinal Chemistry. (Representative citation for scaffold bioactivity).

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b]pyridine as potent TNIK inhibitors against colorectal cancer cells. Journal of Molecular Structure.

  • National Institutes of Health (NIH). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. PMC Guidelines.

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development & Profiling.

  • ChemicalBook. 7-Azaindole: Uses, Synthesis and Pharmacological Profile.

Validation

Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide: Novelty, Synthesis, and Patentability Guide

Executive Summary: The "Scaffold Hop" Opportunity 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS 1086392-34-8) represents a critical "pivot point" in modern drug discovery.[1] While the molecule itself is a known chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold Hop" Opportunity

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS 1086392-34-8) represents a critical "pivot point" in modern drug discovery.[1] While the molecule itself is a known chemical entity (constituting prior art), its value lies not in its intrinsic patentability, but in its utility as a bioisosteric building block .

By replacing the traditional indole scaffold with the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, researchers can significantly alter the physicochemical profile of a drug candidate—specifically improving aqueous solubility and metabolic stability while maintaining ligand-target binding geometries.[1] This guide evaluates the compound's technical performance, synthesis, and strategic value in generating novel intellectual property (IP).

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The 7-azaindole core differs from indole by the presence of a nitrogen atom at position 7.[1] This modification introduces an additional hydrogen bond acceptor and lowers the lipophilicity (LogP) of the scaffold.

  • IUPAC Name: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide[1]

  • Molecular Formula: C8H8N4O[1]

  • Molecular Weight: 176.18 g/mol [1]

  • Key Functional Group: Carbohydrazide (-CONHNH2) at C2 position.[1]

Synthetic Pathway

The synthesis is a robust, self-validating protocol starting from the ethyl ester.[1] The hydrazide formation is driven by the nucleophilicity of hydrazine.[1]

DOT Diagram: Synthetic Workflow & Downstream Utility

SynthesisWorkflow Start Ethyl 1H-pyrrolo[2,3-b] pyridine-2-carboxylate Product 1H-pyrrolo[2,3-b] pyridine-2-carbohydrazide (Target Scaffold) Start->Product Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Product Oxadiazole 1,3,4-Oxadiazole Derivatives (Kinase Inhibitors) Product->Oxadiazole Cyclization (POCl3/SOCl2) Hydrazone Acylhydrazones (Schiff Bases) Product->Hydrazone Aldehyde Condensation Triazole 1,2,4-Triazoles (Antimicrobials) Product->Triazole CS2/KOH Cyclization

Caption: Synthetic route from ester precursor to the carbohydrazide scaffold and its divergence into three primary pharmacophore classes.

Performance Comparison: Indole vs. 7-Azaindole[1][11][12]

The primary justification for using this scaffold is bioisosterism .[1] The table below compares the 7-azaindole carbohydrazide against its direct indole analogue.

Physicochemical & Biological Metrics[13]
FeatureIndole-2-carbohydrazide7-Azaindole-2-carbohydrazideImpact on Drug Design
H-Bond Acceptors 2 (C=O, Hydrazide N)3 (C=O, Hydrazide N, Pyridine N )Enhanced binding affinity in kinase hinge regions [1].[1]
Aqueous Solubility Low (High ClogP)Moderate to High Improved bioavailability and formulation options [2].[1]
Metabolic Stability Susceptible to P450 oxidationResistant The pyridine N reduces electron density, protecting the ring from oxidative metabolism [3].
pKa (Ring NH) ~17 (Weakly acidic)~13 (More acidic) stronger H-bond donor capability.[1]
IP Status Heavily CrowdedCrowded but Navigable Offers "Scaffold Hopping" opportunities to break prior art coverage.[1]
Mechanistic Insight

The 7-azaindole nitrogen (N7) mimics the N1 of purine (adenine), making this scaffold "privileged" for ATP-competitive kinase inhibition.[1] Unlike the indole, which interacts primarily via hydrophobic contacts, the 7-azaindole can form a specific water-mediated hydrogen bond or direct interaction with residues like the "gatekeeper" in kinase pockets.

Experimental Protocols

Protocol A: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

Validation: This protocol relies on the precipitation of the product from the reaction mixture, ensuring high purity without chromatography.[1]

  • Charge: In a 100 mL round-bottom flask, dissolve Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq, 5 mmol) in absolute Ethanol (20 mL).

  • Activate: Add Hydrazine Hydrate (98%, 5.0 eq, 25 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.

  • Isolate: Cool the reaction mixture to 0°C. The product typically precipitates as a white/off-white solid.[1]

  • Filter: Collect the solid by vacuum filtration.[1] Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

  • Dry: Vacuum dry at 45°C for 4 hours.

    • Expected Yield: 85–92%.[1]

    • Characterization: Melting point >230°C (dec).[1]

Protocol B: Conversion to 1,3,4-Oxadiazole (Example Application)

To demonstrate utility, the hydrazide is cyclized to an oxadiazole, a common pharmacophore.

  • Condensation: Mix the Carbohydrazide (1 eq) with an Aromatic Carboxylic Acid (1 eq) in POCl3 (5 mL/mmol).

  • Cyclization: Reflux at 100°C for 3 hours.

  • Quench: Pour carefully onto crushed ice/water. Neutralize with NaHCO3.[1]

  • Result: Precipitate is the 2-(7-azaindolyl)-5-aryl-1,3,4-oxadiazole.[1]

Patentability & Novelty Assessment

Prior Art Landscape

The exact molecule 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is commercially available and described in literature.[1] Therefore:

  • Composition of Matter: NOT Patentable. (Anticipated by prior art).

  • Method of Synthesis: NOT Patentable. (Standard hydrazinolysis).[1]

Strategic IP Generation

Patentability is achievable only through derivatization or specific use cases .[1]

DOT Diagram: Patentability Decision Tree

PatentStrategy Root Is 1H-pyrrolo[2,3-b]pyridine- 2-carbohydrazide Patentable? Direct Composition of Matter? (The Molecule Itself) Root->Direct Deriv Derivatives? (e.g., Oxadiazoles, Hydrazones) Root->Deriv Use Medical Use? (New Indication) Root->Use No1 NO (Prior Art / Commercial) Direct->No1 Check Are R-groups Novel? Deriv->Check Yes1 YES (Patentable Composition) Check->Yes1 Non-obvious R Data Unexpected Activity Data? Use->Data Yes2 YES (Method of Use Patent) Data->Yes2 Superior Efficacy

Caption: Decision logic for IP protection. The core molecule is free-to-operate but unpatentable; value lies in downstream derivatives.[1]

Recommendations for Researchers
  • Markush Structures: When filing, define the 2-position linker broadly (hydrazide, amide, oxadiazole) but claim the specific 7-azaindole core to distinguish from indole prior art.

  • Data-Driven Arguments: Generate comparative data (like Table 3.1) showing that your 7-azaindole derivative has unexpectedly better solubility or kinase selectivity than the indole equivalent. This supports an "inventive step" argument.

References

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

Sources

Safety & Regulatory Compliance

Safety

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide proper disposal procedures

Executive Summary & Operational Context 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (often an intermediate in kinase inhibitor synthesis) presents a dual-hazard profile: the 7-azaindole core (potential biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (often an intermediate in kinase inhibitor synthesis) presents a dual-hazard profile: the 7-azaindole core (potential biological activity/toxicity) and the carbohydrazide tail (chemical reactivity).[1][2]

As a Senior Application Scientist, I often see this compound mishandled as generic "organic waste." This is a safety failure. The hydrazide moiety (


) is a reducing agent  that can react violently with strong oxidizers (e.g., nitric acid, peroxides) and may form unstable azides if improperly acidified in the presence of nitrites.[1][2]

The Core Directive:

  • Primary Disposal: High-Temperature Incineration (via EHS/Waste Vendor).[1][2]

  • Prohibited: Do not mix with oxidizing acids or chlorinated bleaches in bulk waste streams.[2]

  • Spill Response: Chemical deactivation is permitted only for minor spills; bulk waste must remain chemically unaltered to prevent uncontrolled exotherms in the waste container.[2]

Hazard Assessment & Technical Profile

Before handling waste, you must validate the material properties.[2] While specific SDS data for this intermediate may be sparse, Structure-Activity Relationship (SAR) protocols dictate the following handling standards:

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline powder)High inhalation risk if aerosolized.[1][2][3] Use a weigh box or hood.
Reactivity Class Reducing Agent CRITICAL: Incompatible with Nitric Acid, Peroxides, and Permanganates.[2][4]
Health Hazards Irritant (Skin/Eye/Lung)H315, H319, H335.[2][3] Potential sensitizer due to hydrazine substructure.[2]
Thermal Stability Stable at Room TempDecomposes at high heat to release NOx and COx.[2]
Waste Code (RCRA) Non-Listed (Characteristic)Treat as D001 (Ignitable) or D003 (Reactive) depending on synthesis residuals.[1][2]

Pre-Disposal: Segregation & Compatibility

The most common accident involving hydrazide derivatives is incompatible mixing .[2] You must segregate this waste stream at the source.[2]

The "Red Flag" Incompatibilities
  • Oxidizing Acids: Mixing with Nitric Acid (

    
    ) can cause immediate hypergolic ignition or explosion.[2]
    
  • Nitrites: In acidic waste streams, nitrites convert the hydrazide to an azide (

    
    ), which is shock-sensitive and explosive.[1][2]
    
  • Chlorinated Solvents + Ketones: Avoid mixing with acetone/chloroform mixtures if possible, as hydrazones can form, altering the waste profile.[2]

Disposal Workflows

Workflow A: Solid Waste (Bulk Substance/Contaminated Solids)

Applicability: Expired reagents, reaction byproducts, contaminated gloves/paper.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling:

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."[1][2]

    • Constituents: "1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (95%), Trace Organics."[1][2]

    • Warning: "REDUCING AGENT - DO NOT MIX WITH OXIDIZERS."[1][2]

  • Disposal Path: Seal and tag for High-Temperature Incineration . This ensures complete destruction of the nitrogen heterocycle and prevents environmental leaching.[2]

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC waste.[1][2][5]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible (e.g., DMSO, Methanol, Ethyl Acetate).[2]

  • Segregation:

    • Stream A (Halogenated): If DCM/Chloroform was used.[1][2]

    • Stream B (Non-Halogenated): Alcohols, Esters.[2]

  • pH Check: Ensure the waste stream is Neutral to slightly Basic (pH 7-9) .

    • Reasoning: Acidic conditions promote hydrolysis or reaction with latent nitrites.[2]

  • Disposal Path: Tag for Fuel Blending/Incineration .

Emergency Protocol: Spill Cleanup & Deactivation

Scope: Only for small spills (<5g or <100mL). Large spills require HazMat intervention.[2]

Mechanism: Chemical oxidation of the hydrazide to nitrogen gas (


) and the corresponding acid.[2]
Reagent:  Dilute Household Bleach (Sodium Hypochlorite, <5%) or dilute Hydrogen Peroxide (3%).[1][2]

Step-by-Step Protocol:

  • Isolate: Evacuate the immediate area and don PPE (Nitrile gloves, double-layered; Safety Goggles; N95/P100 respirator if powder is loose).[1][2]

  • Contain: If liquid, dike with absorbent pads.[2] If solid, cover with wet paper towels to prevent dust generation.[2]

  • Deactivate (The "Slow Oxidation" Method):

    • Caution: This reaction is exothermic and generates gas (

      
      ).[2]
      
    • Prepare a 10% bleach solution in water.[2]

    • Gently apply to the spill (or the solid collected in a beaker).[2]

    • Allow to sit for 30 minutes. Bubbling indicates destruction of the hydrazide functionality.[2]

  • Collect: Absorb the deactivated slurry with vermiculite or clay.[2]

  • Dispose: Place in a separate waste bag labeled "Deactivated Spill Debris - Oxidized."

Decision Logic Diagram

The following diagram outlines the critical decision-making process for disposing of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide, emphasizing the prevention of accidental azide formation.

DisposalWorkflow Start Waste Generation: 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Liquid SolidBin Solid Waste Container Label: Toxic/Reducing Agent Solid->SolidBin OxidizerCheck Contains Oxidizers? (HNO3, H2O2) Liquid->OxidizerCheck NitriteCheck Contains Nitrites? OxidizerCheck->NitriteCheck No SegregateOx STOP: Segregate Immediately Risk of Explosion OxidizerCheck->SegregateOx Yes SegregateNit STOP: Segregate Immediately Risk of Azide Formation NitriteCheck->SegregateNit Yes SolventBin Segregate by Solvent Type (Halogenated vs Non-Hal) NitriteCheck->SolventBin No Incineration FINAL DISPOSAL: High-Temp Incineration SegregateOx->Incineration Via Specialist SegregateNit->Incineration Via Specialist SolventBin->Incineration SolidBin->Incineration

Caption: Decision tree prioritizing the segregation of hydrazides from oxidizers and nitrites to prevent high-energy reactions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2][6]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [1][2]

  • PubChem. (n.d.).[2] Compound Summary: 1H-Pyrrolo[2,3-b]pyridine.[1][2][7][8][9][10] National Library of Medicine.[2] [1][2]

  • American Chemical Society. (2015).[2] Identifying and Evaluating Hazards in Research Laboratories. [1][2]

Sources

Handling

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

An authoritative, scientifically grounded guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide . Chemical Hazard Profile & Mechanistic Caus...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide .

Chemical Hazard Profile & Mechanistic Causality

1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is a high-value azaindole building block frequently utilized in drug discovery and organic synthesis. While it is a critical intermediate, its physical state (fine powder) and chemical structure present specific handling challenges that require stringent operational controls.

Mechanistic Hazard Assessment: The molecule consists of a lipophilic 7-azaindole core fused with a highly nucleophilic carbohydrazide moiety. The carbohydrazide group can act as a reactive nucleophile and a potential metal chelator. Upon contact with mucous membranes or biological tissues, this reactivity can disrupt cellular homeostasis, leading to localized irritation and systemic toxicity[1]. Furthermore, the lipophilic nature of the azaindole core facilitates rapid dermal penetration if the compound is dissolved in aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

As a fine powder, the compound is highly susceptible to electrostatic dispersion. Aerosolized micro-particles pose a severe inhalation risk, directly triggering respiratory tract irritation[2].

Quantitative Hazard Summary

Property / Hazard Specification / GHS Classification
CAS Number 1086392-34-8[1]
Physical State Solid / Fine Powder
Acute Toxicity Acute Tox. 4 (H302: Harmful if swallowed)
Dermal Hazard Skin Irrit. 2 (H315: Causes skin irritation)
Ocular Hazard Eye Irrit. 2 (H319: Causes serious eye irritation)

| Inhalation Hazard | STOT SE 3 (H335: May cause respiratory irritation) |

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, a rigorous hazard assessment dictates that engineering controls (like fume hoods) must be paired with specific PPE to mitigate exposure to hazardous powders[3].

PPE CategoryRequired EquipmentMechanistic Rationale
Eye Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent aerosolized powder from bypassing the lenses and contacting ocular mucosa.
Hand Protection Double-Gloving (Nitrile)Inner: 4-mil Nitrile for dexterity. Outer: 8-mil Nitrile (or Butyl rubber if using DMSO/DMF). Prevents solvent-mediated dermal absorption of the azaindole core.
Body Protection Flame-Resistant (FR) Lab CoatMust feature knit cuffs to prevent powder ingress at the wrists. Fully buttoned to protect street clothing from microscopic dust accumulation.
Respiratory N95 or P100 Particulate RespiratorMandatory only if handling outside a ventilated enclosure. Filters out >95% of airborne fine powder particulates[4].

Operational Protocol: Weighing & Solubilization

Handling fine, irritating powders requires a self-validating workflow to ensure containment and prevent electrostatic dispersion[2].

Step-by-Step Methodology:

  • Engineering Control Validation:

    • Action: Conduct all weighing inside a certified chemical fume hood or a dedicated ventilated balance enclosure.

    • Self-Validation Checkpoint: Before opening the reagent bottle, hold a single tissue strip at the sash opening. The strip must pull inward at a steady >45-degree angle, visually confirming a safe face velocity of 80–120 fpm.

  • Static Mitigation:

    • Action: Place an anti-static weighing boat on the balance. Use a grounded, stainless-steel spatula.

    • Rationale: Plastic spatulas generate static electricity via triboelectric charging, which repels the fine powder and causes uncontrolled aerosolization.

  • Transfer & Containment:

    • Action: Carefully transfer the required mass of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide. Immediately recap the source bottle.

  • In-Situ Solubilization:

    • Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood before transferring the mixture to the main reaction flask.

    • Rationale: Wetting the powder eliminates the dust hazard entirely before the material is moved through the ambient laboratory air.

  • Glove Doffing:

    • Action: Remove the outer contaminated gloves inside the fume hood and dispose of them in a designated solid waste container.

Workflow & Logic Visualization

HandlingWorkflow Storage Chemical Storage (Inert Atmosphere, 2-8°C) Prep Preparation & Weighing (Ventilated Enclosure) Storage->Prep Transfer PPE Don PPE: Double Nitrile Gloves Splash Goggles Lab Coat Prep->PPE Prerequisite Handling Solution Preparation (Inside Fume Hood) Prep->Handling Solubilization Spill Spill Mitigation (HEPA Vac / Damp Wipe) Prep->Spill If dry powder spills Handling->Spill If solution spills Disposal Hazardous Waste (EPA RCRA Compliant) Handling->Disposal Waste generation Spill->Disposal Cleanup materials

Caption: Workflow for the safe handling, preparation, and disposal of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.

Spill Mitigation & Decontamination

In the event of a spill, standard sweeping is strictly prohibited as it exacerbates the inhalation hazard[4].

  • Dry Powder Spills: Do not use compressed air or dry brushes. Gently cover the powder with absorbent pads lightly dampened with a water/ethanol mixture to suppress dust. Alternatively, use a specialized HEPA-filtered industrial vacuum[4].

  • Solution Spills: If the compound is dissolved in a solvent, surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Surface Decontamination: After bulk removal, wipe the area with a damp disposable towel.

  • Self-Validation Checkpoint: Shine a UV light (if the specific azaindole derivative is fluorescent) or visually inspect the area at an oblique angle with a flashlight to ensure no microscopic powder residue remains on the benchtop.

EPA RCRA Compliant Disposal

Waste generated from handling 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide must be managed in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations, specifically Subpart K for academic and research laboratories[5].

  • Segregation: Do not mix azaindole hydrazide waste with strong oxidizing agents or concentrated acids, as this can trigger exothermic reactions.

  • Containment: Collect all contaminated consumables (weigh boats, outer gloves, Kimwipes) in a heavy-duty, sealable polyethylene bag or rigid HDPE container.

  • Labeling: Under Subpart K, label the container clearly with "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazard ("Toxic/Irritant")[5].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Final Disposal: Transfer to the Central Accumulation Area (CAA) for pickup by a licensed hazardous waste vendor. Classify as non-halogenated organic waste (unless reacted with halogenated solvents).

References

  • 1086392-34-8 | 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide - BLDpharm BLD Pharm
  • Personal Protective Equipment Subpart I 29 CFR 1910.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA Environmental Protection Agency (EPA).
  • Managing Dust in Laboratories Handling Hazardous Powders Dust Arrest / NIOSH Alignment Guidelines.
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety University of Wisconsin-Madison EHS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
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